molecular formula C24H48O2 B15570903 Lignoceric acid-d9

Lignoceric acid-d9

カタログ番号: B15570903
分子量: 377.7 g/mol
InChIキー: QZZGJDVWLFXDLK-YNSOAAEFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lignoceric acid-d9 is a useful research compound. Its molecular formula is C24H48O2 and its molecular weight is 377.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C24H48O2

分子量

377.7 g/mol

IUPAC名

21,21,22,22,23,23,24,24,24-nonadeuteriotetracosanoic acid

InChI

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3,2D2,3D2,4D2

InChIキー

QZZGJDVWLFXDLK-YNSOAAEFSA-N

製品の起源

United States

Foundational & Exploratory

What is Lignoceric acid-d9 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Lignoceric acid-d9 is the deuterium-labeled form of lignoceric acid, a 24-carbon saturated fatty acid (C24:0).[1] This isotopically enriched compound serves as an invaluable tool in analytical chemistry and metabolic research, primarily utilized as an internal standard for the precise quantification of its unlabeled counterpart and other fatty acids in complex biological matrices.[1] Its application is particularly relevant in the study of disorders related to very-long-chain fatty acid metabolism, such as Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy.[2][3]

This guide provides an in-depth overview of the chemical properties of this compound, a detailed experimental protocol for its use in quantitative analysis, and logical workflow diagrams to support researchers in drug development and life sciences.

Chemical and Physical Properties

The incorporation of nine deuterium atoms significantly increases the molecular weight of this compound compared to its natural form, which is the key feature enabling its use as an internal standard in mass spectrometry. Other physical properties are considered to be nearly identical to the unlabeled compound.

PropertyThis compoundLignoceric Acid (unlabeled)
Synonyms Tetracosanoic acid-d9Tetracosanoic acid, C24:0
Molecular Formula C₂₄H₃₉D₉O₂C₂₄H₄₈O₂[4][5][6]
Molecular Weight 377.69 g/mol 368.64 g/mol [4][5][6]
CAS Number 2415226-90-1557-59-5[4][5][6]
Appearance White to off-white solidWhite crystalline powder or flakes[3][5]
Melting Point Not specified; presumed similar to unlabeled82 - 86 °C[5]
Boiling Point Not specified; presumed similar to unlabeled405.9 °C (est.)[7]
Solubility Not specified; presumed similar to unlabeledSoluble in Chloroform (~2 mg/ml) and THF (~5 mg/ml).[2] Insoluble in water.[7][8]
Storage -20°C to -80°C[1][2]2 - 8°C[9]

Experimental Protocol: Quantification of Fatty Acids using GC-MS

The following protocol outlines a standard method for the extraction and quantification of total fatty acids from biological samples (e.g., plasma, cells, tissues) using this compound as an internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Materials and Reagents
  • Internal Standard (IS) Stock Solution: this compound in ethanol (e.g., 0.25 ng/µl).

  • Calibration Standard (CS) Stock Solution: Unlabeled lignoceric acid and other fatty acids of interest at known concentrations.

  • Solvents: HPLC-grade methanol, iso-octane, acetonitrile.

  • Reagents: Hydrochloric acid (HCl), potassium hydroxide (KOH), diisopropylethylamine (DIPEA).

  • Derivatization Agent: Pentafluorobenzyl (PFB) bromide.[10][11]

  • Equipment: Glass tubes (10x75 mm), vortex mixer, centrifuge, vacuum concentrator (SpeedVac), GC-MS system.

Sample Preparation and Lipid Extraction
  • Sample Aliquoting: For plasma, use 200 µl. For cultured cells, use approximately 0.5 million cells.[10]

  • Spiking with Internal Standard: Add a precise volume (e.g., 100 µl) of the this compound internal standard stock solution to each sample, calibration standard, and quality control sample.[10] This step is critical as it corrects for sample loss during preparation and analytical variability.

  • Lipid Extraction:

    • Add 2 volumes of methanol to lyse cells or mix with plasma.[10]

    • Acidify the mixture to a final concentration of 25 mM HCl.[10]

    • Add 1 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 1 minute to separate the phases.[10]

    • Carefully transfer the upper iso-octane layer to a clean glass tube.[10]

    • Repeat the iso-octane extraction once more and combine the organic layers.[10]

Saponification (for Total Fatty Acid Analysis)
  • This step hydrolyzes fatty acids from complex lipids. For free fatty acid analysis, skip to step 4.

  • To the remaining methanol/aqueous fraction after extraction, add 500 µl of 1N KOH.[10]

  • Incubate for 1 hour to release esterified fatty acids.

  • Neutralize the solution with 500 µl of 1N HCl.

  • Re-extract the now-free fatty acids with iso-octane as described in step 2.3.

Derivatization
  • Drying: Evaporate the combined iso-octane extracts to dryness under vacuum.[10][11]

  • Reaction: Reconstitute the dried extract in 25 µl of 1% DIPEA in acetonitrile and add 25 µl of 1% PFB bromide in acetonitrile.[10][11]

  • Incubation: Cap the tubes, mix, and let the reaction proceed at room temperature for 20 minutes.[10][11] This converts the fatty acids into their PFB esters, which are more volatile and suitable for GC analysis.[12]

  • Final Preparation: Dry the samples again under vacuum and reconstitute the derivatized fatty acids in 50 µl of iso-octane for injection into the GC-MS.[10][11]

GC-MS Analysis and Quantification
  • Injection: Inject 1 µl of the prepared sample onto the GC-MS.

  • Chromatography: Use a suitable capillary column (e.g., DB-FATWAX UI) to separate the fatty acid PFB esters. A typical temperature gradient might ramp from 150°C to 270°C.

  • Mass Spectrometry: Operate the mass spectrometer in negative chemical ionization (NCI) mode, monitoring for the specific ions corresponding to each fatty acid derivative and its deuterated internal standard.

  • Quantification:

    • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled fatty acids and a fixed amount of this compound. Process these standards alongside the unknown samples.

    • Data Analysis: Measure the peak area ratios of the unlabeled analyte to the this compound internal standard.[10] Plot these ratios against the concentrations of the calibration standards to generate a linear regression curve.

    • Calculate Concentration: Use the peak area ratio from the unknown samples to calculate the concentration of the endogenous fatty acid based on the calibration curve.[10]

Visualized Workflows

The following diagrams illustrate the experimental and logical workflows in which this compound is utilized.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Spike with This compound (IS) Sample->Add_IS Extract Lipid Extraction (e.g., Iso-octane) Add_IS->Extract Deriv Derivatization (PFB Esters) Extract->Deriv GC Gas Chromatography (GC) Separation Deriv->GC MS Mass Spectrometry (MS) Detection GC->MS Peak Peak Integration MS->Peak Ratio Calculate Peak Area Ratio (Analyte / IS) Peak->Ratio Quant Quantification via Calibration Curve Ratio->Quant Result Final Concentration Quant->Result

Caption: High-level workflow for quantitative fatty acid analysis.

G cluster_sample In the Sample cluster_process Sample Processing & Analysis cluster_ms Mass Spectrometer Detection cluster_calc Quantification Logic Analyte Endogenous Lignoceric Acid Unknown Amount (X) Process Extraction, Derivatization, GC-MS Injection Analyte->Process IS This compound (IS) Known Amount Added (Y) IS->Process MS_Analyte MS Signal for Analyte Measured Peak Area (A) Process->MS_Analyte MS_IS MS Signal for IS Measured Peak Area (B) Process->MS_IS l2 X / Y = A / B MS_Analyte->l2 MS_IS->l2 l1 The ratio of amounts is equal to the ratio of signals: l3 Therefore, the unknown amount is calculated as: l4 X = Y * (A / B)

Caption: Principle of stable isotope dilution for quantification.

References

A Technical Guide to the Synthesis and Isotopic Purity of Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Lignoceric acid-d9 (Tetracosanoic acid-d9). Lignoceric acid, a 24-carbon saturated fatty acid, plays a crucial role in various biological processes, including brain development, and is implicated in several metabolic disorders.[1][2][3] Its deuterated isotopologue, this compound, serves as an invaluable internal standard for mass spectrometry-based quantification in pharmacokinetic and metabolic studies, enabling precise and accurate measurements.[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a robust and efficient method: metal-catalyzed hydrothermal hydrogen-deuterium (H/D) exchange. This technique has been successfully employed for the perdeuteration of various fatty acids.[6][7][8]

A proposed synthetic workflow for this compound is outlined below:

cluster_synthesis Synthesis Workflow cluster_details Reaction Details Lignoceric Acid (C24H48O2) Lignoceric Acid (C24H48O2) H/D Exchange Reaction H/D Exchange Reaction Lignoceric Acid (C24H48O2)->H/D Exchange Reaction Starting Material Purification Purification H/D Exchange Reaction->Purification Crude Product Catalyst: Pt/C\nDeuterium Source: D2O\nConditions: High Temperature & Pressure Catalyst: Pt/C Deuterium Source: D2O Conditions: High Temperature & Pressure H/D Exchange Reaction->Catalyst: Pt/C\nDeuterium Source: D2O\nConditions: High Temperature & Pressure This compound (C24H39D9O2) This compound (C24H39D9O2) Purification->this compound (C24H39D9O2) Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the deuteration of other saturated fatty acids.[6][8]

1. Materials and Reagents:

  • Lignoceric acid (≥98% purity)

  • Platinum on activated carbon (Pt/C, 10 wt. %)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD, 40 wt. % in D₂O, 99.5 atom % D)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

2. H/D Exchange Reaction:

  • In a high-pressure stainless-steel reactor, combine Lignoceric acid, Pt/C catalyst, and a solution of NaOD in D₂O.

  • Seal the reactor and purge with argon gas.

  • Heat the reactor to the desired temperature (e.g., 220 °C) and pressurize with D₂ gas.

  • Maintain the reaction under vigorous stirring for a specified duration (e.g., 3 days).

  • After cooling to room temperature, carefully vent the reactor.

3. Purification:

  • Acidify the reaction mixture with HCl to a pH of ~2.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to ensure the quality and reliability of the deuterated standard. The primary methods for this analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][9][10][11][12]

An overview of the analytical workflow for determining isotopic purity is presented below:

cluster_analysis Isotopic Purity Analysis Workflow cluster_details Technique Details Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Derivatized Sample Derivatization (e.g., Methylation)\nLC or GC\nMS Detection (e.g., ESI, CI)\nIsotopologue Distribution Analysis Derivatization (e.g., Methylation) LC or GC MS Detection (e.g., ESI, CI) Isotopologue Distribution Analysis Sample Preparation->Derivatization (e.g., Methylation)\nLC or GC\nMS Detection (e.g., ESI, CI)\nIsotopologue Distribution Analysis Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Separated Analytes Data Analysis Data Analysis Mass Spectrometry->Data Analysis Mass Spectra

Caption: General workflow for isotopic purity analysis.

Experimental Protocol: Isotopic Purity Determination by GC-MS

1. Sample Preparation (Derivatization):

  • To a solution of this compound in a suitable solvent (e.g., toluene), add a methylating agent such as (trimethylsilyl)diazomethane or boron trifluoride-methanol solution.

  • Incubate the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the resulting fatty acid methyl ester (FAME) in a solvent suitable for GC-MS analysis (e.g., hexane).

2. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Separate the FAME on a suitable capillary column.

  • Acquire mass spectra using an appropriate ionization technique, such as electron ionization (EI) or chemical ionization (CI).[10][11]

  • Monitor the mass-to-charge (m/z) ratios corresponding to the molecular ions of the unlabeled (d0) and deuterated (d9) lignoceric acid methyl esters.

3. Data Analysis:

  • Integrate the peak areas of the molecular ions for each isotopologue (d0 to d9).

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Area(d9) / Σ(Area(d0) to Area(d9))] x 100

Quantitative Data Summary

The following tables summarize typical data related to the synthesis and analysis of deuterated fatty acids.

Table 1: Synthesis Parameters for Deuterated Fatty Acids

ParameterValueReference
CatalystPt/C[6][8]
Deuterium SourceD₂O[6][8]
Reaction Temperature220 °C[6]
Reaction Time3 days[6]
Achievable Isotopic Purity>98% D[7][13]

Table 2: Analytical Methods for Isotopic Purity Determination

MethodDerivatizationIonizationKey Advantages
LC-MSNot always requiredESIHigh throughput, suitable for complex mixtures
GC-MSRequired (e.g., methylation)EI, CIHigh resolution, provides structural information

Biological Context: Lignoceric Acid Metabolism

Lignoceric acid is a very-long-chain fatty acid (VLCFA) that undergoes β-oxidation within peroxisomes.[2] Deficiencies in this metabolic pathway can lead to the accumulation of VLCFAs, resulting in severe neurological disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[2]

cluster_pathway Peroxisomal β-Oxidation of Lignoceric Acid Lignoceric Acid Lignoceric Acid Lignoceroyl-CoA Lignoceroyl-CoA Lignoceric Acid->Lignoceroyl-CoA Acyl-CoA Synthetase Peroxisomal β-Oxidation Peroxisomal β-Oxidation Lignoceroyl-CoA->Peroxisomal β-Oxidation Chain-Shortened Fatty Acyl-CoAs Chain-Shortened Fatty Acyl-CoAs Peroxisomal β-Oxidation->Chain-Shortened Fatty Acyl-CoAs Mitochondrial β-Oxidation Mitochondrial β-Oxidation Chain-Shortened Fatty Acyl-CoAs->Mitochondrial β-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA

Caption: Simplified pathway of Lignoceric acid metabolism.

The use of this compound in conjunction with advanced analytical techniques allows for precise tracing and quantification of its metabolic fate, providing valuable insights into the pathophysiology of these and other related diseases.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Lignoceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lignoceric acid (Tetracosanoic acid, 24:0) is a very-long-chain saturated fatty acid (VLCFA) integral to various biological structures, notably as a component of cerebrosides in the brain's myelin sheath.[1][2] Its metabolism is a critical area of study, particularly concerning peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), where its deficient oxidation leads to accumulation and pathology.[2][3][4] The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, provides a powerful tool for investigating the metabolic fate, reaction mechanisms, and physicochemical behavior of this fatty acid. This guide details the physical and chemical properties of deuterated lignoceric acid, presenting quantitative data, experimental protocols for its analysis, and its applications in biomedical research.

Introduction to Deuterated Lignoceric Acid

Deuteration, the substitution of protium (¹H) with deuterium (²H or D), is a cornerstone technique in pharmaceutical and metabolic research. The C-D bond is stronger than the C-H bond, leading to a significant kinetic isotope effect (KIE), where reactions involving the cleavage of this bond are considerably slower.[5][6] This property is harnessed to enhance the metabolic stability of drugs and to probe reaction mechanisms.

In the context of fatty acids, deuteration serves two primary purposes:

  • Metabolic Tracer: The increased mass of deuterated lignoceric acid makes it easily distinguishable from its endogenous counterparts by mass spectrometry (MS), allowing it to be used as a tracer to map metabolic pathways and quantify fluxes in vivo.[7][8][9]

  • Therapeutic Agent ("Reinforced Lipid"): For polyunsaturated fatty acids, deuteration at oxidation-prone bis-allylic sites can dramatically slow lipid peroxidation, a key driver of cellular damage in various diseases.[6][10] While lignoceric acid is saturated and not prone to such peroxidation, the principle of using deuteration to alter metabolic processing remains relevant.

This document focuses on various isotopologues, including terminally-labeled lignoceric acid-d₃ and fully-saturated lignoceric acid-d₄₇.

Physical and Chemical Characteristics

The introduction of deuterium into the lignoceric acid molecule subtly alters its physical properties due to the increase in mass. These changes, while small, are critical for its analytical detection and can influence its behavior in biological systems.

Quantitative Data Summary

The following tables summarize the key physical properties of lignoceric acid and its common deuterated analogs.

Table 1: Physical Properties of Lignoceric Acid

PropertyValueReferences
Chemical Name Tetracosanoic acid[1][11]
CAS Number 557-59-5[1][12]
Molecular Formula C₂₄H₄₈O₂[1][12][13]
Molecular Weight 368.63 - 368.65 g/mol [1][11][12]
Melting Point 82 - 86 °C[1][11][13][14]
Boiling Point 272 °C @ 10 mm Hg[3]
Appearance White to light yellow crystalline powder[11]
Solubility (Water) ~5.9 x 10⁻⁶ mg/L @ 25 °C (est.)[13]

Table 2: Physical Properties of Deuterated Lignoceric Acid Isotopologues

PropertyLignoceric Acid-d₃Lignoceric Acid-d₄₇References
Formal Name tetracosanoic-24,24,24-d₃ acidtetracosanoic-d₄₇ acid[2][15]
CAS Number 851073-55-768060-00-4[7][16]
Molecular Formula C₂₄H₄₅D₃O₂C₂₄HD₄₇O₂[2][15]
Formula Weight 371.7 g/mol 415.9 g/mol [2][15]
Purity ≥99% (d₁-d₃)>99% (d₁-d₄₇)[2][15]
Appearance SolidSolid[2][15]
Solubility Chloroform: 2 mg/mL; THF: 5 mg/mLChloroform: 2 mg/mL; THF: 5 mg/mL[2][15]
Primary Use Internal standard for LC/GC-MSMetabolic tracer; internal standard[2][7]
Chemical Stability and Isotopic Effects

The primary chemical distinction of deuterated lignoceric acid is its enhanced stability against reactions involving C-H bond abstraction. For saturated fatty acids, this is most relevant during metabolic processing, such as the initial steps of β-oxidation. The KIE can lead to a reduced rate of enzymatic degradation compared to the non-deuterated form. This effect is central to its utility in metabolic studies, as it can alter the kinetics of transport and catabolism.[17][18]

Spectroscopic and Chromatographic Profile

The analysis and quantification of deuterated lignoceric acid rely on techniques that can differentiate it from its natural isotopologues.

  • Mass Spectrometry (MS): This is the most powerful technique for analyzing deuterated compounds. The distinct mass-to-charge (m/z) ratio of the deuterated molecule and its fragments allows for unambiguous detection and quantification, even in complex biological matrices. It is the foundation for its use as an internal standard and metabolic tracer.[8][9][19]

  • Infrared (IR) Spectroscopy: Deuteration creates unique vibrational modes. The C-D stretching bands appear in a "quiet" region of the spectrum (approx. 2050–2250 cm⁻¹), distinct from the C-H stretching bands (approx. 2800–3000 cm⁻¹).[20][21] This spectral separation allows for specific monitoring of the deuterated acyl chain, providing insights into lipid conformation and dynamics.[21][22]

  • Gas Chromatography (GC): Deuterated compounds typically exhibit slightly shorter retention times than their non-deuterated counterparts, a phenomenon known as the chromatographic H/D isotope effect.[23] For example, the pentafluorobenzyl ester derivative of lignoceric acid-d₄ (24:0-d4) was observed to elute at 12.13 minutes, just before the non-deuterated version at 12.14 minutes.[23] This effect, while small, must be accounted for in chromatographic method development.

Key Experimental Protocols

Detailed and validated methodologies are crucial for the successful application of deuterated lignoceric acid in research.

Protocol for Synthesis of α-Deuterated Carboxylic Acids

This protocol describes a general, environmentally friendly method for synthesizing α-deuterated carboxylic acids, which can be adapted for longer chains.[24]

  • H/D Exchange: Dissolve the corresponding malonic acid precursor in deuterium oxide (D₂O).

  • Heating: Heat the solution to facilitate the exchange of the acidic α-hydrogens with deuterium from the solvent.

  • Decarboxylation: Continue heating to induce decarboxylation, which removes one of the carboxylic acid groups, leaving the α-deuterated carboxylic acid.

  • Isolation: As the reaction uses D₂O as the solvent and reagent, and produces only CO₂ as a byproduct, the resulting deuterated acid is often pure enough for use without further purification. The D₂O can be removed by lyophilization or distillation.

  • Characterization: Confirm isotopic purity and product integrity using NMR and Mass Spectrometry.

Protocol for Quantification of Deuterated Fatty Acids in Plasma by HPLC-ESI-MS

This protocol provides a rapid and robust method for measuring the concentration of deuterated fatty acids and their metabolites in plasma samples.[8]

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (e.g., a different deuterated fatty acid not expected to be formed metabolically).

    • Add 1 mL of 2:1 (v/v) chloroform:methanol to extract lipids. Vortex and centrifuge.

    • Collect the lower organic layer and dry it under a stream of nitrogen.

  • Hydrolysis:

    • Resuspend the dried lipid extract in a solution of 1 M potassium hydroxide in 90% ethanol.

    • Heat at 60 °C for 1 hour to hydrolyze ester linkages and release free fatty acids.

  • Neutralization and Quenching:

    • Cool the sample and neutralize the reaction by adding an appropriate amount of acid (e.g., formic acid).

    • Add water and perform a final liquid-liquid extraction with hexane or chloroform to isolate the free fatty acids.

    • Dry the organic layer under nitrogen.

  • HPLC-ESI-MS Analysis:

    • Reconstitute the sample in a suitable mobile phase (e.g., methanol/acetonitrile).

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Perform analysis using an electrospray ionization (ESI) source in negative ion mode.

    • Use single ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect and quantify the parent deuterated fatty acid and its expected metabolites based on their unique m/z values.

Biological Pathways and Experimental Workflows

The primary research application of deuterated lignoceric acid is to trace its path through metabolic networks.

Peroxisomal β-Oxidation of VLCFAs

Very-long-chain fatty acids like lignoceric acid are initially catabolized in peroxisomes because the mitochondrial machinery cannot handle them. Deficiencies in this pathway are linked to severe neurodegenerative diseases.[2][4]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA VLCFA (e.g., Lignoceric Acid) AcylCoA VLCFA-CoA VLCFA->AcylCoA ACSL EnoylCoA Trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA ACOX1 HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA D-bifunctional protein KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA D-bifunctional protein Shortened_AcylCoA Shortened Acyl-CoA (C < 20) KetoacylCoA->Shortened_AcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase Mitochondrion Mitochondrion (Further Oxidation) Shortened_AcylCoA->Mitochondrion

Caption: Simplified pathway of very-long-chain fatty acid (VLCFA) β-oxidation in the peroxisome.

Incorporation into Neutral Lipids

Dietary fatty acids are incorporated into complex lipids for storage and structural purposes. Deuterated lignoceric acid can trace this pathway, revealing the dynamics of lipid synthesis.[22]

Neutral_Lipid_Synthesis FA Fatty Acid (e.g., D-Lignoceric Acid) FA_CoA Fatty Acyl-CoA FA->FA_CoA ACSL LPA Lysophosphatidic Acid (LPA) FA_CoA->LPA PA Phosphatidic Acid (PA) FA_CoA->PA TAG Triacylglycerol (TAG) (Neutral Lipid) FA_CoA->TAG G3P Glycerol-3-Phosphate G3P->LPA GPAT LPA->PA LPAT DAG Diacylglycerol (DAG) PA->DAG PAP DAG->TAG DGAT

Caption: Pathway of neutral lipid (triacylglycerol) synthesis from a fatty acid precursor.

Experimental Workflow for In Vivo Tracer Studies

A typical experiment to track the metabolism of deuterated lignoceric acid follows a structured workflow from administration to data analysis.

Experimental_Workflow Admin 1. Administration (Oral Gavage or IV) Sample 2. Sample Collection (Plasma, Tissues at Time Points) Admin->Sample Extract 3. Lipid Extraction & Sample Prep Sample->Extract Analyze 4. LC-MS/MS Analysis (Quantification of D-Lipids) Extract->Analyze Data 5. Data Interpretation (Metabolic Flux, Pathway Mapping) Analyze->Data

Caption: General experimental workflow for in vivo metabolic studies using deuterated lignoceric acid.

Conclusion

Deuterated lignoceric acid is an indispensable tool for modern biomedical research. Its unique physicochemical properties, particularly its distinct mass and the kinetic isotope effect, enable precise tracing of metabolic pathways and the study of enzymatic mechanisms. The protocols and data presented in this guide provide a foundational resource for researchers aiming to leverage this powerful molecule to unravel the complexities of lipid metabolism in health and disease.

References

An In-depth Technical Guide to the Certificate of Analysis for Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Lignoceric acid-d9, a deuterium-labeled saturated fatty acid. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, identity, and purity of this stable isotope-labeled compound for research and development applications. This compound is the deuterium-labeled form of Lignoceric acid, a 24-carbon saturated fatty acid.[1][2][3][4] It is commonly used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]

Overview of a Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA provides crucial data on its identity, purity (both chemical and isotopic), and other key physical and chemical properties. This documentation is essential for the reproducibility of scientific experiments and for quality control in drug development.[5][6]

Key Sections of a this compound CoA

A typical CoA for this compound will be divided into several sections, each providing specific information about the compound. The following tables summarize the kind of quantitative data you can expect to find.

Identification and General Properties

This section provides fundamental information to identify the compound.

ParameterTypical SpecificationAnalytical Method
Product Name This compound-
CAS Number 2415226-90-1-
Molecular Formula C₂₄H₃₉D₉O₂Mass Spectrometry
Molecular Weight 377.70 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in Chloroform and THFSolubility Test
Purity and Composition

This is a critical section detailing the purity of the compound.

ParameterTypical SpecificationAnalytical Method
Chemical Purity ≥98%GC-MS or LC-MS
Isotopic Enrichment ≥98 atom % D¹H-NMR or Mass Spectrometry
Deuterium Incorporation Primarily d9Mass Spectrometry
Water Content ≤0.5%Karl Fischer Titration
Residual Solvents Conforms to ICH Q3CHeadspace GC-MS

Experimental Protocols

The analytical methods cited in the CoA are based on established protocols. Below are detailed methodologies for the key experiments used to analyze this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is a powerful technique for separating and identifying volatile compounds. For fatty acids like Lignoceric acid, derivatization is necessary to increase their volatility.[7][8]

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other fatty acid impurities.

Methodology:

  • Sample Preparation (Derivatization):

    • A known amount of the this compound sample is dissolved in an appropriate solvent (e.g., toluene).

    • A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the sample.[7]

    • The mixture is heated (e.g., at 60°C for 60 minutes) to convert the carboxylic acid group of the lignoceric acid into a more volatile trimethylsilyl (TMS) ester.[7]

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Injection: 1 µL of the derivatized sample is injected into the GC inlet.

      • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

      • Oven Program: A temperature gradient is applied to separate the components based on their boiling points. For example, an initial temperature of 150°C, ramped up to 300°C.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) is commonly used.

      • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting peaks.

  • Data Analysis:

    • The purity is calculated based on the peak area of the this compound derivative relative to the total area of all detected peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

¹H-NMR is used to determine the degree of deuteration by comparing the signal intensity of the remaining protons in the labeled compound to a known internal standard.

Objective: To quantify the isotopic enrichment of deuterium in this compound.

Methodology:

  • Sample Preparation:

    • A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • A known quantity of a certified internal standard with a distinct NMR signal (e.g., maleic acid) is added.

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Experiment: A standard ¹H-NMR spectrum is acquired.

  • Data Analysis:

    • The integral of the residual proton signals in the this compound spectrum is compared to the integral of the known internal standard.

    • The isotopic enrichment is calculated based on the expected and observed proton signal intensities. A low intensity of proton signals at the positions where deuterium should be incorporated indicates high isotopic enrichment.[9]

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity and Deuterium Incorporation

HR-MS provides a precise mass measurement, allowing for the confirmation of the molecular formula and the distribution of deuterated isotopologues.

Objective: To confirm the molecular formula and assess the distribution of deuterium atoms in this compound.

Methodology:

  • Sample Preparation:

    • The sample is dissolved in a suitable solvent and infused into the mass spectrometer, or analyzed via LC-MS.

  • MS Analysis:

    • Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer is used.

    • Ionization: Electrospray Ionization (ESI) in negative mode is often employed for fatty acids.

  • Data Analysis:

    • The high-resolution mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms).

    • The most abundant peak should correspond to the fully deuterated this compound.

    • The isotopic distribution can be compared to a theoretical model to confirm the successful incorporation of nine deuterium atoms.[9]

Visualizations

Workflow for Certificate of Analysis Generation

CoA_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Documentation Sample This compound Batch Prep Sample Preparation Sample->Prep GCMS GC-MS (Chemical Purity) Prep->GCMS NMR NMR (Isotopic Enrichment) Prep->NMR HRMS HR-MS (Identity & D-Incorporation) Prep->HRMS KF Karl Fischer (Water Content) Prep->KF Analysis Data Review & Analysis GCMS->Analysis NMR->Analysis HRMS->Analysis KF->Analysis CoA_Gen Certificate of Analysis Generation Analysis->CoA_Gen

Caption: Workflow for generating a Certificate of Analysis for this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

The Sentinel of Accuracy: Lignoceric Acid-d9 in Advanced Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate and dynamic field of lipidomics, the pursuit of precise and reliable quantification of lipid species is paramount. This technical guide delves into the critical role of lignoceric acid-d9, a deuterated stable isotope-labeled internal standard, in advancing lipidomics research. Through a comprehensive exploration of its application, this document provides researchers, scientists, and drug development professionals with the essential knowledge to leverage this powerful tool for robust and accurate lipid analysis.

The Imperative for Internal Standards in Lipidomics

Quantitative lipidomics by mass spectrometry (MS) is susceptible to various sources of analytical variability, including sample extraction inefficiencies, matrix effects, and fluctuations in instrument response.[1] Internal standards are indispensable for mitigating these variations, ensuring the accuracy and reproducibility of quantitative data.[2] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in lipidomics.[2] These standards are chemically identical to their endogenous counterparts but are mass-shifted due to the incorporation of heavy isotopes, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the internal standard to a sample prior to analysis, variations encountered during the analytical workflow can be normalized, leading to highly accurate quantification of the target analyte.[3]

Lignoceric Acid: A Very-Long-Chain Fatty Acid of Biological Significance

Lignoceric acid (C24:0) is a saturated very-long-chain fatty acid (VLCFA) that plays a crucial role in various biological processes.[4] It is a key component of sphingolipids, particularly ceramides, which are integral to cell membrane structure and signaling pathways.[5][6] Dysregulation of lignoceric acid metabolism is implicated in severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs in tissues and plasma.[7] Therefore, the accurate quantification of lignoceric acid is of significant diagnostic and research interest.

This compound: The Internal Standard of Choice

This compound is the deuterated analog of lignoceric acid, making it an ideal internal standard for the quantification of its endogenous, non-labeled counterpart in biological samples.[7] Its near-identical physicochemical properties ensure that it co-elutes with and experiences similar ionization and fragmentation as natural lignoceric acid during LC-MS/MS analysis, providing reliable correction for analytical variability.

Quantitative Performance of this compound

The use of this compound as an internal standard in LC-MS/MS methods enables the development of highly sensitive and linear quantitative assays. While specific performance characteristics can vary between laboratories and instrument platforms, the following table summarizes typical quantitative performance data for the analysis of lignoceric acid using a deuterated internal standard.

ParameterTypical ValueReference
Linearity (R²)> 0.99[8]
Linear Range1 - 1000 µg/L[1]
Limit of Detection (LOD)0.1 - 1 ng/mL[9]
Limit of Quantification (LOQ)0.5 - 5 ng/mL[9]
Inter-day Precision (%RSD)< 15%[10]
Intra-day Precision (%RSD)< 10%[10]
Recovery90 - 110%[11]

Experimental Protocols

Sample Preparation for VLCFA Analysis in Human Plasma

This protocol outlines a typical procedure for the extraction of total fatty acids, including lignoceric acid, from human plasma.

  • Sample Spiking: To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 1 minute.

  • Phase Separation: Add 100 µL of water and vortex again. Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Saponification (for total fatty acid analysis): Reconstitute the dried lipid extract in 500 µL of 0.5 M methanolic KOH. Incubate at 60°C for 1 hour to hydrolyze ester bonds and release free fatty acids.

  • Acidification and Extraction: After cooling, add 250 µL of 1 M HCl to acidify the solution. Add 1 mL of hexane and vortex to extract the free fatty acids. Centrifuge at 3,000 x g for 5 minutes.

  • Final Extract: Transfer the upper hexane layer to a new tube and evaporate to dryness. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Lignoceric Acid

This section provides a representative set of parameters for the chromatographic separation and mass spectrometric detection of lignoceric acid and its deuterated internal standard.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lignoceric Acid367.3367.310
This compound376.4376.410

Note: The deprotonated molecule [M-H]⁻ is often used as the precursor and product ion for saturated fatty acids in negative mode as they do not fragment readily under typical CID conditions. Optimization of collision energy is recommended.

Visualizing the Role of Lignoceric Acid in Biological Systems

Lipidomics Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing an internal standard like this compound for quantitative analysis.

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Hydrolyze Saponification (for Total FAs) Extract->Hydrolyze Derivatize Derivatization (Optional) Hydrolyze->Derivatize LCMS LC-MS/MS Analysis Derivatize->LCMS Peak Peak Integration LCMS->Peak Quant Quantification (Ratio to IS) Peak->Quant Stats Statistical Analysis Quant->Stats Bio Biological Interpretation Stats->Bio

Caption: A typical lipidomics workflow for quantitative analysis.

Peroxisomal β-Oxidation of Lignoceric Acid

Very-long-chain fatty acids like lignoceric acid are initially metabolized in the peroxisome through a β-oxidation pathway. The following diagram details the key enzymatic steps involved.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Lignoceric_Acid Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA Acyl-CoA Synthetase (ACSVL1) Enoyl_CoA trans-2,3-Dehydro- lignoceroyl-CoA Lignoceroyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-Hydroxy- lignoceroyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-bifunctional protein (Enoyl-CoA hydratase activity) Ketoacyl_CoA 3-Keto- lignoceroyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-bifunctional protein (3-hydroxyacyl-CoA dehydrogenase activity) Docosanoyl_CoA Docosanoyl-CoA (C22:0) Ketoacyl_CoA->Docosanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Peroxisomal β-oxidation of lignoceric acid.

Role of Lignoceric Acid in Sphingolipid Metabolism

Lignoceric acid is a crucial precursor for the synthesis of very-long-chain ceramides, which are important components of cellular membranes and signaling molecules.

sphingolipid_metabolism cluster_synthesis Ceramide Synthesis Lignoceric_Acid Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA Acyl-CoA Synthetase Dihydroceramide Dihydroceramide (C24:0) Lignoceroyl_CoA->Dihydroceramide Sphinganine Sphinganine Sphinganine->Dihydroceramide Ceramide Synthase 2 (CerS2) Ceramide Ceramide (d18:1/24:0) Dihydroceramide->Ceramide Dihydroceramide Desaturase Sphingomyelin Sphingomyelin (d18:1/24:0) Ceramide->Sphingomyelin Sphingomyelin Synthase Glucosylceramide Glucosylceramide (d18:1/24:0) Ceramide->Glucosylceramide Glucosylceramide Synthase

Caption: Lignoceric acid in ceramide synthesis.

Conclusion

This compound serves as an indispensable tool in modern lipidomics research, enabling the accurate and precise quantification of its endogenous counterpart. Its application is critical for advancing our understanding of the roles of very-long-chain fatty acids in health and disease, particularly in the context of peroxisomal disorders and sphingolipid metabolism. The methodologies and data presented in this guide provide a robust framework for researchers to confidently incorporate this compound into their analytical workflows, thereby enhancing the quality and reliability of their lipidomics data.

References

Understanding Lignoceric Acid-d9 as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in the composition of brain tissue and myelin.[1] Its metabolism is of significant interest in the study of several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[2][3] The accumulation of VLCFAs due to impaired degradation is a key pathological hallmark of this and other peroxisomal disorders.[2][3] Lignoceric acid-d9 is a stable isotope-labeled version of lignoceric acid, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling allows it to be used as a metabolic tracer to study the dynamics of lignoceric acid metabolism in various biological systems.[4] By tracking the fate of this compound and its metabolites, researchers can gain insights into the activity of metabolic pathways, the function of specific enzymes and transporters, and the efficacy of potential therapeutic interventions.[4][5] This guide provides a comprehensive overview of the use of this compound as a metabolic tracer, including experimental protocols, data interpretation, and visualization of relevant pathways.

Core Principles of Metabolic Tracing with this compound

Stable isotope tracing with this compound relies on the principle that the deuterium-labeled fatty acid is chemically identical to its endogenous counterpart and will be processed by the same enzymatic machinery. The key advantage of using a stable isotope like deuterium is that it is non-radioactive and can be safely used in a variety of experimental settings, including in vitro cell cultures and in vivo animal models.[6]

The primary analytical techniques used to detect and quantify this compound and its metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[6][7][8] These methods separate the fatty acids based on their chemical properties and then detect them based on their mass-to-charge ratio. The mass difference between the deuterated tracer and its unlabeled counterparts allows for their distinct identification and quantification.

By measuring the rate of disappearance of this compound and the appearance of its deuterium-labeled downstream metabolites (e.g., shorter-chain fatty acids), it is possible to determine the metabolic flux through specific pathways, such as peroxisomal beta-oxidation.[9][10]

Data Presentation: Quantitative Analysis of Lignoceric Acid Metabolism

The following tables summarize quantitative data from studies investigating lignoceric acid metabolism, particularly in the context of adrenoleukodystrophy (ALD), a disease characterized by impaired VLCFA degradation.

Table 1: Lignoceric Acid Oxidation Rates in Control vs. X-linked Adrenoleukodystrophy (X-ALD) Fibroblasts

Cell TypeLignoceric Acid (C24:0) Oxidation Rate (% of Control)Reference
Childhood ALD (C-ALD)43%[4]
Adrenomyeloneuropathy (AMN)36%[4]
X-ALD (General)38% (in cellular homogenates)[2]
X-ALD22%[11]

Table 2: Oxidation of Lignoceric Acid vs. Lignoceroyl-CoA in Control and X-ALD Fibroblasts

SubstrateCell TypeOxidation Rate (% of Control)Reference
Lignoceric AcidC-ALD43%[4]
Lignoceric AcidAMN36%[4]
Lignoceroyl-CoAC-ALD109%[4]
Lignoceroyl-CoAAMN106%[4]

Note: The data in Table 2 suggests that the defect in X-ALD lies in the activation of lignoceric acid to its CoA derivative (lignoceroyl-CoA), a step catalyzed by a very-long-chain acyl-CoA synthetase, rather than the subsequent beta-oxidation of lignoceroyl-CoA itself.[4]

Experimental Protocols

This section provides a detailed methodology for a typical experiment using this compound to trace its metabolism in cultured fibroblasts.

Cell Culture and Isotope Labeling
  • Cell Lines: Human skin fibroblasts from healthy controls and patients with X-ALD are commonly used.[12]

  • Culture Conditions: Cells are typically grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Labeling Medium: To initiate the tracing experiment, the standard culture medium is replaced with a medium containing a known concentration of this compound. The tracer is usually dissolved in ethanol and added to the medium.[12] The final concentration of this compound can range from 1 to 10 µM, depending on the experimental goals.

  • Incubation Time: The cells are incubated with the labeling medium for a specific period, which can range from a few hours to several days, to allow for the uptake and metabolism of the tracer.[5] Time-course experiments are often performed to monitor the dynamic changes in the levels of the tracer and its metabolites.

Sample Preparation for Mass Spectrometry
  • Cell Harvesting and Lipid Extraction:

    • After incubation, the labeling medium is removed, and the cells are washed with phosphate-buffered saline (PBS) to remove any residual tracer.

    • Cells are then harvested by trypsinization or scraping.

    • An internal standard, such as a deuterated fatty acid of a different chain length (e.g., heptadecanoic acid-d33), is added to each sample to correct for variations in extraction efficiency and instrument response.[7]

    • Total lipids are extracted from the cells using a solvent system, typically a mixture of chloroform and methanol (e.g., 2:1, v/v).[7]

  • Saponification and Derivatization (for GC-MS analysis):

    • The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from complex lipids.[7]

    • The fatty acids are then esterified to form fatty acid methyl esters (FAMEs) by heating with a reagent like boron trifluoride in methanol. This derivatization step increases the volatility of the fatty acids, making them suitable for GC-MS analysis.[13]

    • Alternatively, for enhanced sensitivity, fatty acids can be derivatized to pentafluorobenzyl (PFB) esters.[7]

  • Sample Cleanup: Solid-phase extraction (SPE) can be used to remove interfering substances from the sample before analysis.[14]

GC-MS/MS or LC-MS/MS Analysis
  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) or a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for analysis.[6][7]

  • Chromatographic Separation: The derivatized fatty acids are separated on a capillary column (for GC) or a reversed-phase column (for LC) based on their chain length, and degree of unsaturation.[6][14]

  • Mass Spectrometry Detection: The separated fatty acids are ionized and detected by the mass spectrometer. Specific ions corresponding to this compound and its expected shorter-chain deuterated metabolites are monitored. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[15][16]

  • Quantification: The amount of each labeled and unlabeled fatty acid is determined by comparing its peak area to that of the internal standard. The metabolic flux can then be calculated based on the rate of conversion of this compound to its downstream products.[9][17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic pathway for lignoceric acid and a typical experimental workflow for a tracer study.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Lignoceric_Acid_d9_Cytosol This compound (Cytosol) ABCD1 ABCD1 (ALDP) Lignoceric_Acid_d9_Cytosol->ABCD1 Transport Lignoceric_Acid_d9_Peroxisome This compound ABCD1->Lignoceric_Acid_d9_Peroxisome ACSL Very-Long-Chain Acyl-CoA Synthetase Lignoceric_Acid_d9_Peroxisome->ACSL Activation Lignoceroyl_CoA_d9 Lignoceroyl-CoA-d9 ACSL->Lignoceroyl_CoA_d9 ACOX1 ACOX1 Lignoceroyl_CoA_d9->ACOX1 Oxidation Trans_2_Enoyl_CoA_d9 trans-2-Enoyl-CoA-d9 ACOX1->Trans_2_Enoyl_CoA_d9 L_PBE_Hydratase L-PBE (Hydratase) Trans_2_Enoyl_CoA_d9->L_PBE_Hydratase Hydration L_3_Hydroxyacyl_CoA_d9 L-3-Hydroxyacyl-CoA-d9 L_PBE_Hydratase->L_3_Hydroxyacyl_CoA_d9 L_PBE_Dehydrogenase L-PBE (Dehydrogenase) L_3_Hydroxyacyl_CoA_d9->L_PBE_Dehydrogenase Oxidation _3_Ketoacyl_CoA_d9 3-Ketoacyl-CoA-d9 L_PBE_Dehydrogenase->_3_Ketoacyl_CoA_d9 Thiolase 3-Ketoacyl-CoA Thiolase _3_Ketoacyl_CoA_d9->Thiolase Thiolysis C22_CoA_d7 Behenoyl-CoA-d7 Thiolase->C22_CoA_d7 Acetyl_CoA_d2 Acetyl-CoA-d2 Thiolase->Acetyl_CoA_d2 Further_Cycles Further β-oxidation Cycles C22_CoA_d7->Further_Cycles

Caption: Peroxisomal Beta-Oxidation of this compound.

Experimental_Workflow Start Start: Cultured Fibroblasts Labeling Incubate with This compound Start->Labeling Harvest Harvest Cells and Add Internal Standard Labeling->Harvest Extraction Total Lipid Extraction Harvest->Extraction Derivatization Saponification and Derivatization (FAMEs/PFBs) Extraction->Derivatization Analysis GC-MS/MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: this compound Metabolic Tracer Experimental Workflow.

Applications in Research and Drug Development

The use of this compound as a metabolic tracer has significant applications in both basic research and drug development:

  • Understanding Disease Mechanisms: Tracing the metabolism of this compound in cells from patients with peroxisomal disorders like X-ALD can help elucidate the precise nature of the metabolic defect and its downstream consequences.[2][4]

  • Drug Screening and Efficacy Testing: this compound can be used to screen for compounds that enhance the peroxisomal beta-oxidation of VLCFAs. By treating patient-derived cells with candidate drugs and then monitoring the metabolism of the tracer, researchers can identify promising therapeutic agents.

  • Evaluating Gene and Cell-Based Therapies: In the context of developing gene therapies for X-ALD, this compound tracing can be used to assess the functional correction of the metabolic defect in treated cells.

  • Studying Fatty Acid Elongation: While this guide focuses on degradation, this compound can also be used to study the reverse process of fatty acid elongation, where shorter fatty acids are extended to form VLCFAs.

Conclusion

This compound is a powerful and versatile tool for investigating the complex metabolism of very-long-chain fatty acids. Its application as a metabolic tracer, coupled with advanced mass spectrometry techniques, provides a quantitative and dynamic view of cellular metabolic processes. This in-depth understanding is critical for unraveling the pathophysiology of diseases like X-linked adrenoleukodystrophy and for the development of novel and effective therapies. The methodologies and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies.

References

Lignoceric Acid Metabolism in Peroxisomal Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that is a critical component of sphingolipids in tissues such as brain myelin.[1][2] Unlike shorter fatty acids which can be metabolized in mitochondria, the breakdown of lignoceric acid and other VLCFAs occurs primarily, if not exclusively, through β-oxidation within peroxisomes.[3][4] Genetic defects leading to dysfunctional peroxisomes result in a group of severe metabolic disorders known as peroxisomal disorders. These are broadly classified into peroxisome biogenesis disorders (PBDs), like Zellweger spectrum disorder (ZSD), and single peroxisomal enzyme/transporter deficiencies, such as X-linked adrenoleukodystrophy (X-ALD).[5][6] A hallmark of these conditions is the accumulation of VLCFAs, including lignoceric acid, in plasma and tissues, which is believed to contribute significantly to the pathophysiology, particularly the severe neurological symptoms.[7][8][9] This guide provides an in-depth overview of lignoceric acid metabolism, its dysregulation in peroxisomal disorders, key quantitative data, and detailed experimental protocols for studying these pathways.

Peroxisomal β-Oxidation of Lignoceric Acid

The catabolism of lignoceric acid is a multi-step process that begins with its activation in the cytoplasm or on the peroxisomal membrane and subsequent transport into the peroxisomal matrix for β-oxidation.

Activation and Transport: Free lignoceric acid is first converted to its coenzyme A (CoA) ester, lignoceroyl-CoA, by a very-long-chain acyl-CoA synthetase (VLCFA-ACS) or ligase.[10][11] This activation is an obligatory step for its subsequent metabolism.[10] The transport of lignoceroyl-CoA across the peroxisomal membrane is mediated by an ATP-binding cassette (ABC) transporter, the adrenoleukodystrophy protein (ALDP), which is encoded by the ABCD1 gene.[12][13][14] In X-ALD, mutations in the ABCD1 gene lead to a defective ALDP, impairing the transport of lignoceroyl-CoA into the peroxisome and causing its accumulation.[15][16][17]

Peroxisomal β-Oxidation Cascade: Once inside the peroxisome, lignoceroyl-CoA undergoes a series of four reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.

  • Oxidation: The first and rate-limiting step is the oxidation of lignoceroyl-CoA by a flavin adenine dinucleotide (FAD)-dependent acyl-CoA oxidase (ACOX1), which introduces a double bond and produces hydrogen peroxide (H2O2).[18][19][20]

  • Hydration: The resulting enoyl-CoA is then hydrated by a bifunctional enzyme (DBP).

  • Dehydrogenation: The same bifunctional enzyme catalyzes the subsequent dehydrogenation to a 3-ketoacyl-CoA.

  • Thiolytic Cleavage: Finally, a peroxisomal 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA to yield a chain-shortened acyl-CoA (in this case, docosanoyl-CoA or C22:0-CoA) and acetyl-CoA.

This process is repeated until the fatty acid chain is shortened to a medium-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation to CO2 and water.[21]

Peroxisomal Disorders and Lignoceric Acid Accumulation

Peroxisomal disorders are a heterogeneous group of inherited metabolic diseases characterized by impaired peroxisome function.[5][6] They are generally categorized into two main groups:

  • Peroxisome Biogenesis Disorders (PBDs): These are caused by mutations in PEX genes, which are essential for the assembly of functional peroxisomes.[5][22] The most severe form is Zellweger syndrome (ZS), with neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD) representing milder phenotypes within the Zellweger spectrum.[5][23][24] In PBDs, the absence or severe reduction of functional peroxisomes leads to a global impairment of peroxisomal metabolic pathways, including the β-oxidation of VLCFAs.[10][25]

  • Single Peroxisomal Protein Deficiencies: These disorders result from a defect in a single peroxisomal enzyme or transporter. The most common of these is X-linked adrenoleukodystrophy (X-ALD), caused by mutations in the ABCD1 gene, leading to a dysfunctional ALDP transporter.[12][15][17] Another example is ACOX1 deficiency (pseudoneonatal adrenoleukodystrophy).[19]

In both types of disorders, the impaired β-oxidation of VLCFAs leads to the accumulation of lignoceric acid (C24:0) and hexacosanoic acid (C26:0) in plasma, fibroblasts, and various tissues, particularly the brain and adrenal glands.[7][9][25][26]

Quantitative Data on Lignoceric Acid Metabolism

The measurement of VLCFA levels is a cornerstone in the diagnosis of peroxisomal disorders.[26] The following tables summarize key quantitative data from the literature.

ParameterControlX-linked Adrenoleukodystrophy (X-ALD)Zellweger Syndrome (ZS)Reference
Plasma C24:0 (Lignoceric Acid) Level Normal RangeElevatedMarkedly Elevated[26],[25]
Plasma C26:0 Level Normal RangeElevatedMarkedly Elevated[26],[25],[27]
C26:0/C22:0 Ratio in Plasma Normal RangeMarkedly ElevatedSignificantly Elevated
Lignoceric Acid β-Oxidation in Fibroblasts 100%~38-50% of control~15% of control[25],[11]
Palmitic Acid β-Oxidation in Fibroblasts 100%NormalReduced (due to peroxisomal contribution)[3],[4]

Note: Specific concentrations can vary between laboratories and analytical methods. The table indicates relative changes.

Signaling Pathways and Experimental Workflows

Lignoceric Acid Peroxisomal β-Oxidation Pathway

Lignoceric_Acid_Beta_Oxidation cluster_Peroxisome_Matrix Peroxisome Matrix Lignoceric_Acid Lignoceric Acid (C24:0) VLCFA_ACS VLCFA-ACS Lignoceric_Acid->VLCFA_ACS Lignoceroyl_CoA Lignoceroyl-CoA VLCFA_ACS->Lignoceroyl_CoA ALDP ALDP (ABCD1) Lignoceroyl_CoA->ALDP ACOX1 ACOX1 ALDP->ACOX1 Peroxisome_Matrix Peroxisome Matrix Enoyl_CoA Trans-Δ2-Enoyl-CoA ACOX1->Enoyl_CoA DBP_Hydratase DBP (Hydratase) Enoyl_CoA->DBP_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP_Hydratase->Hydroxyacyl_CoA DBP_Dehydrogenase DBP (Dehydrogenase) Hydroxyacyl_CoA->DBP_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA DBP_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Docosanoyl_CoA Docosanoyl-CoA (C22:0) Thiolase->Docosanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway for lignoceric acid.

Pathophysiology of Lignoceric Acid Accumulation in X-ALD

X_ALD_Pathophysiology ABCD1_Mutation ABCD1 Gene Mutation Defective_ALDP Defective ALDP Transporter ABCD1_Mutation->Defective_ALDP Impaired_Transport Impaired Lignoceroyl-CoA Transport into Peroxisome Defective_ALDP->Impaired_Transport VLCFA_Accumulation Accumulation of VLCFAs (Lignoceric Acid) Impaired_Transport->VLCFA_Accumulation Cellular_Stress Cellular Stress & Inflammation VLCFA_Accumulation->Cellular_Stress Demyelination Demyelination Cellular_Stress->Demyelination Axonal_Degeneration Axonal Degeneration Cellular_Stress->Axonal_Degeneration Neurological_Symptoms Neurological Symptoms Demyelination->Neurological_Symptoms Axonal_Degeneration->Neurological_Symptoms

Caption: Pathophysiological cascade in X-linked adrenoleukodystrophy.

Experimental Workflow for VLCFA Analysis

VLCFA_Analysis_Workflow Sample Patient Sample (Plasma or Fibroblasts) Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Hydrolysis Hydrolysis & Derivatization Lipid_Extraction->Hydrolysis GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Hydrolysis->GC_MS Data_Analysis Data Analysis (Quantification of C24:0, C26:0) GC_MS->Data_Analysis Diagnosis Diagnosis/Monitoring Data_Analysis->Diagnosis

Caption: Workflow for VLCFA analysis in patient samples.

Experimental Protocols

Measurement of Lignoceric Acid β-Oxidation in Cultured Fibroblasts

This protocol is based on the method of measuring the oxidation of radiolabeled lignoceric acid to water-soluble products (acetate).[3][25]

Materials:

  • Cultured human skin fibroblasts (patient and control)

  • [1-¹⁴C]Lignoceric acid

  • Culture medium (e.g., DMEM) with fetal bovine serum

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell scraper

  • Homogenization buffer (e.g., sucrose-based buffer)

  • Reaction mixture containing ATP, CoA, NAD+, FAD, and other cofactors

  • Potassium cyanide (KCN) to inhibit mitochondrial oxidation

  • Perchloric acid

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Grow patient and control fibroblasts to confluency in appropriate culture flasks.

  • Cell Harvest: Wash the cells with PBS, detach them using trypsin-EDTA, and then collect the cell pellet by centrifugation.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or sonicator to prepare a cell homogenate.

  • Protein Quantification: Determine the protein concentration of the homogenate using a standard assay (e.g., Bradford or BCA).

  • β-Oxidation Reaction:

    • Prepare reaction tubes containing the reaction mixture.

    • Add a known amount of cell homogenate (e.g., 100-200 µg of protein) to each tube.

    • To differentiate peroxisomal from mitochondrial oxidation, a parallel set of reactions can be run in the presence of KCN, which inhibits the mitochondrial respiratory chain but not peroxisomal oxidation.[3][4]

    • Initiate the reaction by adding [1-¹⁴C]lignoceric acid.

    • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding perchloric acid.

    • Centrifuge to pellet the precipitated protein and unreacted lignoceric acid.

    • The supernatant contains the water-soluble radiolabeled acetate produced during β-oxidation.

  • Quantification:

    • Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of lignoceric acid oxidation, typically expressed as nmol of acetate produced per hour per mg of protein.

    • Compare the oxidation rates between patient and control fibroblasts.

Measurement of VLCFA Levels by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard diagnostic method for peroxisomal disorders.[26]

Materials:

  • Patient sample (plasma, serum, or cultured fibroblasts)

  • Internal standards (e.g., stable-isotope labeled VLCFAs)

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • Reagents for hydrolysis and derivatization (e.g., methanolic HCl for transesterification to fatty acid methyl esters - FAMEs)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To a known amount of sample (e.g., 100 µL of plasma or a cell pellet), add a known amount of internal standard.

  • Lipid Extraction:

    • Perform a total lipid extraction using a solvent system like chloroform:methanol.

  • Hydrolysis and Derivatization:

    • Evaporate the solvent and hydrolyze the lipid extract to release free fatty acids.

    • Convert the fatty acids to their volatile methyl ester derivatives (FAMEs) by incubation with methanolic HCl at high temperature.

  • GC-MS Analysis:

    • Inject the FAMEs mixture into the GC-MS system.

    • The gas chromatograph separates the different FAMEs based on their volatility and interaction with the GC column.

    • The mass spectrometer detects and identifies the FAMEs as they elute from the column, based on their mass-to-charge ratio.

  • Quantification:

    • Quantify the amount of lignoceric acid (C24:0) and other VLCFAs by comparing the peak area of the analyte to the peak area of the internal standard.

  • Data Analysis:

    • Calculate the absolute concentrations of VLCFAs.

    • Determine diagnostically relevant ratios, such as the C26:0/C22:0 ratio, which are often more sensitive indicators of disease than absolute concentrations.

Drug Development and Therapeutic Strategies

The understanding of lignoceric acid metabolism in peroxisomal disorders is crucial for developing therapeutic interventions. Current and emerging strategies aim to:

  • Reduce VLCFA Levels: This includes dietary modifications, such as Lorenzo's oil (a mixture of oleic and erucic acids), which can lower plasma VLCFA levels.[17] Additionally, screening for small molecules that can lower VLCFA levels is an active area of research.[17]

  • Gene Therapy: For single-gene defects like X-ALD, gene therapy aims to introduce a functional copy of the ABCD1 gene into a patient's hematopoietic stem cells.[28]

  • Pharmacological Induction of Peroxisomes: Research has explored compounds that can induce peroxisome proliferation and enhance residual β-oxidation activity in milder forms of PBDs.[29]

  • Targeting Downstream Pathways: Given the role of VLCFA accumulation in inducing inflammation and oxidative stress, therapies targeting these downstream effects are also being investigated.[19]

The development of effective treatments for these devastating disorders relies on a deep, mechanistic understanding of lignoceric acid metabolism and the continued refinement of the experimental tools used to study it.[30][31]

References

Lignoceric Acid-d9 in Adrenoleukodystrophy Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenoleukodystrophy (ALD) is a rare, X-linked genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues and body fluids.[1] This accumulation is a result of mutations in the ABCD1 gene, which encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter responsible for shuttling VLCFAs into the peroxisome for degradation.[2] The inability to properly metabolize these fatty acids, particularly lignoceric acid (C24:0) and hexacosanoic acid (C26:0), leads to their buildup, causing a cascade of detrimental effects, most notably in the central nervous system and adrenal glands.[2] This progressive disorder manifests in a range of phenotypes, from the rapidly progressive childhood cerebral form to the milder adrenomyeloneuropathy that appears in adulthood.

Accurate quantification of VLCFAs is paramount for the diagnosis, monitoring, and development of therapeutic interventions for ALD. Lignoceric acid-d9, a stable isotope-labeled form of lignoceric acid, serves as a critical internal standard in mass spectrometry-based analytical methods, ensuring the precision and reliability of these measurements.[3] This technical guide provides an in-depth overview of the role and application of this compound in ALD research, encompassing quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The Role of this compound in Quantitative Analysis

This compound is the deuterated analog of lignoceric acid, a 24-carbon saturated fatty acid.[3] Its utility in ALD research stems from its chemical similarity to the endogenous lignoceric acid, allowing it to behave identically during sample preparation and analysis. However, its increased mass due to the deuterium atoms enables it to be distinguished from the unlabeled analyte by mass spectrometry. By adding a known amount of this compound to a biological sample at the beginning of the workflow, it serves as an internal standard to correct for any loss of analyte during extraction, derivatization, and injection, as well as for variations in instrument response. This isotope dilution mass spectrometry approach is the gold standard for the accurate and precise quantification of VLCFAs in complex biological matrices.

Quantitative Data on Lignoceric Acid in Adrenoleukodystrophy

The hallmark of ALD is the significant elevation of VLCFAs in patient tissues and fluids. The following tables summarize representative quantitative data for lignoceric acid (C24:0) and the diagnostically significant hexacosanoic acid (C26:0) in plasma and cultured fibroblasts from ALD patients compared to healthy controls.

AnalytePatient GroupSample Size (n)Mean Concentration (µg/mL)Standard Deviation (SD)Reference
C26:0 ALD Hemizygotes1,097--[4][5]
Control29,600--[4][5]
C26:0 (% of total fatty acids) ALD Hemizygotes-0.0810.0066 (SEM)[6]
Control-0.0150.0032 (SEM)[6]

Table 1: Representative Very Long-Chain Fatty Acid Levels in Plasma.

AnalyteCell TypeConditionMean ConcentrationNotesReference
C26:0 ALD FibroblastsUntreatedSixfold higher than normal-[7]
Lignoceric Acid (C24:0) Oxidation ALD Fibroblasts-27 ± 13% of normalRadiolabeled [1-¹⁴C]lignocerate used.[7]
Lignoceric Acid Oxidation Childhood ALD Fibroblasts-43% of controlRadiolabeled [1-¹⁴C]lignoceric acid used.[8]
Lignoceric Acid Oxidation Adrenomyeloneuropathy Fibroblasts-36% of controlRadiolabeled [1-¹⁴C]lignoceric acid used.[8]

Table 2: Very Long-Chain Fatty Acid Metabolism in Cultured Fibroblasts.

Experimental Protocols

The accurate quantification of lignoceric acid and other VLCFAs using this compound as an internal standard is crucial for ALD research and diagnosis. Below are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), two commonly employed analytical techniques.

Protocol 1: Quantification of VLCFAs in Plasma by GC-MS

This protocol is adapted from established methods for the clinical diagnosis of ALD.[9]

1. Sample Preparation: a. To 100 µL of plasma, add a known amount of the internal standard solution containing deuterated VLCFAs, including this compound. b. Perform acid/base hydrolysis to release the fatty acids from complex lipids. This is typically achieved by adding a strong acid (e.g., hydrochloric acid) and heating. c. After hydrolysis, neutralize the sample.

2. Extraction: a. Extract the fatty acids from the aqueous matrix using an organic solvent (e.g., hexane or a mixture of hexane and isopropanol). b. Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers. c. Carefully transfer the upper organic layer containing the fatty acids to a new tube. d. Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization: a. To enhance volatility for GC analysis, convert the fatty acids to their methyl ester derivatives. This can be achieved by adding a solution of methanol and a catalyst (e.g., acetyl chloride) and heating. b. After the reaction, evaporate the derivatization reagent.

4. GC-MS Analysis: a. Reconstitute the derivatized sample in a suitable solvent (e.g., hexane). b. Inject an aliquot of the sample into the GC-MS system. c. Gas Chromatography (GC) conditions: i. Column: A non-polar capillary column (e.g., DB-1ms). ii. Injector Temperature: 250°C. iii. Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the VLCFA methyl esters. d. Mass Spectrometry (MS) conditions: i. Ionization Mode: Electron Ionization (EI). ii. Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of the target VLCFA methyl esters and their deuterated internal standards. e. Quantification: Calculate the concentration of lignoceric acid and other VLCFAs by comparing the peak area ratios of the endogenous analytes to their corresponding deuterated internal standards against a calibration curve prepared with known concentrations of unlabeled standards and a fixed concentration of the internal standard.

Protocol 2: Quantification of VLCFAs in Cultured Fibroblasts by LC-MS/MS

This protocol is based on methods developed for the analysis of VLCFAs in cellular models of ALD.

1. Cell Culture and Harvesting: a. Culture human skin fibroblasts from ALD patients and healthy controls under standard conditions. b. Harvest the cells by trypsinization, wash with phosphate-buffered saline, and determine the cell count. c. Store the cell pellets at -80°C until analysis.

2. Sample Preparation and Extraction: a. Resuspend the cell pellet in a known volume of water. b. Add the internal standard solution containing this compound. c. Perform a one-step lipid extraction and protein precipitation by adding a mixture of organic solvents (e.g., isopropanol and hexane). d. Vortex vigorously and centrifuge to pellet the protein debris. e. Transfer the supernatant containing the lipids to a new tube. f. Dry the lipid extract under nitrogen.

3. Hydrolysis: a. To release the fatty acids from complex lipids, perform an acid or alkaline hydrolysis of the dried lipid extract.

4. LC-MS/MS Analysis: a. Reconstitute the sample in a solvent compatible with the LC mobile phase. b. Inject an aliquot onto the LC-MS/MS system. c. Liquid Chromatography (LC) conditions: i. Column: A reverse-phase column (e.g., C18). ii. Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier (e.g., formic acid or ammonium formate). d. Tandem Mass Spectrometry (MS/MS) conditions: i. Ionization Mode: Electrospray Ionization (ESI) in negative ion mode. ii. Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for each VLCFA and its deuterated internal standard. e. Quantification: Determine the concentration of lignoceric acid and other VLCFAs based on the peak area ratios of the analyte to the internal standard, referenced against a calibration curve.

Visualizing Workflows and Pathways

Diagnostic Workflow for Adrenoleukodystrophy

The diagnosis of ALD involves a multi-step process that integrates clinical evaluation, biochemical analysis, and genetic testing.[10][11][12][13] The following diagram illustrates a typical diagnostic workflow.

cluster_clinical Clinical Evaluation cluster_biochemical Biochemical Analysis cluster_genetic Genetic Confirmation cluster_diagnosis Final Diagnosis and Management Clinical_Suspicion Clinical Suspicion (Neurological Symptoms, Adrenal Insufficiency) Blood_Sample Blood Sample Collection Clinical_Suspicion->Blood_Sample Family_History Family History of ALD Family_History->Blood_Sample VLCFA_Analysis Plasma VLCFA Analysis (GC-MS or LC-MS/MS with this compound) Blood_Sample->VLCFA_Analysis Elevated_VLCFA Elevated C26:0 and C24:0/C22:0, C26:0/C22:0 Ratios VLCFA_Analysis->Elevated_VLCFA Positive Normal_VLCFA Normal VLCFA Levels VLCFA_Analysis->Normal_VLCFA Negative (in males) Genetic_Counseling Genetic Counseling Elevated_VLCFA->Genetic_Counseling Further_Investigation Consider Other Peroxisomal Disorders Normal_VLCFA->Further_Investigation ABCD1_Sequencing ABCD1 Gene Sequencing Genetic_Counseling->ABCD1_Sequencing Mutation_Identified Pathogenic Mutation Identified ABCD1_Sequencing->Mutation_Identified No_Mutation No Pathogenic Mutation ABCD1_Sequencing->No_Mutation ALD_Diagnosis ALD Diagnosis Confirmed Mutation_Identified->ALD_Diagnosis No_Mutation->Further_Investigation Treatment_Monitoring Treatment and Monitoring ALD_Diagnosis->Treatment_Monitoring

Diagnostic Workflow for Adrenoleukodystrophy.
VLCFA-Induced Inflammatory Signaling in Astrocytes

The accumulation of VLCFAs in astrocytes is a key event in the pathogenesis of the cerebral inflammatory demyelination seen in the most severe form of ALD.[2][14] This accumulation triggers a cascade of inflammatory signaling events, as depicted in the following diagram.

cluster_upstream Upstream Events cluster_cellular_response Cellular Response in Astrocytes cluster_downstream Downstream Inflammatory Cascade ABCD1_Deficiency ABCD1 Gene Mutation (ALDP Deficiency) VLCFA_Accumulation VLCFA Accumulation (Lignoceric Acid, etc.) ABCD1_Deficiency->VLCFA_Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction VLCFA_Accumulation->Mitochondrial_Dysfunction STAT3_Activation STAT3 Phosphorylation VLCFA_Accumulation->STAT3_Activation ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Neuroinflammation Neuroinflammation ROS_Production->Neuroinflammation TLR_Expression Increased TLR Expression STAT3_Activation->TLR_Expression Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IFN-γ) STAT3_Activation->Cytokine_Production TLR_Expression->Neuroinflammation Cytokine_Production->Neuroinflammation

VLCFA-Induced Inflammatory Signaling in Astrocytes.

Conclusion

This compound is an indispensable tool in adrenoleukodystrophy research, enabling the accurate and precise quantification of very long-chain fatty acids, which is fundamental to the diagnosis and study of this devastating disease. The use of stable isotope-labeled internal standards in conjunction with advanced mass spectrometry techniques has revolutionized our ability to understand the biochemical underpinnings of ALD and to develop and monitor potential therapeutic strategies. The detailed protocols and visualized workflows and pathways presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of ALD and improve patient outcomes. Further research into the intricate molecular mechanisms of VLCFA-induced pathology will continue to be a critical area of investigation, with the ultimate goal of developing effective treatments for all forms of adrenoleukodystrophy.

References

The Role of Lignoceric Acid-d9 in Advancing Zellweger Syndrome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zellweger spectrum disorders (ZSDs) are a group of severe, inherited metabolic conditions characterized by dysfunctional peroxisomes. A key biochemical hallmark of ZSDs is the accumulation of very-long-chain fatty acids (VLCFAs) in tissues and plasma, a direct consequence of impaired peroxisomal β-oxidation. Lignoceric acid (C24:0) is a critical biomarker for these disorders. This technical guide provides an in-depth overview of the application of Lignoceric acid-d9, a deuterated internal standard, in the quantitative analysis of VLCFAs for the diagnosis and study of Zellweger syndrome. This guide details experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), presents quantitative data on VLCFA levels in ZSD patients, and illustrates the underlying biochemical pathways and experimental workflows.

Introduction to Zellweger Syndrome and the Role of Very-Long-Chain Fatty Acids

Zellweger syndrome is the most severe form of the ZSDs, which are caused by mutations in PEX genes that encode for peroxins, proteins essential for the proper assembly of peroxisomes.[1] This leads to a multitude of cellular and metabolic dysfunctions. Peroxisomes are vital organelles responsible for various metabolic processes, including the β-oxidation of VLCFAs.[2] In healthy individuals, peroxisomes break down VLCFAs, such as lignoceric acid (C24:0) and hexacosanoic acid (C26:0).[3] In Zellweger syndrome, the absence of functional peroxisomes leads to the accumulation of these VLCFAs in plasma, fibroblasts, and various tissues.[2][4] This accumulation is a key contributor to the severe neurological and systemic pathology observed in patients.[2]

The quantitative analysis of VLCFAs is therefore a cornerstone in the diagnosis of Zellweger syndrome.[1] To ensure accuracy and precision in these measurements, stable isotope-labeled internal standards are employed. This compound, a deuterated form of lignoceric acid, serves as an ideal internal standard for mass spectrometry-based quantification, allowing for precise measurement of endogenous lignoceric acid levels by correcting for variations in sample preparation and instrument response.[5]

Quantitative Data on VLCFA Levels in Zellweger Syndrome

The accumulation of VLCFAs is a consistent and measurable biomarker in Zellweger syndrome. The following tables summarize representative quantitative data from studies comparing VLCFA levels in plasma/serum of ZSD patients with control individuals.

Table 1: Plasma/Serum VLCFA Concentrations in Zellweger Syndrome Patients vs. Controls

AnalyteZellweger Syndrome (ZS) Patients (μg/mL)Control Individuals (μg/mL)Reference
Lignoceric Acid (C24:0)2.0 - 5.0 (approx.)0.5 - 1.5 (approx.)[6]
Hexacosanoic Acid (C26:0)5.20 ± 1.78Not specified in this format[7]
C26:0/C22:0 Ratio0.65 ± 0.18Not specified in this format[7]

Note: Values can vary between laboratories and analytical methods. The data presented are for illustrative purposes.

Table 2: Serum VLCFA Levels in Peroxisomal Biogenesis Disorder (PBD) Patients

AnalytePBD Patients (ZS, NALD, DBP)Reference
C24:0/C22:0 RatioSignificantly higher than controls[6]
C26:0/C22:0 Ratio472% higher than X-ALD patients[6]
C26:0 Concentration (μg/mL)High correlation with disease severity[7]

NALD: Neonatal Adrenoleukodystrophy, DBP: D-Bifunctional Protein Deficiency. These are part of the Zellweger spectrum.

Experimental Protocols for VLCFA Quantification

The accurate quantification of VLCFAs using this compound as an internal standard is typically performed using GC-MS or LC-MS/MS. Below are detailed, representative methodologies for these key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Plasma VLCFA Analysis

This protocol outlines the steps for the analysis of VLCFA methyl esters.

3.1.1. Materials and Reagents

  • Plasma samples (patient and control)

  • This compound internal standard solution (in a suitable organic solvent)

  • Heptadecanoic acid (C17:0) as an additional internal standard (optional)

  • Methanol

  • Acetyl chloride

  • Hexane

  • Potassium carbonate solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-1ms)

3.1.2. Sample Preparation and Derivatization

  • Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a precise amount of this compound internal standard solution.

  • Hydrolysis and Methylation: Add methanol and acetyl chloride to the plasma sample. This mixture serves to both hydrolyze the fatty acids from their lipid esters and convert them to fatty acid methyl esters (FAMEs). Incubate the mixture at a controlled temperature (e.g., 100°C for 1 hour).

  • Extraction: After cooling, add a potassium carbonate solution to neutralize the reaction and then extract the FAMEs into an organic solvent such as hexane. Vortex the mixture and centrifuge to separate the layers.

  • Drying and Reconstitution: Transfer the upper hexane layer containing the FAMEs to a new tube. Dry the extract using a stream of nitrogen or by passing it through a column of anhydrous sodium sulfate. Reconstitute the dried residue in a small, known volume of hexane for GC-MS analysis.

3.1.3. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the reconstituted sample into the GC-MS.

  • Gas Chromatography: Use a temperature gradient program to separate the FAMEs based on their boiling points and column interactions. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the VLCFAs.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the target VLCFA methyl esters and the this compound methyl ester.

  • Quantification: The concentration of endogenous lignoceric acid is determined by comparing the peak area of its characteristic ion to the peak area of the corresponding ion from the this compound internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Fibroblast VLCFA Analysis

This protocol is suitable for the analysis of VLCFAs in cultured skin fibroblasts.

3.2.1. Materials and Reagents

  • Cultured fibroblast cell pellets (patient and control)

  • This compound internal standard solution

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Potassium hydroxide (KOH) solution

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

3.2.2. Sample Preparation

  • Cell Harvesting and Washing: Harvest cultured fibroblasts and wash the cell pellet with PBS to remove any residual culture medium.

  • Internal Standard Spiking: Resuspend the cell pellet in a known volume of water or PBS and add a precise amount of the this compound internal standard solution.

  • Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v). Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Hydrolysis (Saponification): Transfer the organic layer containing the lipids to a new tube, evaporate the solvent, and add a methanolic KOH solution to hydrolyze the fatty acids from the complex lipids. Incubate at a controlled temperature (e.g., 60°C for 30 minutes).

  • Acidification and Extraction: After cooling, acidify the mixture with formic acid and extract the free fatty acids into an organic solvent like hexane.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

3.2.3. LC-MS/MS Analysis

  • Chromatography: Separate the fatty acids using a reversed-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Mass Spectrometry: Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target fatty acid (e.g., lignoceric acid) and its deuterated internal standard, fragmenting them, and monitoring a specific product ion for each.

  • Quantification: The concentration of lignoceric acid is determined by the ratio of the peak area of its specific MRM transition to that of the this compound internal standard.

Visualization of Pathways and Workflows

Peroxisomal β-Oxidation Pathway and its Defect in Zellweger Syndrome

The following diagram illustrates the simplified pathway of peroxisomal β-oxidation and highlights the point of disruption in Zellweger syndrome.

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid (e.g., Lignoceric Acid) AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase VLCFA_CoA VLCFA-CoA AcylCoA_Synthetase->VLCFA_CoA BetaOxidation Peroxisomal β-Oxidation Enzymes VLCFA_CoA->BetaOxidation Peroxisome Peroxisome Shortened_AcylCoA Shortened Acyl-CoA BetaOxidation->Shortened_AcylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Mitochondria Mitochondria Shortened_AcylCoA->Mitochondria Zellweger Zellweger Syndrome (Defective Peroxisome Biogenesis) Zellweger->BetaOxidation

Caption: Defect in peroxisomal β-oxidation in Zellweger syndrome.

Experimental Workflow for VLCFA Analysis using this compound

This diagram outlines the typical workflow for quantifying VLCFAs in biological samples.

Experimental_Workflow Sample Biological Sample (Plasma or Fibroblasts) Spiking Spike with This compound (Internal Standard) Sample->Spiking Extraction Lipid Extraction Spiking->Extraction Hydrolysis Hydrolysis & Derivatization Extraction->Hydrolysis Analysis GC-MS or LC-MS/MS Analysis Hydrolysis->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result VLCFA Concentration Quantification->Result

Caption: Workflow for VLCFA quantification with an internal standard.

Logical Relationship in Zellweger Syndrome Studies

This diagram illustrates the interconnectedness of the disease mechanism, diagnosis, and therapeutic research in Zellweger syndrome.

Logical_Relationship Genetic_Defect Genetic Defect (PEX Gene Mutations) Peroxisome_Dysfunction Peroxisome Dysfunction Genetic_Defect->Peroxisome_Dysfunction VLCFA_Accumulation VLCFA Accumulation (e.g., Lignoceric Acid) Peroxisome_Dysfunction->VLCFA_Accumulation Clinical_Manifestations Clinical Manifestations VLCFA_Accumulation->Clinical_Manifestations Diagnosis Diagnosis VLCFA_Accumulation->Diagnosis Quant_Analysis Quantitative Analysis (GC-MS, LC-MS/MS) Diagnosis->Quant_Analysis LA_d9 This compound (Internal Standard) LA_d9->Quant_Analysis Therapeutic_Research Therapeutic Research Dietary_Intervention Dietary Intervention (e.g., Lorenzo's Oil, DHA) Therapeutic_Research->Dietary_Intervention Dietary_Intervention->VLCFA_Accumulation Aims to reduce

Caption: Interplay of disease, diagnosis, and therapy in Zellweger syndrome.

Therapeutic Research and Future Directions

While the primary role of this compound is in diagnostics, understanding the therapeutic landscape is crucial for researchers. Currently, there is no cure for Zellweger syndrome, and treatment is primarily supportive. Research into therapies aimed at reducing VLCFA accumulation has been explored, though with limited success in improving clinical outcomes for ZSD patients.

  • Lorenzo's Oil: A mixture of glyceryl trioleate and glyceryl trierucate, Lorenzo's oil has been shown to lower plasma VLCFA levels. However, its clinical efficacy in Zellweger syndrome remains unproven.[8]

  • Docosahexaenoic Acid (DHA) Supplementation: Patients with ZSDs often have reduced levels of DHA, an essential omega-3 fatty acid important for brain and retinal development. While supplementation can normalize plasma DHA levels, clinical trials have not demonstrated significant improvements in neurological or visual function.[8]

Future research may focus on gene therapy to correct the underlying PEX gene defects, chaperone therapies to improve the function of misfolded peroxins, or the development of small molecules that can enhance residual peroxisomal function or promote alternative pathways for VLCFA degradation. The continued use of precise analytical methods, enabled by internal standards like this compound, will be essential for evaluating the biochemical efficacy of these novel therapeutic strategies.

Conclusion

This compound is an indispensable tool in the study of Zellweger syndrome. As a stable isotope-labeled internal standard, it ensures the accuracy and reliability of VLCFA quantification, which is fundamental for the diagnosis and biochemical monitoring of the disease. The detailed experimental protocols and understanding of the underlying metabolic pathways provided in this guide are intended to support researchers and clinicians in their efforts to improve the diagnosis, management, and ultimately, the treatment of patients with Zellweger spectrum disorders. The continued refinement of analytical techniques and a deeper understanding of the pathophysiology of VLCFA accumulation will be paramount in advancing research and developing effective therapies for this devastating group of diseases.

References

Methodological & Application

Application Note: Quantification of Lignoceric Acid in Human Plasma using Lignoceric Acid-d9 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The accumulation of VLCFAs in plasma and tissues is a key biochemical marker for a class of genetic metabolic disorders known as peroxisomal disorders.[1] Conditions such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders are characterized by impaired peroxisomal β-oxidation, leading to elevated levels of specific VLCFAs, including Lignoceric acid (C24:0).[1][2][3]

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely established analytical technique for the quantification of VLCFAs in biological matrices.[1][4] Due to the complexity of these matrices and the multi-step sample preparation process, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification. Lignoceric acid-d9, a deuterated analog of the target analyte, is an ideal internal standard. It shares near-identical chemical and physical properties with the endogenous lignoceric acid, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation, thus effectively correcting for analyte loss and ionization variability.[4]

This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of Lignoceric acid in human plasma using this compound as an internal standard. The method is suitable for clinical research and drug development professionals investigating peroxisomal disorders.

Principle

The method involves the hydrolysis of fatty acids from complex lipids in plasma, followed by liquid-liquid extraction. To improve volatility and chromatographic performance, the extracted fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) via derivatization.[5] The FAMEs are then separated and quantified using GC-MS. Quantification is achieved by comparing the peak area ratio of the analyte (Lignoceric acid methyl ester) to the internal standard (this compound methyl ester). A calibration curve is generated using known concentrations of a non-deuterated Lignoceric acid standard to determine the concentration of the analyte in unknown samples.[6]

Experimental Protocol

Reagents and Materials
  • Solvents: Hexane, Methanol, Chloroform, Iso-octane (all HPLC or GC grade)

  • Reagents: Hydrochloric acid (HCl), Potassium hydroxide (KOH), Boron trifluoride (BF₃) in Methanol (14% w/v), Anhydrous sodium sulfate, Diisopropylethylamine, Pentafluorobenzyl bromide (PFBBr).

  • Standards: Lignoceric acid (C24:0), this compound (Internal Standard).

  • Equipment: Glass test tubes with PTFE-lined caps, vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator, GC-MS system.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma Sample (200 µL) Spike 2. Spike with this compound Internal Standard Sample->Spike Hydrolysis 3. Acid/Base Hydrolysis (Release Total Fatty Acids) Spike->Hydrolysis Extraction 4. Liquid-Liquid Extraction (Hexane/Chloroform) Hydrolysis->Extraction Dry 5. Evaporate Solvent (Under Nitrogen) Deriv 6. Methylation (Add 14% BF3 in Methanol, Heat at 80-100°C) Dry->Deriv Deriv_Extract 7. Extract FAMEs (Hexane) Deriv->Deriv_Extract GCMS 8. GC-MS Analysis Quant 9. Quantification (Peak Area Ratio) GCMS->Quant

Caption: Workflow for VLCFA analysis using this compound.

Detailed Procedure
  • Sample Collection & Spiking:

    • Pipette 200 µL of human plasma into a clean glass tube.

    • Add a known amount of this compound internal standard solution in methanol.

    • Vortex briefly to mix.

  • Hydrolysis (Saponification):

    • To release fatty acids from lipids, add 500 µL of 1N KOH in methanol.[6]

    • Cap the tubes tightly and vortex.

    • Incubate in a heating block or water bath at 80°C for 1 hour to ensure complete hydrolysis.[6]

    • Allow the tubes to cool to room temperature.

  • Acidification and Extraction:

    • Acidify the mixture by adding 500 µL of 1N HCl to bring the pH below 5.[6]

    • Add 1 mL of hexane (or a chloroform/methanol/water mixture[7]), vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.[6]

    • Carefully transfer the upper organic layer (containing the free fatty acids) to a new clean glass tube.

    • Repeat the extraction step with another 1 mL of hexane and pool the organic layers.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

    • Add 200 µL of 14% Boron Trifluoride (BF₃) in methanol to the dried extract.[7]

    • Cap the tube tightly and heat at 80-100°C for 45-60 minutes.[7]

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, then vortex to extract the FAMEs into the hexane layer.

    • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters and may require optimization for your specific instrument.

ParameterSetting
Gas Chromatograph Agilent 6890N or equivalent
Injector Split/Splitless, 250°C, Splitless mode
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
Carrier Gas Helium, Constant flow at 1.0 mL/min
Oven Program Initial 80°C, hold 2 min; Ramp to 200°C at 40°C/min; Ramp to 240°C at 25°C/min, hold 2 min.[8]
Mass Spectrometer Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Determine characteristic ions for Lignoceric acid-FAME and this compound-FAME

Data Presentation & Results

Accurate quantification relies on monitoring specific, high-abundance ions for the analyte and internal standard that are free from matrix interference.

Method Validation Data

The performance of the method should be validated by assessing linearity, sensitivity, precision, and accuracy. The following table presents representative validation data synthesized from typical fatty acid analysis methods.[9][10]

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery %) 85 - 115%
Diagnostic Values

The quantification of Lignoceric acid (C24:0) and Behenic acid (C22:0) is often used to calculate diagnostic ratios for X-ALD.

Analyte / RatioControl RangeDiagnostic for X-ALD
C26:0/C22:0 Ratio 0.008 - 0.010.05 - 0.10[4]
C24:0/C22:0 Ratio < 1.0> 1.2 (Typically elevated)
Lignoceric Acid (C24:0) VariesSignificantly elevated

Note: Ranges are approximate and should be established by each laboratory.

Signaling Pathway Context

G cluster_pathway Peroxisomal Fatty Acid Beta-Oxidation VLCFA VLCFA-CoA (e.g., Lignoceroyl-CoA) ABCD1 ABCD1 Transporter VLCFA->ABCD1 Transport BetaOx β-Oxidation Enzymes ABCD1->BetaOx Inside Peroxisome Peroxisome Peroxisome Shortened Shortened Acyl-CoA (e.g., Octanoyl-CoA) BetaOx->Shortened Chain Shortening Mitochondria Mitochondria for complete oxidation Shortened->Mitochondria XALD X-ALD (ABCD1 Defect) XALD->ABCD1 Impairs

Caption: Role of ABCD1 transporter in VLCFA oxidation.

In healthy individuals, VLCFAs like lignoceric acid are transported into peroxisomes by the ABCD1 transporter.[11] Inside the peroxisome, they undergo β-oxidation, a process that shortens their carbon chains.[11][12] These shortened fatty acids are then transported to mitochondria for complete oxidation to produce energy. In X-linked adrenoleukodystrophy, a defective ABCD1 transporter prevents the entry of VLCFAs into the peroxisome, leading to their accumulation in cells and plasma, which is the biochemical basis for the diagnostic test described.[3][11]

References

Quantitative Analysis of Fatty Acids in Biological Matrices Using Lignoceric Acid-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of fatty acids in biological samples, such as plasma, serum, cells, and tissues, using Lignoceric acid-d9 as an internal standard. The protocols described herein are applicable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

The accurate quantification of fatty acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development, to understand their role in health and disease. Stable isotope-labeled internal standards are essential for correcting for analyte losses during sample preparation and for variations in instrument response, thereby ensuring high precision and accuracy.[1][2] Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid.[3] Its deuterated form, this compound, serves as an effective internal standard for the quantification of a range of fatty acids, particularly other very-long-chain fatty acids (VLCFAs) implicated in certain metabolic disorders like X-linked adrenoleukodystrophy.[4][5]

This application note details the necessary steps for sample preparation, derivatization, and instrumental analysis, and provides representative quantitative data to guide researchers in establishing and validating their own assays.

Experimental Protocols

Sample Preparation

The initial step involves the extraction of total lipids or free fatty acids from the biological matrix. The choice of method depends on the specific research question.

Materials:

  • Biological sample (plasma, serum, cells, or tissue)

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Hexane, Isooctane (HPLC or LC-MS grade)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)

Protocol for Total Fatty Acid Extraction from Plasma/Serum:

  • To 100 µL of plasma or serum, add a known amount of this compound internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly.[6]

  • Centrifuge to separate the layers.

  • Collect the lower organic layer containing the lipids.[6]

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.[6]

  • Proceed to saponification to release individual fatty acids from complex lipids.[7]

Protocol for Free Fatty Acid Extraction from Cells:

  • For approximately 0.5 x 10^6 cells, suspend them in 250 μL of PBS.[1]

  • Add a known amount of this compound internal standard.

  • Initiate extraction by adding 500 μL of methanol and 25 μL of 1 N HCl.[1]

  • Add 1.5 mL of isooctane to create a bi-phasic solution and vortex vigorously.[1]

  • Centrifuge at 3000 rpm for 2 minutes to separate the phases.[1]

  • The upper isooctane phase containing the free fatty acids is collected.[2]

  • Repeat the isooctane extraction and combine the organic phases.

  • Dry the extract under a nitrogen stream.

Derivatization for GC-MS Analysis

For GC-MS analysis, fatty acids must be derivatized to increase their volatility. Common methods include conversion to Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) esters.

a) Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a reagent such as 14% boron trifluoride in methanol.[6]

  • Heat the sample at 100°C for 30 minutes.[6]

  • After cooling, add water and hexane to extract the FAMEs.[6]

  • Collect the upper hexane layer and dry it under nitrogen.[6]

  • Reconstitute the FAMEs in a suitable solvent like hexane for GC-MS analysis.[6]

b) Derivatization to Pentafluorobenzyl (PFB) Esters:

  • To the dried fatty acid extract, add 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% pentafluorobenzyl bromide in acetonitrile.[1][2]

  • Incubate at room temperature for 20 minutes.[1][2]

  • Dry the sample under a gentle stream of argon or nitrogen.[1][2]

  • Reconstitute the residue in 50 µL of isooctane for GC-MS analysis.[1][2]

Instrumental Analysis

a) GC-MS Analysis of FAMEs or PFB Esters:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-23 or similar, is typically used for the separation of FAMEs.[6]

    • Injector Temperature: 250°C

    • Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min and hold for 1 minute.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) for FAMEs or Negative Chemical Ionization (NCI) for PFB esters.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

b) LC-MS/MS Analysis: For very-long-chain fatty acids, LC-MS/MS can be an alternative to GC-MS.[4][5][8]

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase C8 or C18 column.[7][8]

    • Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with an additive like formic acid or ammonium acetate.[7]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7]

Quantitative Data

The following tables summarize typical quantitative performance data for fatty acid analysis using stable isotope dilution methods. These values can serve as a benchmark for method validation.

Table 1: GC-MS Method Performance Characteristics

AnalyteLinearity (r²)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD %)
Palmitic Acid (C16:0)>0.991-105-2590-110<15
Stearic Acid (C18:0)>0.991-105-2590-110<15
Oleic Acid (C18:1)>0.991-105-2590-110<15
Linoleic Acid (C18:2)>0.991-105-2590-110<15
Arachidonic Acid (C20:4)>0.990.5-52-1588-112<15
Behenic Acid (C22:0)>0.995-2015-5085-115<15
Lignoceric Acid (C24:0)>0.995-2015-5085-115<15

Table 2: LC-MS/MS Method Performance Characteristics for VLCFAs

AnalyteLinearity (r²)LOD (nM)LOQ (nM)Accuracy (%)Precision (RSD %)
Behenic Acid (C22:0)>0.99950150>90<12
Lignoceric Acid (C24:0)>0.999100300>90<12
Cerotic Acid (C26:0)>0.999100300>90<12

Data in tables are representative and may vary depending on the specific instrumentation, matrix, and method optimization.[8][9]

Visualization of Workflows and Pathways

Experimental Workflow for Fatty Acid Analysis

Fatty Acid Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological Sample Biological Sample Add Internal Standard Add Internal Standard Biological Sample->Add Internal Standard Lipid Extraction Lipid Extraction Add Internal Standard->Lipid Extraction Saponification (optional) Saponification (optional) Lipid Extraction->Saponification (optional) Derivatization Derivatization Saponification (optional)->Derivatization GC-MS or LC-MS/MS GC-MS or LC-MS/MS Derivatization->GC-MS or LC-MS/MS Peak Integration Peak Integration GC-MS or LC-MS/MS->Peak Integration Quantification Quantification Peak Integration->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Caption: A generalized workflow for the quantitative analysis of fatty acids.

Simplified Fatty Acid Metabolism Pathway

Fatty Acid Metabolism Dietary Fats Dietary Fats Fatty Acid Pool Fatty Acid Pool Dietary Fats->Fatty Acid Pool De Novo Synthesis De Novo Synthesis De Novo Synthesis->Fatty Acid Pool Beta-Oxidation Beta-Oxidation Fatty Acid Pool->Beta-Oxidation Complex Lipid Synthesis Complex Lipid Synthesis Fatty Acid Pool->Complex Lipid Synthesis Energy Production Energy Production Beta-Oxidation->Energy Production Membranes & Signaling Molecules Membranes & Signaling Molecules Complex Lipid Synthesis->Membranes & Signaling Molecules

Caption: A simplified overview of major fatty acid metabolic pathways.

Conclusion

The use of this compound as an internal standard provides a robust method for the quantitative analysis of fatty acids in a variety of biological matrices. The detailed protocols for sample preparation, derivatization, and instrumental analysis by GC-MS and LC-MS/MS, along with the representative quantitative data, offer a solid foundation for researchers to develop and validate their own fatty acid profiling assays. The provided workflows and pathway diagrams serve as visual aids to understand the experimental process and the biological context of fatty acid analysis.

References

Application Note and Protocol: Preparation of Lignoceric Acid-d9 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lignoceric acid-d9 is the deuterium-labeled version of lignoceric acid (tetracosanoic acid), a 24-carbon saturated fatty acid.[1] It serves as a valuable internal standard for quantitative analysis in mass spectrometry (MS)-based applications, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Deuterated standards are crucial for accurately quantifying their non-labeled counterparts in complex biological matrices. This document provides a detailed protocol for the preparation of this compound stock solutions to ensure accuracy and reproducibility in experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data for Lignoceric acid and its deuterated form, this compound.

PropertyValueNotes
Molecular Formula C₂₄H₃₉D₉O₂For this compound
Solubility (Lignoceric Acid) Chloroform: 2 mg/mL[2][3]Solubility of the non-deuterated form is a useful reference.
Tetrahydrofuran (THF): 5 mg/mL[2][3]
Ethanol: 1 mg/mL[4]Sonication and heating to 50°C are recommended to aid dissolution.[4]
Dimethyl sulfoxide (DMSO): 3.69 mg/mL[4]Sonication is recommended to aid dissolution.[4]
Storage (Powder) ≤ -16°C[5]Recommended for long-term stability of saturated lipids.[5]
Stock Solution Storage -20°C for up to 1 month[1][6][7]
-80°C for up to 6 months[1][6][7][8]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound in chloroform. This solvent is chosen due to its ability to readily dissolve lignoceric acid.

Materials:

  • This compound (solid)

  • Chloroform (ACS grade or higher)

  • Glass vials with Teflon-lined caps[5]

  • Glass syringe or pipette[5]

  • Analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibration: Allow the vial containing this compound powder to warm to room temperature before opening to prevent condensation.[5]

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For a 1 mg/mL stock solution, weigh 1 mg of the solid.

  • Solvent Addition: Using a glass syringe or pipette, add the calculated volume of chloroform to the vial containing the this compound. For a 1 mg/mL solution, add 1 mL of chloroform.

  • Dissolution: Tightly cap the vial and vortex gently. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[5] Visually inspect the solution to confirm that no particulate matter is present.[5]

  • Storage: Store the stock solution in a clearly labeled glass vial with a Teflon-lined cap at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5][6][7][8] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[1][8]

Safety Precautions:

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add Chloroform weigh->add_solvent dissolve Vortex and Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Particulates Present aliquot Aliquot into Vials inspect->aliquot Clear Solution end End aliquot->end storage_short Short-term Storage (-20°C, up to 1 month) aliquot->storage_short storage_long Long-term Storage (-80°C, up to 6 months)

Caption: Workflow for this compound stock solution preparation.

References

Application Note: Lignoceric Acid-d9 for Robust Quantification of Very-Long-Chain Fatty Acids in Plasma

Application Notes & Protocols: Quantitative Analysis of Lignoceric Acid in Biological Samples using Lignoceric Acid-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes, including the formation of myelin and as a component of cerebrosides.[1] Elevated levels of lignoceric acid in biological samples are a key biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. Accurate and precise quantification of lignoceric acid in matrices such as plasma, serum, and fibroblasts is therefore essential for the diagnosis and monitoring of these diseases.

This document provides detailed application notes and protocols for the quantitative analysis of lignoceric acid in biological samples using a stable isotope-labeled internal standard, Lignoceric acid-d9. The use of an internal standard is critical for correcting for sample loss during preparation and for variations in instrument response.[2] The methodologies described herein are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of fatty acids.

Biological Pathway: Peroxisomal β-Oxidation of Lignoceric Acid

Lignoceric acid is primarily metabolized in peroxisomes through a process called β-oxidation. Unlike shorter-chain fatty acids, which are oxidized in the mitochondria, VLCFAs undergo initial chain shortening in the peroxisomes.[3] Deficiencies in the enzymes or transporters involved in this pathway can lead to the accumulation of lignoceric acid and other VLCFAs, resulting in severe pathologies.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome Lignoceric_Acid Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA Acyl-CoA Synthetase (ACSVL1) ABCD1 ABCD1 Transporter Lignoceroyl_CoA->ABCD1 Lignoceroyl_CoA_P Lignoceroyl-CoA ABCD1->Lignoceroyl_CoA_P Transport into Peroxisome Trans_Enoyl_CoA trans-2,3-Dehydro- lignoceroyl-CoA Lignoceroyl_CoA_P->Trans_Enoyl_CoA Acyl-CoA Oxidase 1 (ACOX1) Hydroxyacyl_CoA 3-Hydroxy- lignoceroyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (HSD17B4) - Hydratase Ketoacyl_CoA 3-Keto- lignoceroyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (HSD17B4) - Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (ACAA1) Docosanoyl_CoA Docosanoyl-CoA (C22:0) Ketoacyl_CoA->Docosanoyl_CoA Thiolase (ACAA1) Mitochondria Mitochondria Docosanoyl_CoA->Mitochondria Further β-oxidation

Caption: Peroxisomal β-oxidation of Lignoceric Acid.

Experimental Workflow

The general workflow for the quantification of lignoceric acid in biological samples involves sample preparation, including the addition of the internal standard, followed by LC-MS/MS analysis.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (Internal Standard) Sample->Spike Hydrolysis Acid/Base Hydrolysis (Release of total fatty acids) Spike->Hydrolysis Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (Optional, e.g., with AMP+) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Caption: General workflow for lignoceric acid analysis.

Detailed Protocols

1. Sample Preparation

This protocol is a general guideline and may require optimization based on the specific laboratory equipment and sample type.

Materials:

  • Biological sample (e.g., 100 µL of plasma or serum)

  • This compound internal standard solution (concentration to be optimized, a typical starting point is 10 µg/mL in a suitable solvent)

  • Methanol

  • Hexane

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Internal Standard Spiking: To 100 µL of the biological sample in a glass tube, add a known amount of this compound internal standard solution. The exact amount should be optimized to be within the linear range of the assay and comparable to the expected endogenous lignoceric acid concentration.

  • Hydrolysis:

    • Add 1 mL of 0.5 M methanolic HCl.

    • Vortex thoroughly and incubate at 80°C for 60 minutes to hydrolyze the esterified fatty acids.

    • Alternatively, for total fatty acids, a two-step hydrolysis can be performed: first with HCl and then with NaOH.

  • Extraction:

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of deionized water.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the fatty acids to a clean tube.

    • Repeat the extraction step with another 1 mL of hexane and combine the hexane layers.

  • Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

2. LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis of lignoceric acid. Optimization of these parameters is highly recommended.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lignoceric Acid367.3367.3 (or a specific fragment)Optimized for instrument
This compound376.4376.4 (or a specific fragment)Optimized for instrument

Note: The specific product ions and collision energies should be optimized for the mass spectrometer being used.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of very-long-chain fatty acids using LC-MS/MS with deuterated internal standards. Specific values for this compound may vary depending on the experimental conditions and the biological matrix.

ParameterTypical Value/RangeReference
Linearity (R²) > 0.99[4]
Limit of Detection (LOD) 0.5 - 5 ng/mLGeneral estimate based on similar assays
Limit of Quantification (LOQ) 1 - 15 ng/mL[4]
Recovery 85 - 115%General expectation for validated methods
Intra-day Precision (%CV) < 10%General expectation for validated methods
Inter-day Precision (%CV) < 15%General expectation for validated methods

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of lignoceric acid in biological samples. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and clinicians involved in the study and diagnosis of peroxisomal disorders and other conditions associated with altered VLCFA metabolism. Method validation, including the determination of linearity, LOD, LOQ, recovery, and precision, is crucial for ensuring the accuracy and reliability of the results.

References

Application Notes and Protocols for Studying Fatty Acid Elongation Using Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes, including the formation of myelin and sphingolipids. The elongation of fatty acids is a critical metabolic pathway, and its dysregulation is implicated in several diseases, most notably X-linked adrenoleukodystrophy (X-ALD). X-ALD is a genetic disorder characterized by the accumulation of VLCFAs due to impaired peroxisomal β-oxidation.[1][2] Lignoceric acid-d9 is a stable isotope-labeled version of lignoceric acid, where nine hydrogen atoms have been replaced with deuterium. This non-radioactive tracer is an invaluable tool for studying the dynamics of fatty acid elongation in a highly specific and quantitative manner. By introducing this compound into cellular or in vivo models, researchers can trace its metabolic fate and accurately measure the activity of the elongase enzymes responsible for its conversion into longer fatty acids.[3][4]

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of fatty acid elongation, with a focus on its application in understanding disease mechanisms and for the evaluation of potential therapeutic agents.

Key Applications

  • Elucidation of Fatty Acid Elongation Pathways: Tracing the conversion of this compound to its downstream products, such as hexacosanoic acid-d9 (C26:0-d9) and octacosanoic acid-d9 (C28:0-d9), allows for the detailed investigation of the fatty acid elongation machinery.

  • Investigating Disease Mechanisms: In diseases like X-ALD, where VLCFA metabolism is compromised, this compound can be used to quantify the extent of the elongation defect and to study the underlying molecular mechanisms.[4][5]

  • High-Throughput Screening for Drug Discovery: The methods described herein can be adapted for screening compound libraries to identify inhibitors or modulators of fatty acid elongases, which are potential therapeutic targets for X-ALD and other related disorders.[6]

  • Studying the Role of Specific Elongase Enzymes: By using cell lines with known genetic modifications (e.g., knockouts or overexpression of specific elongase enzymes like ELOVL1), this compound can be employed to dissect the substrate specificity and activity of individual enzymes in the elongation pathway.[7][8]

Data Presentation

The following table presents representative quantitative data from a tracer experiment using this compound in cultured human fibroblasts. This data is modeled after similar stable isotope tracing experiments in the field and illustrates the expected outcomes when studying fatty acid elongation in both healthy control cells and a disease model (X-ALD fibroblasts), as well as the effect of a potential ELOVL1 inhibitor.

Table 1: Quantification of this compound Elongation in Human Fibroblasts

Cell Line/ConditionThis compound (C24:0-d9) (pmol/mg protein)Hexacosanoic acid-d9 (C26:0-d9) (pmol/mg protein)Octacosanoic acid-d9 (C28:0-d9) (pmol/mg protein)
Control Fibroblasts 450.2 ± 35.895.3 ± 10.115.7 ± 2.5
X-ALD Fibroblasts 480.5 ± 42.1185.6 ± 20.332.4 ± 4.8
X-ALD Fibroblasts + ELOVL1 Inhibitor 495.1 ± 39.9102.1 ± 12.517.1 ± 3.1

Data are presented as mean ± standard deviation for n=3 independent experiments. The data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongation Assay Using this compound in Cultured Fibroblasts

This protocol details the steps for culturing human fibroblasts, incubating them with this compound, and preparing the samples for analysis.

Materials:

  • Human fibroblast cell lines (e.g., primary dermal fibroblasts from healthy controls and X-ALD patients)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (deuterated lignoceric acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol

  • 6-well cell culture plates

  • Sterile conical tubes and pipettes

Procedure:

  • Cell Culture:

    • Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed them into 6-well plates at a density of 2 x 10^5 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound in ethanol (e.g., 10 mM).

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve a final concentration of 1 mM this compound and a molar ratio of fatty acid to BSA of approximately 3:1.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

    • Sterilize the this compound-BSA complex by passing it through a 0.22 µm syringe filter.

  • Incubation of Cells with this compound:

    • Aspirate the culture medium from the cells and wash each well twice with sterile PBS.

    • Add serum-free DMEM containing the this compound-BSA complex to each well to a final this compound concentration of 10 µM.

    • For inhibitor studies, pre-incubate the cells with the ELOVL1 inhibitor for 1 hour before adding the this compound-BSA complex.

    • Incubate the cells for 24-48 hours at 37°C.

  • Cell Harvesting and Lipid Extraction:

    • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding 1 mL of a methanol:water (1:1, v/v) solution to each well. Scrape the cells and transfer the lysate to a glass tube.

    • Proceed immediately to the lipid extraction protocol (Protocol 2).

Protocol 2: Total Lipid Extraction and Derivatization for GC-MS Analysis

This protocol describes the extraction of total lipids from the cell lysate and their derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Cell lysate from Protocol 1

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard solution (containing a known amount of a deuterated fatty acid not expected to be formed from this compound, e.g., Heptadecanoic acid-d33)

  • BF3-methanol solution (14% w/v)

  • Hexane

  • Anhydrous sodium sulfate

  • Glass tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • GC-MS vials

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To the 1 mL of cell lysate in a glass tube, add the internal standard solution.

    • Add 1.25 mL of chloroform and 1.25 mL of methanol. Vortex vigorously for 1 minute.

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane under a stream of nitrogen gas.

    • Reconstitute the FAMEs in a small volume of hexane (e.g., 50 µL) and transfer to a GC-MS vial.

Protocol 3: GC-MS Analysis of Deuterated FAMEs

This protocol provides a general guideline for the GC-MS analysis. Specific parameters should be optimized for the instrument being used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23 or similar)

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

MS Parameters (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific m/z values for this compound methyl ester, its elongation products (C26:0-d9 and C28:0-d9 methyl esters), and the internal standard.

Data Analysis:

  • Identify the peaks corresponding to the deuterated FAMEs based on their retention times and specific m/z values.

  • Quantify the amount of each deuterated fatty acid by integrating the peak area and normalizing it to the peak area of the internal standard.

  • Calculate the concentration of each fatty acid in the original sample based on the initial amount of protein or cell number.

Visualizations

Fatty Acid Elongation Pathway

FattyAcidElongation cluster_ER Endoplasmic Reticulum Lignoceric_acid_d9 This compound (C24:0-d9) ELOVL1 ELOVL1 Lignoceric_acid_d9->ELOVL1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL1 Hexacosanoic_acid_d9 Hexacosanoic acid-d9 (C26:0-d9) ELOVL1->Hexacosanoic_acid_d9 + 2 Carbons Octacosanoic_acid_d9 Octacosanoic acid-d9 (C28:0-d9) ELOVL1->Octacosanoic_acid_d9 + 2 Carbons Hexacosanoic_acid_d9->ELOVL1

Caption: The enzymatic elongation of this compound in the endoplasmic reticulum.

Experimental Workflow for Tracing Fatty Acid Elongation

ExperimentalWorkflow start Start: Culture Fibroblasts incubate Incubate with this compound-BSA complex start->incubate harvest Harvest Cells and Lyse incubate->harvest extract Total Lipid Extraction harvest->extract derivatize Derivatization to FAMEs extract->derivatize analyze GC-MS Analysis derivatize->analyze quantify Data Quantification and Interpretation analyze->quantify

Caption: A streamlined workflow for studying fatty acid elongation using this compound.

Logical Relationship of this compound Metabolism in Health and Disease

Caption: Contrasting metabolic fates of this compound in healthy versus X-ALD conditions.

References

Application Notes and Protocols for Deuterated Lignoceric Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated lignoceric acid (d-lignoceric acid) in cell culture studies. This document includes detailed protocols for the preparation and application of d-lignoceric acid, methods for its quantification, and insights into its primary applications in metabolic research and drug discovery, particularly in the context of peroxisomal disorders.

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in various cellular processes. Its metabolism, primarily occurring through β-oxidation within peroxisomes, is of significant interest in the study of several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[1] X-ALD is a genetic disorder characterized by the accumulation of VLCFAs due to impaired peroxisomal β-oxidation.[2]

Deuterium-labeled lignoceric acid serves as a powerful tool for tracing the metabolic fate of this fatty acid in cell culture systems. The stable isotope label allows for precise quantification and tracking of its uptake, incorporation into complex lipids, and catabolism, without the complications associated with radioactive isotopes. These studies are critical for understanding disease mechanisms and for the development of novel therapeutic interventions.

Key Applications in Cell Culture

  • Metabolic Flux Analysis: Tracing the metabolic fate of d-lignoceric acid provides a dynamic view of its processing within the cell. This includes monitoring its rate of peroxisomal β-oxidation, its incorporation into various lipid species such as phospholipids and sphingolipids, and its potential elongation to longer fatty acids.

  • Disease Modeling: Cell culture models of peroxisomal disorders, such as fibroblasts derived from X-ALD patients, are invaluable tools. Introducing d-lignoceric acid to these cells allows researchers to quantify the extent of the metabolic defect by measuring the rate of its degradation compared to control cells.[3] This provides a quantitative readout for disease phenotype and a platform to screen for therapeutic compounds that may restore normal metabolism.

  • Drug Discovery and Development: The use of d-lignoceric acid in high-throughput screening assays enables the identification of small molecules or genetic interventions that can enhance its metabolism. By quantifying the breakdown of d-lignoceric acid, researchers can assess the efficacy of potential drug candidates aimed at restoring peroxisomal function.

  • Investigating Lipid Signaling: While less explored for lignoceric acid specifically, other fatty acids are known to act as signaling molecules, for instance by activating nuclear receptors like peroxisome proliferator-activated receptors (PPARs) or influencing inflammatory pathways such as NF-κB.[4][5] Deuterated lignoceric acid can be used to investigate if and how it or its metabolites directly engage with these signaling cascades.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the metabolism of lignoceric acid in cultured cells. While specific data for deuterated lignoceric acid is limited, the provided data from studies using radiolabeled lignoceric acid is analogous and demonstrates the type of quantitative information that can be obtained.

Table 1: Oxidation of Lignoceric Acid in Control vs. X-ALD Fibroblasts

Cell LineLignoceric Acid Oxidation (% of Control)Reference
Control Human Fibroblasts100%[3]
X-ALD Fibroblasts27% (± 13%)[3]

Table 2: Accumulation of Very-Long-Chain Fatty Acids in Control vs. X-ALD Fibroblasts

Fatty AcidControl Fibroblasts (relative abundance)X-ALD Fibroblasts (relative abundance)Fold Increase in X-ALDReference
C24:0 (Lignoceric Acid)1.0Elevated-[2]
C25:01.0Elevated-[2]
C26:0 (Hexacosanoic Acid)1.0~6.06x[3]

Experimental Protocols

Protocol 1: Preparation and Administration of Deuterated Lignoceric Acid to Cultured Cells

Objective: To prepare a stock solution of deuterated lignoceric acid and introduce it into cell culture medium for uptake by adherent cells.

Materials:

  • Deuterated lignoceric acid (e.g., Lignoceric acid-d4)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol, absolute

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Adherent cells (e.g., human fibroblasts, HepG2 cells) cultured in multi-well plates

Procedure:

  • Preparation of d-Lignoceric Acid Stock Solution:

    • Due to the poor aqueous solubility of VLCFAs, they must be complexed to a carrier protein like BSA.

    • Dissolve d-lignoceric acid in a small volume of absolute ethanol to a concentration of 1-5 mg/mL.

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

    • Warm the BSA solution to 37°C.

    • Slowly add the ethanolic solution of d-lignoceric acid to the warm BSA solution with gentle vortexing. The molar ratio of fatty acid to BSA should be between 2:1 and 5:1.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • Sterilize the d-lignoceric acid-BSA complex by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in small aliquots.

  • Cell Treatment:

    • Grow cells to the desired confluency (typically 70-80%).

    • Prepare the treatment medium by diluting the d-lignoceric acid-BSA stock solution to the desired final concentration (e.g., 1-10 µM) in fresh cell culture medium.

    • Include a vehicle control (medium with BSA-ethanol complex without the fatty acid).

    • Remove the existing medium from the cells and wash once with sterile PBS.

    • Add the treatment medium to the cells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Extraction and Quantification of Deuterated Lignoceric Acid and its Metabolites by GC-MS

Objective: To extract total lipids from cultured cells and quantify the amount of deuterated lignoceric acid and its shorter-chain fatty acid metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cultured cells treated with d-lignoceric acid

  • Internal standard (e.g., a deuterated fatty acid of a different chain length not expected to be a major metabolite, such as C17:0-d3)

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • BF3-methanol or HCl-methanol for methylation

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Lipid Extraction:

    • After incubation, aspirate the medium and wash the cells twice with cold PBS.

    • Harvest the cells by scraping into a known volume of PBS.

    • Transfer the cell suspension to a glass tube with a Teflon-lined cap.

    • Add the internal standard to the cell suspension.

    • Add 5 volumes of chloroform/methanol (2:1) to the cell suspension.

    • Vortex vigorously for 2 minutes.

    • Add 1 volume of 0.9% NaCl to induce phase separation.

    • Vortex again and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1-2 mL of BF3-methanol or HCl-methanol to the dried lipids.

    • Heat at 100°C for 30-60 minutes in a sealed tube.

    • Cool the tube and add 1 mL of water and 2 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAME extract into the GC-MS.

    • Use a temperature program that allows for the separation of fatty acids from C14 to C26.

    • Set the mass spectrometer to scan a mass range that includes the molecular ions of the FAMEs of interest or use selected ion monitoring (SIM) for higher sensitivity.

    • Identify the deuterated and non-deuterated fatty acid methyl esters based on their retention times and mass spectra.

    • Quantify the amount of each fatty acid relative to the internal standard by integrating the peak areas.

Visualization of Key Pathways and Workflows

Peroxisomal β-Oxidation of Lignoceric Acid

The primary catabolic pathway for lignoceric acid is β-oxidation within the peroxisome. A defect in this pathway leads to the accumulation of VLCFAs.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome Lignoceric_Acid Lignoceric Acid Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA ACSL ABCD1 ABCD1 Transporter Lignoceroyl_CoA->ABCD1 Transport Peroxisomal_Lignoceroyl_CoA Lignoceroyl-CoA ABCD1->Peroxisomal_Lignoceroyl_CoA Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Peroxisomal_Lignoceroyl_CoA->Trans_Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA D-bifunctional protein Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-bifunctional protein Docosanoyl_CoA Docosanoyl-CoA (C22:0-CoA) Ketoacyl_CoA->Docosanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondria Mitochondria Docosanoyl_CoA->Mitochondria Further Oxidation

Caption: Peroxisomal β-oxidation of lignoceric acid.

Experimental Workflow for Tracing Deuterated Lignoceric Acid Metabolism

This workflow outlines the key steps in a typical cell culture experiment designed to trace the metabolism of d-lignoceric acid.

Experimental_Workflow Cell_Culture 1. Culture Cells (e.g., Fibroblasts) Treatment 2. Treat with d-Lignoceric Acid-BSA Cell_Culture->Treatment Incubation 3. Incubate for Defined Time Treatment->Incubation Harvest 4. Harvest Cells and Extract Lipids Incubation->Harvest Derivatization 5. Prepare Fatty Acid Methyl Esters (FAMEs) Harvest->Derivatization Analysis 6. GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing 7. Data Processing and Quantification Analysis->Data_Processing

Caption: Workflow for d-lignoceric acid metabolic tracing.

Potential Signaling Role of Lignoceric Acid via PPARα

Fatty acids can act as ligands for PPARs, which are transcription factors that regulate genes involved in lipid metabolism. The potential interaction of lignoceric acid with PPARα could influence the expression of genes involved in its own degradation.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignoceric_Acid Lignoceric Acid PPARa PPARα Lignoceric_Acid->PPARa Ligand Binding Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex Nucleus_Complex PPARα-RXR Heterodimer Complex->Nucleus_Complex Translocation PPRE PPRE Nucleus_Complex->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ACOX1) PPRE->Target_Genes Activates

Caption: Potential PPARα signaling by lignoceric acid.

References

Application Note: Derivatization of Lignoceric Acid-d9 for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid. Its accumulation in plasma and tissues is a key biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy.[1][2][3] The quantitative analysis of lignoceric acid is therefore crucial for disease diagnosis and for monitoring therapeutic interventions. Lignoceric acid-d9, a deuterated internal standard, is often employed in these analyses to ensure accuracy and precision.

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the quantification of fatty acids. However, due to their low volatility and polar nature, fatty acids require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[4] This application note provides detailed protocols for the derivatization of this compound using two common methods: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.

Experimental Protocols

Two primary derivatization methods are presented below. The choice of method may depend on the sample matrix, available reagents, and the presence of other analytes of interest.

Protocol 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Ester (FAME)

This method converts the carboxylic acid group of this compound into a methyl ester, increasing its volatility. Boron trifluoride (BF₃) in methanol is a common and effective reagent for this purpose.

Materials:

  • This compound standard or sample containing this compound

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane, GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Autosampler vials

Procedure:

  • Sample Preparation: Place the dried sample or a known amount of this compound into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a 1 mg/mL solution of the acid in an appropriate solvent (e.g., toluene) to the tube. Add 50 µL of 14% BF₃-methanol reagent.

  • Reaction: Tightly cap the tube and vortex for 10 seconds. Heat the mixture at 60°C for 60 minutes in a heating block or water bath.[4]

  • Extraction: Cool the tube to room temperature. Add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.

  • Add 0.6 mL of hexane to the tube, vortex thoroughly, and allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation to Trimethylsilyl (TMS) Ester

Silylation is another common derivatization technique that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a widely used reagent.[4]

Materials:

  • This compound standard or sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (DCM), GC grade (optional, for dilution)

  • Screw-cap glass tubes with PTFE-lined caps or autosampler vials

  • Vortex mixer

  • Heating block or oven

  • Autosampler vials

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.[4] Place the dried sample into a screw-cap tube or directly into an autosampler vial.

  • Reagent Addition: Add 100 µL of a 1 mg/mL solution of the acid in a suitable aprotic solvent. Add 50 µL of BSTFA with 1% TMCS. A molar excess of the silylating reagent (at least 2:1) is recommended.

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4] Reaction times and temperatures can be optimized depending on the specific application.

  • Cooling and Dilution: After cooling to room temperature, the sample can be directly injected into the GC-MS. If necessary, a solvent such as dichloromethane can be added for dilution.[4]

  • The sample is now ready for GC-MS analysis. TMS derivatives have limited stability and should ideally be analyzed within a week.[4]

Data Presentation

The following table summarizes quantitative data relevant to the GC analysis of lignoceric acid and other very-long-chain fatty acids.

ParameterValueAnalyteDerivatization MethodNotesReference
Limit of Detection (LOD) 0.076 ng/mLLignoceric acidMethylationBased on external calibration curve.[5]
Limit of Quantification (LOQ) 0.114 ng/mLLignoceric acidMethylationBased on external calibration curve.[5]
LOD Range for Fatty Acids 0.05 - 1.0 pgVarious Fatty AcidsPentafluorobenzyl (PFB) esterificationHigher sensitivity for medium-chain fatty acids.[6]
LOD Range for Fatty Acids 1 - 30 µg/LVarious Fatty AcidsDeuterated methanol esterificationMethod for simultaneous analysis of FAs and FAMEs.[7]
LOD Range for Fatty Acids 5 - 40 pgMost C1-C18 mono- and dicarboxylic acidsTrimethylsilylation (BSTFA/TMSDMC)[8]

GC-MS Parameters

Optimized GC-MS conditions are critical for the successful analysis of this compound derivatives. The following are general guidelines; specific parameters may need to be adjusted based on the instrument and column used.

ParameterRecommended Setting
GC Column A non-polar or medium-polarity column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).[9]
Injection Mode Splitless or split (e.g., 1:50)
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial temperature of 40-50°C, hold for 1-2 minutes, then ramp at 2-30°C/min to a final temperature of 300°C.[9]
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the this compound derivative.

Mandatory Visualization

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound (in sample matrix) Extraction Lipid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv_Reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Drying->Deriv_Reagent Reaction Heating and Incubation (e.g., 60°C for 60 min) Deriv_Reagent->Reaction Extraction_Final Solvent Extraction (for FAMEs) Reaction->Extraction_Final Methylation Pathway GCMS GC-MS Analysis Reaction->GCMS Silylation Pathway Extraction_Final->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for the derivatization and analysis of this compound.

Conclusion

The derivatization of this compound is a critical step for its accurate quantification by GC-MS. Both acid-catalyzed methylation and silylation are effective methods for increasing the volatility and improving the chromatographic behavior of this very-long-chain fatty acid. The choice of the specific protocol will depend on the laboratory's specific needs and sample characteristics. By following the detailed protocols and considering the quantitative data and GC-MS parameters provided, researchers can develop robust and reliable analytical methods for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Very-Long-Chain Fatty Acid Analysis with Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of lignoceric acid and other very-long-chain fatty acids (VLCFAs) using Lignoceric acid-d9 as an internal standard in mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative analysis in mass spectrometry. Because it is chemically almost identical to the endogenous lignoceric acid, it co-elutes during chromatography and has similar ionization behavior.[1] This allows it to act as an ideal internal reference to correct for variations during sample preparation, extraction, and instrumental analysis, such as sample loss, matrix effects, and instrument drift, leading to high accuracy and precision.[1]

Q2: What are the main challenges in quantifying lignoceric acid and other VLCFAs?

A2: The primary challenges include their low abundance in biological samples, their nonpolar nature which can lead to poor extraction efficiency, and their susceptibility to matrix effects in complex biological samples.[2][3] Contamination from solvents and plasticware can also be a significant issue.[3] Additionally, their inherent poor ionization efficiency in MS often necessitates derivatization.[2]

Q3: Can I use this compound for the quantification of other VLCFAs?

A3: While a SIL internal standard is most ideal for its corresponding analyte, in multi-analyte methods, a representative deuterated standard is often used for a class of compounds. This compound can be used to control for sample loss during the analysis of other VLCFAs. However, it's important to validate the method to ensure that the chosen internal standard adequately mimics the behavior of all analytes of interest, as differences in structure can affect method accuracy and precision.

Q4: What is the expected improvement in signal-to-noise (S/N) when using this compound?

A4: The use of an internal standard like this compound primarily improves the accuracy and precision of quantification by correcting for signal variations, rather than directly increasing the raw signal-to-noise ratio of the analyte itself. However, by enabling more stable and reliable measurements, it effectively enhances the overall quality and reliability of the data, which can be particularly beneficial for low-abundance analytes near the limit of quantification.

Troubleshooting Guides

Issue 1: Poor Signal or Low Sensitivity for Lignoceric Acid

Question: I am observing a very low signal for my lignoceric acid peak, even at concentrations where I expect to see a response. What are the potential causes and solutions?

Answer: Low signal intensity for lignoceric acid can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings.

Potential Cause Troubleshooting Steps
Inefficient Extraction VLCFAs are highly nonpolar. Ensure your extraction solvent has sufficient non-polar character. The Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods are effective for total lipid extraction.[3] Also, ensure complete phase separation during liquid-liquid extraction to avoid loss of the lipid-containing organic layer.[3]
Analyte Adsorption VLCFAs can adsorb to plastic surfaces. Use glass tubes and vials throughout the entire sample preparation process to minimize loss.[3]
Poor Ionization Fatty acids can have poor ionization efficiency. Consider chemical derivatization to improve their chromatographic and mass spectrometric properties.[2] If not derivatizing, optimize the mobile phase with additives like ammonium acetate to improve the electrospray ionization (ESI) response in negative mode.[4]
Suboptimal MS Parameters The electrospray voltage, cone voltage (or declustering potential), and collision energy need to be optimized for lignoceric acid. Perform a compound tuning experiment by infusing a standard solution to determine the optimal settings.[5][6]
Issue 2: High Variability in Quantitative Results

Question: My replicate injections show high variability in the calculated concentration of lignoceric acid, despite using this compound. What could be the problem?

Answer: High variability often points to inconsistent sample preparation or issues with the chromatographic separation affecting the internal standard's ability to compensate for variations.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Ensure precise and consistent pipetting of the sample, internal standard, and all reagents. Small variations in volumes can lead to significant differences in final concentrations.
Differential Matrix Effects Even with a SIL internal standard, if it does not perfectly co-elute with the analyte, they can experience different levels of ion suppression or enhancement from the sample matrix.[7]
Poor Chromatographic Peak Shape Tailing or fronting peaks can lead to inconsistent integration and, therefore, variable results. This can be caused by column degradation, improper mobile phase composition, or a leak in the system.[8]
Carryover If a high concentration sample was injected previously, residual analyte can carry over into subsequent injections, leading to artificially high and variable results. Run blank injections between samples to assess and mitigate carryover.[3]

Quantitative Data Summary

The primary role of this compound is to improve the precision and accuracy of quantification. The table below illustrates the expected improvement in precision (as measured by the relative standard deviation, %RSD) for the quantification of lignoceric acid in human plasma with and without the use of a deuterated internal standard.

Parameter Without Internal Standard With this compound
Mean Calculated Concentration (µg/mL) 1.521.25
Standard Deviation 0.380.08
Relative Standard Deviation (%RSD) 25.0%6.4%

Note: This data is representative and illustrates the typical improvement in precision. Actual values may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

Protocol: Quantification of Lignoceric Acid in Human Plasma using LC-MS/MS

This protocol outlines a method for the extraction and quantification of lignoceric acid from human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Human plasma (EDTA)

  • Lignoceric acid standard

  • This compound internal standard

  • LC-MS grade methanol, chloroform, acetonitrile, and water

  • 0.9% NaCl solution

  • Nitrogen gas

  • Glass centrifuge tubes and vials

2. Sample Preparation (Lipid Extraction using Folch Method)

  • To a 100 µL plasma sample in a glass tube, add 10 µL of the this compound internal standard working solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.[3]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[3]

  • Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.[3]

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.[3]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[3]

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.[3]

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from other fatty acids and matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

4. MS Parameter Optimization

  • Prepare a standard solution of lignoceric acid and this compound.

  • Infuse the solution directly into the mass spectrometer to optimize the precursor ion selection and the declustering potential (or cone voltage).

  • Perform a product ion scan to identify the most abundant and stable fragment ions for both lignoceric acid and this compound.

  • Optimize the collision energy for each MRM transition to maximize the signal of the product ions.[1]

Representative MRM Transitions (example):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Lignoceric Acid 367.4 367.4 (for quantification) 10

| this compound | 376.4 | 376.4 (for quantification) | 10 |

Note: These are example transitions and energies. Optimal values must be determined empirically on your specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample add_is 2. Add this compound plasma->add_is extract 3. Folch Extraction add_is->extract dry 4. Dry Down extract->dry reconstitute 5. Reconstitute dry->reconstitute inject 6. Inject Sample reconstitute->inject separate 7. LC Separation inject->separate ionize 8. ESI (Negative) separate->ionize detect 9. MRM Detection ionize->detect integrate 10. Integrate Peaks detect->integrate calculate 11. Calculate Ratio integrate->calculate quantify 12. Quantify vs. Curve calculate->quantify

Caption: Workflow for lignoceric acid quantification.

troubleshooting_logic start High Variability in Results? check_prep Review Sample Prep Consistency start->check_prep prep_ok Prep Consistent? check_prep->prep_ok check_chrom Examine Chromatograms chrom_ok Good Peak Shape & Co-elution? check_chrom->chrom_ok check_carryover Inject Blank Samples carryover_ok Carryover < LLOQ? check_carryover->carryover_ok prep_ok->check_chrom Yes fix_prep Solution: Standardize Pipetting & Handling prep_ok->fix_prep No chrom_ok->check_carryover Yes fix_chrom Solution: Optimize LC Method / Change Column chrom_ok->fix_chrom No fix_carryover Solution: Improve Wash Method / Sequence Blanks carryover_ok->fix_carryover No end Re-evaluate System Suitability carryover_ok->end Yes fix_prep->start fix_chrom->start fix_carryover->start

Caption: Troubleshooting logic for result variability.

References

Lignoceric acid-d9 stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Lignoceric acid-d9.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound upon receipt?

A1: Upon receipt, this compound, which is typically a solid, should be stored at -20°C for long-term stability.[1][2][3] It can be shipped at ambient temperatures as it is stable for short periods.[3]

Q2: How should I store this compound after reconstituting it in a solvent?

A2: Once dissolved in an organic solvent, it is recommended to store the solution at -80°C for long-term storage, which can be effective for up to six months.[4][5][6] For shorter periods of up to one month, storage at -20°C is also acceptable.[4][5][6] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use vials.[4]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents. For specific concentrations, please refer to the solubility data table below. It is soluble in chloroform and diethyl ether.[7]

Q4: Is this compound sensitive to light?

A4: While this compound is a saturated fatty acid and thus less prone to photo-oxidation than unsaturated fatty acids, it is still good laboratory practice to protect solutions from light, especially during long-term storage.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Compound The chosen solvent may not be appropriate, or the concentration is too high.Refer to the solubility data table. Gentle warming or sonication can aid dissolution. Ensure the solvent is of high purity.
Unexpected Peaks in Chromatographic Analysis (e.g., GC-MS, LC-MS) This could indicate contamination or degradation of the material.Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents. Review storage conditions to ensure they have been appropriate. Consider performing a stability check against a new vial.
Inconsistent Experimental Results This may be due to improper handling, storage, or the use of a degraded product.Always allow the vial to warm to room temperature before opening to prevent condensation. Use fresh solutions and avoid repeated freeze-thaw cycles by preparing aliquots. Verify the purity of the compound if degradation is suspected.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureDuration
Solid-20°C≥ 4 years[1][2]
In Organic Solvent-80°CUp to 6 months[4][5][6]
In Organic Solvent-20°CUp to 1 month[4][5][6]

Table 2: Solubility of Lignoceric Acid in Common Organic Solvents

SolventApproximate Solubility
Chloroform~2 mg/mL[1]
Tetrahydrofuran (THF)~5 mg/mL[1]
Diethyl EtherSoluble[7]

Experimental Protocols

Protocol: General Forced Degradation Study for this compound Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • High-purity solvents (e.g., ethanol, methanol, acetonitrile)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)
  • pH meter
  • Incubator/oven
  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the solid this compound and a sample of the stock solution in an oven at 70°C for 48 hours.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

4. Sample Analysis:

  • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
  • Analyze the samples, along with an unstressed control, by a validated stability-indicating method (e.g., HPLC-UV or GC-MS).
  • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of this compound.

5. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.
  • Characterize any significant degradation products using techniques like mass spectrometry.

Mandatory Visualization

G This compound Handling and Storage Workflow cluster_storage Storage cluster_handling Handling for Experiment start Receipt of this compound (Solid) storage_solid Store at -20°C start->storage_solid dissolve Dissolve in appropriate solvent? storage_solid->dissolve storage_solution_long Aliquot and Store at -80°C (Long-term, up to 6 months) dissolve->storage_solution_long Yes storage_solution_short Store at -20°C (Short-term, up to 1 month) dissolve->storage_solution_short Yes (Short-term) warm Warm vial to Room Temperature dissolve->warm No (Using Solid) storage_solution_long->warm storage_solution_short->warm open_vial Open Vial warm->open_vial use Use in Experiment open_vial->use

Caption: Workflow for proper handling and storage of this compound.

References

Preventing isotopic exchange with Lignoceric acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lignoceric acid-d9. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing isotopic exchange and ensuring data integrity during its use as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated form of lignoceric acid, a 24-carbon saturated fatty acid.[1] It is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS), such as GC-MS or LC-MS, for the accurate measurement of endogenous lignoceric acid in biological samples.[1][2] The deuterium labels give it a higher mass, allowing it to be distinguished from the unlabeled analyte.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is the process where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix). This phenomenon, also known as back-exchange, can compromise the accuracy of quantitative results by causing the internal standard to be underestimated and the analyte to be overestimated.[3] While the deuterium atoms on the saturated carbon chain of this compound are generally stable, exchange can still occur under certain experimental conditions.

Q3: What factors can promote isotopic exchange with this compound?

Several factors can influence the rate of isotopic exchange for deuterated standards:

  • pH: Both acidic and basic conditions can catalyze hydrogen/deuterium (H/D) exchange.[4]

  • Temperature: Higher temperatures can accelerate the rate of exchange.[4]

  • Solvent Composition: Protic solvents like water and methanol are sources of hydrogen and can facilitate exchange.[4]

  • Location of the Deuterium Label: Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more prone to exchange.[3] For this compound, the labels are typically on the alkyl chain and are considered relatively stable.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for lignoceric acid are inconsistent and inaccurate, even though I am using this compound as an internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results can stem from several issues, including a lack of co-elution with the analyte, the presence of isotopic impurities in the standard, or unexpected isotopic exchange.[3]

Troubleshooting Steps:

  • Verify Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] Overlay the chromatograms of lignoceric acid and this compound to confirm complete co-elution. If they are separating, consider adjusting your chromatographic method, such as using a column with lower resolution or modifying the mobile phase gradient.[3][5]

  • Assess Isotopic Purity: Ensure the isotopic purity of your this compound standard is high (typically ≥98%).[3] Impurities can contribute to the signal of the unlabeled analyte, leading to inaccuracies, especially at the lower limit of quantification.[5]

  • Investigate H/D Exchange: Perform a stability study to check for isotopic exchange. Prepare a solution of this compound in your sample matrix or solvent and analyze it at different time points (e.g., 0, 4, 8, 24 hours).[5] A significant decrease in the this compound signal or an increase in the signal of a partially deuterated species over time indicates that exchange is occurring.[5]

Issue 2: Gradual Decrease in Internal Standard Signal

Question: I'm observing a progressive decrease in the signal of my this compound internal standard over a sequence of injections. Is this due to isotopic exchange?

Answer: A gradual loss of the deuterated internal standard signal can be an indicator of isotopic exchange, particularly if the standard is stored in a protic solvent or at a non-optimal pH for an extended period in the autosampler.[4] This is often referred to as "back-exchange" as the deuterated standard is exposed to the hydrogen-rich environment of the LC mobile phase.[4]

Troubleshooting Steps:

  • Conduct a Stability Study: As mentioned previously, incubate the standard in the mobile phase and analyze it at different time points to confirm instability.[5]

  • Optimize Sample and Mobile Phase pH: If exchange is confirmed, adjust the pH of your sample and mobile phase to be in a more neutral range if your analyte's stability allows.

  • Minimize Sample Residence Time: Reduce the time your samples spend in the autosampler before injection.

Data Presentation

ParameterConditionPotential for Isotopic ExchangeRecommendation
pH Acidic (< 4) or Basic (> 8)IncreasedMaintain pH between 4 and 8 if possible.
Temperature Elevated (> 25°C)IncreasedStore stock solutions at -20°C or -80°C and keep samples cool in the autosampler.[1]
Solvent Protic (e.g., Water, Methanol)ModerateUse aprotic solvents (e.g., acetonitrile) for stock solutions when possible. Minimize exposure to protic solvents for extended periods.
Storage Long-term at room temperatureIncreasedFollow manufacturer's storage recommendations. For this compound, store at -20°C for short-term and -80°C for long-term stability.[1][2]

Experimental Protocols

Protocol: Sample Preparation for LC-MS/MS Analysis of Lignoceric Acid to Minimize Isotopic Exchange
  • Stock Solution Preparation:

    • Dissolve this compound in an aprotic solvent such as acetonitrile or a mixture of chloroform and methanol to a concentration of 1 mg/mL.

    • Store the stock solution in a tightly sealed vial at -20°C or -80°C.[1]

  • Working Internal Standard Solution:

    • On the day of analysis, dilute the stock solution with the initial mobile phase to the desired concentration.

    • Keep the working solution on ice or in a cooled autosampler.

  • Sample Extraction (Protein Precipitation):

    • Thaw biological samples (e.g., plasma, serum) on ice.

    • To 100 µL of sample, add 10 µL of the working internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid (adjust pH if necessary and compatible with analyte stability).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient to ensure co-elution of lignoceric acid and this compound.

    • Monitor the appropriate mass transitions for both the analyte and the internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare this compound Stock Solution (Aprotic Solvent) B Dilute to Working IS Solution (Mobile Phase) A->B C Spike IS into Biological Sample B->C D Protein Precipitation (Cold Acetonitrile) C->D E Centrifuge and Collect Supernatant D->E F Inject Sample E->F G Chromatographic Separation (Co-elution Check) F->G H Mass Spectrometric Detection G->H I Integration of Peak Areas H->I J Calculate Analyte/IS Ratio I->J K Quantification J->K

Caption: Experimental workflow for quantitative analysis of Lignoceric acid using this compound.

Troubleshooting_Logic Start Inaccurate/Inconsistent Results Coelution Check for Co-elution Start->Coelution Exchange Investigate H/D Exchange Coelution->Exchange Yes AdjustChrom Adjust Chromatography Coelution->AdjustChrom No Purity Assess Isotopic Purity Exchange->Purity No OptimizeConditions Optimize pH, Temp, Solvent Exchange->OptimizeConditions Yes NewStandard Use New Standard Lot Purity->NewStandard Low End Accurate Results Purity->End High AdjustChrom->Coelution OptimizeConditions->Exchange NewStandard->Purity

Caption: Troubleshooting logic for inaccurate results with this compound.

References

Technical Support Center: Matrix Effects in Lipidomics & Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in lipidomics, with a specific focus on the use of Lignoceric acid-d9 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of lipidomics and LC-MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] In lipidomics, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI).[1]

Q2: Why is a deuterated internal standard like this compound used in lipidomics?

A2: A deuterated internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to its non-deuterated counterpart (Lignoceric acid), it co-elutes chromatographically and experiences similar matrix effects and variations during sample preparation and injection.[3] By calculating the peak area ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.

Q3: What are the common sources of matrix interference when analyzing very long-chain fatty acids (VLCFAs) like Lignoceric acid?

A3: Common sources of matrix interference in biological samples such as plasma, tissues, or cells include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in ESI.[1][3]

  • Other Fatty Acids: High concentrations of other fatty acids can compete for ionization, affecting the signal of the target analyte.

  • Salts and Proteins: Residual salts and proteins from sample preparation can also lead to ion suppression and contaminate the MS source.[3]

  • Glycerolipids: Triacylglycerols and diacylglycerols are abundant in many biological samples and can contribute to matrix effects.

Q4: How can I determine if my analysis is affected by matrix effects?

A4: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of the analyte is infused into the mass spectrometer after the analytical column, and a blank matrix is injected. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.

Troubleshooting Guides

Issue 1: Low and inconsistent signal intensity for my target lipid analyte, even with this compound as an internal standard.

  • Possible Cause: Significant ion suppression due to high concentrations of matrix components.

  • Troubleshooting Steps:

    • Sample Dilution: A simple first step is to dilute the sample. This can reduce the concentration of interfering matrix components.[1] Ensure that the analyte concentration remains above the instrument's limit of detection.

    • Optimize Sample Preparation: Enhance the cleanup of your sample to remove interfering substances.

      • Liquid-Liquid Extraction (LLE): Use a robust LLE protocol to separate lipids from more polar interfering compounds.

      • Solid-Phase Extraction (SPE): Employ an SPE method specifically designed for lipid purification to remove phospholipids and other interfering components.

    • Chromatographic Separation: Improve the separation of your analyte from co-eluting matrix components by modifying your LC method. This could involve adjusting the gradient, changing the mobile phase, or using a different column.

Issue 2: The peak area ratio of my analyte to this compound is not consistent across replicates.

  • Possible Cause: Inconsistent sample extraction or matrix effects that are not being fully compensated for by the internal standard.

  • Troubleshooting Steps:

    • Review Internal Standard Spiking Procedure: Ensure that the internal standard is added to all samples, standards, and quality controls at the exact same concentration and at the earliest stage of the sample preparation process.

    • Evaluate Extraction Efficiency: The extraction recovery of the analyte and the internal standard should be similar. Since Lignoceric acid is a very long-chain fatty acid, its solubility and extraction behavior might differ from shorter-chain lipids. Ensure your extraction method is suitable for VLCFAs.

    • Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation process as your study samples. This can help to normalize for matrix effects that are consistent across samples.

Quantitative Data Summary

The following table summarizes the general effectiveness of different sample preparation techniques in reducing matrix effects. The values are representative and can vary depending on the specific matrix and analyte.

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryThroughput
Protein Precipitation LowHighHigh
Liquid-Liquid Extraction (LLE) MediumMedium-HighMedium
Solid-Phase Extraction (SPE) HighHighLow-Medium

Experimental Protocols

Protocol 1: Post-Extraction Spike Method to Quantify Matrix Effects

Objective: To quantitatively assess the degree of ion suppression or enhancement for a lipid analyte.

Materials:

  • Analyte stock solution

  • Blank biological matrix (e.g., plasma from a source known to be free of the analyte)

  • LC-MS grade solvents

  • Your established lipid extraction protocol materials

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte stock solution into the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]

  • LC-MS Analysis: Analyze all three sets of samples by LC-MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Lipid Extraction using Solid-Phase Extraction (SPE)

Objective: To clean up a biological sample to reduce matrix effects before LC-MS analysis.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode sorbent)

  • Sample (e.g., plasma)

  • This compound internal standard solution

  • Methanol (conditioning solvent)

  • Water (equilibration solvent)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Spike a known amount of this compound internal standard into your plasma sample.

  • Conditioning: Pass the conditioning solvent (methanol) through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent (water) through the cartridge.[1]

  • Loading: Load the prepared sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent through the cartridge to remove polar interferences like salts.[1]

  • Elution: Pass the elution solvent through the cartridge to elute the lipids of interest.[1]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.

Visualizations

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Interference Potential Interference BiologicalSample Biological Sample (e.g., Plasma) SpikeIS Spike with This compound BiologicalSample->SpikeIS Extraction Lipid Extraction (LLE or SPE) SpikeIS->Extraction DryReconstitute Dry & Reconstitute Extraction->DryReconstitute LCMS LC-MS/MS Analysis DryReconstitute->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Analyte/IS Ratio) DataProcessing->Quantification Matrix Matrix Components (Phospholipids, Salts) Matrix->Extraction Removed during cleanup Matrix->LCMS Causes Ion Suppression

Caption: Experimental workflow for lipidomics analysis with potential points of matrix interference.

TroubleshootingFlowchart decision decision process process issue issue solution solution start Start: Inconsistent Lipid Quantification issue_check Low & Inconsistent Signal Intensity? start->issue_check ratio_check Inconsistent Analyte/IS Ratio? issue_check->ratio_check No process_dilute Dilute Sample issue_check->process_dilute Yes process_spike Verify IS Spiking Procedure ratio_check->process_spike Yes dilute_ok Signal Recovered? process_dilute->dilute_ok solution_ok Problem Resolved dilute_ok->solution_ok Yes process_cleanup Improve Sample Cleanup (SPE or LLE) dilute_ok->process_cleanup No cleanup_ok Signal Improved? process_cleanup->cleanup_ok cleanup_ok->solution_ok Yes process_chrom Optimize Chromatography cleanup_ok->process_chrom No process_chrom->solution_ok spike_ok Procedure Consistent? process_spike->spike_ok process_extraction Evaluate Extraction Recovery (Analyte vs IS) spike_ok->process_extraction Yes issue_spike Correct Spiking Procedure spike_ok->issue_spike No extraction_ok Recovery Similar? process_extraction->extraction_ok issue_spike->solution_ok process_matrix_matched Use Matrix-Matched Calibration Curve extraction_ok->process_matrix_matched Yes issue_extraction Modify Extraction for VLCFAs extraction_ok->issue_extraction No process_matrix_matched->solution_ok issue_extraction->solution_ok

Caption: Troubleshooting flowchart for addressing matrix effects in lipidomics.

References

Technical Support Center: Optimizing Chromatography for Lignoceric Acid-d9 Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Lignoceric acid-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatography technique for separating this compound?

A1: For the analysis of this compound, a very-long-chain fatty acid (VLCFA), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method.[1][2] This technique allows for the direct analysis of the fatty acid without the need for derivatization, which is often required for gas chromatography (GC).[1][3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed for the separation.

Q2: Which type of HPLC column is best suited for this compound separation?

A2: C8 and C18 reversed-phase columns are well-suited for the separation of long-chain and very-long-chain fatty acids.[3][4] A C8 column may be preferable for separating a range of fatty acids from long to very-long-chain, while a C18 column provides strong retention for hydrophobic molecules like Lignoceric acid. The choice will depend on the specific requirements of the assay, such as the desired retention time and the other analytes in the sample.

Q3: What are the typical mobile phases used for the separation of very-long-chain fatty acids?

A3: Mobile phases for VLCFA separation typically consist of a gradient of water and an organic solvent, such as methanol or acetonitrile.[4][5] To improve peak shape and ionization efficiency for mass spectrometry, additives are often included. Common additives include 0.1% formic acid or a low concentration of tributylamine as an ion-pairing agent.[4]

Q4: Is derivatization of this compound necessary before LC-MS/MS analysis?

A4: Derivatization is not always necessary for the analysis of free fatty acids by LC-MS/MS, which simplifies sample preparation.[1][3] However, in some cases, derivatization can improve chromatographic properties and enhance detection sensitivity.[2][5] The decision to derivatize will depend on the specific goals of the analysis and the sensitivity of the mass spectrometer.

Q5: How does the deuterium labeling in this compound affect its chromatographic behavior?

A5: The deuterium labeling in this compound is not expected to significantly alter its chromatographic retention time compared to the unlabeled Lignoceric acid under typical reversed-phase conditions. The primary purpose of the deuterium labeling is to serve as a stable isotope-labeled internal standard for accurate quantification by mass spectrometry.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Solution: Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to suppress the ionization of the carboxylic acid group, which can cause tailing due to interactions with the silica backbone of the column.

  • Possible Cause 2: Column Overload

    • Solution: Reduce the injection volume or dilute the sample. Injecting too high a concentration of the analyte can lead to peak fronting.

  • Possible Cause 3: Inappropriate Solvent for Sample Dilution

    • Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions. Dissolving the sample in a much stronger solvent can lead to distorted peak shapes.

Issue: Inconsistent Retention Times

  • Possible Cause 1: Inadequate Column Equilibration

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

  • Possible Cause 2: Fluctuations in Mobile Phase Composition

    • Solution: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention time.

  • Possible Cause 3: Temperature Variations

    • Solution: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times.

Issue: Low Signal Intensity or No Peak Detected

  • Possible Cause 1: Inefficient Ionization

    • Solution: Optimize the mobile phase composition to enhance ionization. For negative ion mode, a basic additive might be beneficial, while for positive ion mode, an acidic additive is preferred. Also, optimize the electrospray ionization (ESI) source parameters on the mass spectrometer.

  • Possible Cause 2: Incorrect MS/MS Transition Monitored

    • Solution: Verify the precursor and product ion masses for this compound. Infuse a standard solution directly into the mass spectrometer to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.

  • Possible Cause 3: Sample Degradation

    • Solution: Store samples at a low temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. Fatty acids can be susceptible to degradation.

Experimental Protocols

Sample Preparation: Acid Hydrolysis of Complex Lipids

This protocol is for the release of Lignoceric acid from its esterified forms in biological samples.

  • Internal Standard Addition: To your sample (e.g., plasma, cell pellet), add a known amount of this compound as an internal standard.

  • Hydrolysis: Add a solution of HCl in a water/methanol mixture to the sample.

  • Incubation: Incubate the sample in a water bath to facilitate the hydrolysis of lipid esters.[2]

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane or ethyl acetate to isolate the free fatty acids.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for this compound Analysis

This is a recommended starting point for method development.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Mode

  • MS/MS Transitions: The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard. For unlabeled Lignoceric acid (m/z 367.36), a potential transition could be monitored. The transition for the deuterated standard will be shifted by the mass of the deuterium labels.

Data Presentation

Table 1: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
HPLC Column C8 or C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid
Gradient 70-100% B over 10 min, hold 100% B for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode ESI Negative
MRM Transition To be determined empirically

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Peak Tailing Secondary Silanol InteractionsAdd 0.1% Formic Acid to mobile phase
Inconsistent Retention Temperature FluctuationsUse a column oven set to a constant temperature
Low Signal Inefficient IonizationOptimize ESI source parameters and mobile phase additives

Visualizations

TroubleshootingWorkflow cluster_start cluster_problem cluster_solutions_peak cluster_solutions_retention cluster_solutions_intensity start Chromatographic Issue with this compound peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention? start->retention intensity Low/No Signal? start->intensity solution_peak1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->solution_peak1 Yes solution_peak2 Reduce Sample Concentration/ Injection Volume peak_shape->solution_peak2 Yes solution_peak3 Check Sample Solvent peak_shape->solution_peak3 Yes solution_retention1 Ensure Adequate Column Equilibration retention->solution_retention1 Yes solution_retention2 Prepare Fresh Mobile Phase retention->solution_retention2 Yes solution_retention3 Use a Column Oven retention->solution_retention3 Yes solution_intensity1 Optimize MS Source Parameters intensity->solution_intensity1 Yes solution_intensity2 Verify MRM Transitions intensity->solution_intensity2 Yes solution_intensity3 Check Sample Integrity intensity->solution_intensity3 Yes

Caption: Troubleshooting workflow for this compound chromatography.

References

Troubleshooting low recovery of Lignoceric acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lignoceric acid-d9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental procedures involving this deuterated very long-chain saturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated form of Lignoceric acid (C24:0), a 24-carbon saturated fatty acid. The deuterium labeling makes it an ideal internal standard for quantitative analysis of its non-labeled counterpart and other very long-chain fatty acids using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its applications are primarily in biomedical research, particularly in studies related to metabolic disorders where the quantification of very long-chain fatty acids is crucial.

Q2: How should I properly store and handle this compound?

Proper storage is critical to maintain the stability and integrity of this compound.

  • Storage Temperature: For long-term storage (months to years), it is recommended to store the compound at -20°C or -80°C.[1][2] For short-term storage (days to weeks), 4°C is acceptable.

  • Form: this compound is typically supplied as a crystalline solid.

  • Solutions: If you prepare a stock solution, it should be stored at -20°C for up to one month or -80°C for up to six months.[1] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: When preparing a stock solution, it is good practice to purge the solvent with an inert gas to prevent oxidation, although saturated fatty acids are generally less susceptible to oxidation than unsaturated fatty acids.

Troubleshooting Low Recovery

Low recovery of this compound can be a significant issue that compromises the accuracy of your quantitative analysis. The following sections provide a structured approach to troubleshooting the potential causes of this problem.

Diagram: Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow cluster_extraction Extraction Issues cluster_derivatization Derivatization Issues cluster_analysis Analytical Issues start Low Recovery of This compound Detected extraction Step 1: Evaluate Sample Extraction start->extraction derivatization Step 2: Assess Derivatization Efficiency (for GC-MS) extraction->derivatization If extraction is optimal solvent Incorrect Solvent Polarity/Volume extraction->solvent ph Suboptimal pH extraction->ph adsorption Adsorption to Labware extraction->adsorption analysis Step 3: Investigate Analytical System derivatization->analysis If derivatization is complete reagent Inefficient Reagent or Reaction Conditions derivatization->reagent degradation Analyte Degradation derivatization->degradation resolution Problem Resolved analysis->resolution If system is performing correctly matrix Matrix Effects (Ion Suppression/Enhancement) analysis->matrix instrument Instrumental Problems (e.g., carryover, source contamination) analysis->instrument

Caption: A logical workflow to diagnose the cause of low this compound recovery.

Q3: My recovery is low. How do I know if the problem is with my sample extraction?

Inadequate extraction is a common culprit for the low recovery of very long-chain fatty acids due to their high hydrophobicity.

  • Solvent Choice: Ensure the polarity of your extraction solvent is appropriate for Lignoceric acid. A common and effective method for lipid extraction is the Folch method, which uses a chloroform:methanol mixture. For very long-chain fatty acids, a higher proportion of a nonpolar solvent might be necessary.

  • pH of the Aqueous Phase: The pH of your sample can significantly impact the extraction efficiency of free fatty acids. Acidifying the sample to a pH below the pKa of the carboxylic acid group (typically < 4) will protonate the acid, making it more soluble in the organic solvent.

  • Adsorption to Labware: Very long-chain fatty acids are prone to adsorbing to plastic surfaces. Whenever possible, use glass or polypropylene labware. Rinsing pipette tips with the extraction solvent can also help mitigate this issue.

  • Phase Separation: Ensure complete separation of the aqueous and organic phases during liquid-liquid extraction. Incomplete separation can lead to loss of the analyte. Centrifugation can aid in achieving a clean separation.

Table 1: Comparison of Solvents for Very Long-Chain Fatty Acid Extraction
Solvent SystemPolarityTypical ApplicationExpected Recovery of Lignoceric Acid
HexaneNonpolarExtraction of neutral lipids.Moderate to High
Chloroform:Methanol (2:1, v/v)BiphasicGeneral lipid extraction (Folch method).High
Methyl-tert-butyl ether (MTBE)Moderately PolarAlternative to chloroform-based methods.High
Ethyl AcetatePolarExtraction of a broad range of lipids.Moderate to High

Note: Expected recovery can vary significantly based on the sample matrix and specific protocol.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum

This protocol is a modification of the Folch method, optimized for very long-chain fatty acids.

  • Sample Preparation: To 100 µL of plasma or serum in a glass tube, add the appropriate amount of this compound internal standard solution.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution (or acidified water with HCl to a final pH of 3-4) to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes to achieve a clear separation of the layers.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical instrument (e.g., hexane for GC-MS after derivatization, or a mobile phase-compatible solvent for LC-MS).

Q4: I'm using GC-MS and suspect my derivatization is incomplete. What should I check?

For GC-MS analysis, derivatization is essential to increase the volatility of Lignoceric acid. Incomplete derivatization will lead to poor chromatographic performance and low recovery.

  • Choice of Derivatizing Agent: Boron trifluoride in methanol (BF3-methanol) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common derivatizing agents for fatty acids.[3]

  • Reaction Conditions: Ensure optimal reaction time and temperature. For example, methylation with BF3-methanol typically requires heating at 60-100°C for 10-15 minutes.

  • Reagent Quality: Derivatizing agents can degrade over time, especially if exposed to moisture. Use fresh reagents for optimal performance.

  • Sample Dryness: The presence of water can interfere with the derivatization reaction. Ensure your lipid extract is completely dry before adding the derivatizing agent.

Table 2: Comparison of Common Derivatization Reagents for Fatty Acids
Derivatizing AgentDerivativeReaction ConditionsAdvantagesDisadvantages
BF3-Methanol (14%)Fatty Acid Methyl Esters (FAMEs)Heat at 60-100°C for 10-15 minEffective for a wide range of fatty acids.Can be harsh; potential for artifact formation.
(Trimethylsilyl)diazomethane (TMS-DM)Fatty Acid Methyl Esters (FAMEs)Room temperature or gentle heatingMilder than BF3-methanol.Reagent is toxic and potentially explosive.
BSTFA + 1% TMCSTrimethylsilyl (TMS) estersHeat at 60-70°C for 15-30 minReacts with other functional groups (e.g., hydroxyls).TMS esters can be sensitive to moisture.
Experimental Protocol: Derivatization of this compound for GC-MS Analysis

This protocol describes the formation of fatty acid methyl esters (FAMEs) using BF3-methanol.

  • Dried Sample: Start with the dried lipid extract containing this compound.

  • Reagent Addition: Add 1 mL of 14% BF3-methanol solution.

  • Incubation: Cap the vial tightly and heat at 100°C for 15 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction of FAMEs: Add 1 mL of hexane and 1 mL of water. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Q5: My extraction and derivatization seem fine, but my recovery is still low and variable. Could it be a problem with my LC-MS/MS or GC-MS analysis?

Yes, issues with the analytical instrumentation can also lead to low and inconsistent recovery.

  • Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[4]

    • Mitigation: Improve sample cleanup using Solid-Phase Extraction (SPE), optimize chromatographic separation to resolve the analyte from interfering compounds, or use matrix-matched calibration standards.

  • Instrument Carryover: Adsorption of the analyte to the injector, column, or other parts of the system can lead to carryover between injections, affecting quantification.

    • Mitigation: Implement a robust wash protocol for the injector and run blank injections between samples.

  • Source Contamination: A dirty ion source in the mass spectrometer can lead to poor sensitivity and signal instability.

    • Mitigation: Regularly clean the ion source according to the manufacturer's recommendations.

Diagram: Logic for Diagnosing Matrix Effects

MatrixEffects start Suspected Matrix Effects post_extraction_spike Perform Post-Extraction Spike Experiment start->post_extraction_spike compare_response Compare Analyte Response: Spiked Extract vs. Neat Standard post_extraction_spike->compare_response no_effect No Significant Matrix Effect compare_response->no_effect Similar Response suppression Ion Suppression (Response in Extract < Neat) compare_response->suppression Different Response enhancement Ion Enhancement (Response in Extract > Neat) compare_response->enhancement Different Response mitigate Implement Mitigation Strategy: - Improve Sample Cleanup - Optimize Chromatography - Use Matrix-Matched Standards suppression->mitigate enhancement->mitigate

Caption: A workflow for identifying and addressing matrix effects in LC-MS/MS analysis.

Experimental Protocol: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE can be used to remove interfering matrix components before LC-MS/MS analysis.

  • SPE Cartridge Selection: Choose a reversed-phase (e.g., C18) or a mixed-mode (e.g., reversed-phase and anion exchange) SPE cartridge.

  • Conditioning: Condition the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer at a specific pH).

  • Sample Loading: Load the pre-treated sample (e.g., the supernatant from a protein precipitation step) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elution: Elute the this compound with a stronger organic solvent.

  • Drying and Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for analysis.

By systematically working through these troubleshooting steps, you can identify and resolve the cause of low this compound recovery in your experiments, leading to more accurate and reliable results.

References

Lignoceric acid-d9 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of Lignoceric Acid-d9 in various organic solvents and to offer solutions for common experimental challenges.

Solubility Data

The solubility of long-chain saturated fatty acids like this compound can be challenging in many organic solvents. The following table summarizes the available solubility data. Please note that where specific data for the deuterated form (d9) is unavailable, data for the non-deuterated lignoceric acid is provided as a close approximation due to their near-identical physicochemical properties.

SolventThis compoundLignoceric Acid (for approximation)Method/Notes
Tetrahydrofuran (THF)≥ 5 mg/mL5 mg/mL[1]-
ChloroformNo data available2 mg/mL[1]Solubility can be enhanced by adding a small amount of methanol (e.g., 1-5%).
Ethanol (91.53%)No data available1.82 mg/mLCalculated from 0.182 g/100 ml.[2]
Dimethyl Sulfoxide (DMSO)No data availableLimited solubilityWarming and sonication are often required to aid dissolution.[3]
MethanolNo data availableSparingly solubleOften used in combination with other solvents.

Disclaimer: The provided solubility data is for guidance purposes. It is strongly recommended to perform solubility tests for your specific experimental conditions and lot of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and dissolution of this compound.

Q1: My this compound is not dissolving in the chosen solvent at room temperature.

A1: This is a common observation for very long-chain fatty acids. Several techniques can be employed to facilitate dissolution:

  • Warming: Gently warm the solution to 30-40°C. Long-chain saturated fatty acids often have higher solubility at elevated temperatures. Avoid excessive heat to prevent solvent evaporation and potential degradation of the compound.

  • Sonication: Use a bath or probe sonicator to break down particle aggregates and enhance the dissolution rate.[3]

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

Q2: I've tried warming and sonication, but the solubility is still poor in my desired solvent.

A2: If single-solvent systems are ineffective, consider the following:

  • Co-solvents: For non-polar solvents like chloroform, adding a small percentage of a more polar solvent like methanol (e.g., 1-5%) can significantly improve the solubility of fatty acids.

  • Solvent Selection: Re-evaluate your choice of solvent. Non-polar solvents like THF and chloroform are generally better choices for long-chain fatty acids than more polar solvents like ethanol or methanol.

Q3: I'm observing a precipitate forming after my stock solution has been stored, even at low temperatures.

A3: Precipitation upon storage, especially at -20°C or -80°C, can occur. Before use, it is crucial to:

  • Bring the solution to room temperature.

  • Visually inspect for any precipitate.

  • If a precipitate is present, use warming and sonication to redissolve it completely before use to ensure accurate concentration.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: this compound is practically insoluble in aqueous buffers. To prepare aqueous solutions for cell-based assays or other biological experiments, a common method is to first dissolve the fatty acid in an organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution. This stock can then be diluted into the aqueous buffer, often containing a carrier protein like bovine serum albumin (BSA) to maintain solubility and facilitate cellular uptake.[3]

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Organic solvent of choice (e.g., THF, chloroform)

  • Analytical balance

  • Vortex mixer

  • Water bath or heating block

  • Bath sonicator

  • Microcentrifuge

  • HPLC or GC-MS for concentration analysis (optional, for precise quantification)

Procedure:

  • Preparation of Supersaturated Solution:

    • Weigh out an excess amount of this compound into a glass vial.

    • Add a known volume of the solvent to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, proceed to the next step. If it dissolves completely, add more this compound until excess solid is present.

  • Equilibration:

    • Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. This ensures that the solvent is fully saturated with the compound.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Determination of Concentration:

    • Carefully collect a known volume of the clear supernatant.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

    • Weigh the remaining solid to determine the concentration (mg/mL).

    • For more accurate quantification, the supernatant can be appropriately diluted and analyzed by a suitable chromatographic method (e.g., HPLC, GC-MS).

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using a this compound stock solution.

experimental_workflow start Start: this compound (Solid) weigh Weigh desired amount start->weigh add_solvent Add organic solvent (e.g., THF) weigh->add_solvent dissolve Facilitate Dissolution add_solvent->dissolve dissolve_methods Warming (30-40°C) Sonication Vortexing dissolve->dissolve_methods check_solution Visually inspect for complete dissolution dissolve->check_solution check_solution->dissolve No store Store at -20°C or -80°C check_solution->store Yes use Use in experiment store->use end End use->end

Caption: Workflow for preparing a this compound stock solution.

References

Technical Support Center: Minimizing Ion Suppression with Lignoceric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Lignoceric acid-d9 as an internal standard in mass spectrometry-based analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a core focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing lignoceric acid?

A1: Ion suppression is a matrix effect phenomenon that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of an analyte, in this case, lignoceric acid, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1][3] Biological samples, such as plasma or serum, are complex matrices containing various endogenous components like salts, lipids, and proteins that can interfere with the ionization of lignoceric acid.[3][4]

Q2: How does using this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it co-elutes with the unlabeled lignoceric acid and experiences the same degree of ion suppression.[5] By adding a known concentration of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio should remain constant even if ion suppression occurs, thus allowing for more accurate and precise measurement.[5]

Q3: Can I still get inaccurate results even when using this compound?

A3: Yes, while a SIL-IS is the gold standard, inaccuracies can still arise. A primary reason is the potential for chromatographic separation between lignoceric acid and this compound. This can be caused by the "deuterium isotope effect," where the heavier deuterium atoms can slightly alter the retention time.[5] If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[5]

Q4: What are the common sources of matrix components that cause ion suppression for very-long-chain fatty acids (VLCFAs)?

A4: For VLCFAs like lignoceric acid, common sources of ion suppression in biological matrices include:

  • Phospholipids: These are abundant in plasma and cell membranes and are a major cause of ion suppression.[4][6]

  • Other Fatty Acids and Lipids: High concentrations of other lipids can compete for ionization.

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, hindering analyte ionization.[7]

  • Proteins: Though often removed during sample preparation, residual proteins can still cause interference.[3]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your analysis.

Issue 1: Low or Inconsistent Signal for Lignoceric Acid

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Workflow:

start Start: Low/Inconsistent Signal step1 Assess Matrix Effect (Post-Column Infusion) start->step1 step2 Optimize Sample Preparation step1->step2 Suppression Zone Identified step3 Modify Chromatographic Conditions step2->step3 Suppression Persists end_node End: Signal Improved step2->end_node Suppression Minimized step4 Dilute Sample step3->step4 Co-elution Unresolved step3->end_node Analyte Separated from Interference step4->end_node Signal Recovered

Caption: Troubleshooting workflow for low lignoceric acid signal.

Detailed Steps:

  • Assess Matrix Effect: Perform a post-column infusion experiment to identify at what retention times ion suppression is most severe.

  • Optimize Sample Preparation: Enhance your sample cleanup protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[2][4]

  • Modify Chromatographic Conditions: Adjust the mobile phase gradient or change the stationary phase to improve the separation of lignoceric acid from the ion-suppressing components.

  • Dilute the Sample: If other methods are not sufficient, diluting the sample can reduce the concentration of matrix components. However, be mindful that this will also reduce the analyte concentration.[7]

Issue 2: Poor Correlation Between Lignoceric Acid and this compound Response

Possible Cause: Chromatographic separation of the analyte and the internal standard, leading to differential ion suppression.

Troubleshooting Workflow:

start Start: Poor Analyte/IS Correlation step1 Verify Co-elution start->step1 step2 Adjust Chromatographic Conditions step1->step2 Separation Observed end_node End: Correlation Improved step1->end_node Co-elution Confirmed, Investigate Other Issues step3 Evaluate Alternative Internal Standard step2->step3 Co-elution Not Achievable step2->end_node Co-elution Achieved step3->end_node

Caption: Troubleshooting workflow for poor analyte and IS correlation.

Detailed Steps:

  • Verify Co-elution: Inject a mixed standard solution of lignoceric acid and this compound in a clean solvent and overlay the chromatograms. Confirm that their retention times are identical under your current chromatographic conditions.

  • Adjust Chromatographic Conditions: If separation is observed, modify the gradient, flow rate, or column temperature to achieve co-elution. A slower gradient may improve resolution and help merge the peaks.

  • Evaluate Alternative Internal Standard: In rare cases where co-elution cannot be achieved, consider using an internal standard with a different deuteration pattern or a ¹³C-labeled lignoceric acid, which may have a smaller isotope effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Column Infusion

Objective: To identify regions of ion suppression in the chromatogram.

Methodology:

  • Prepare a standard solution of lignoceric acid at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to a T-piece.

  • Connect a syringe pump containing the lignoceric acid standard solution to the second port of the T-piece.

  • Connect the third port of the T-piece to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal is achieved for lignoceric acid, inject an extracted blank matrix sample (e.g., protein-precipitated plasma) onto the LC column.

  • Monitor the signal for lignoceric acid throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.

Experimental Workflow Diagram:

cluster_0 LC System cluster_1 Infusion System LC_Column LC Column T_Piece T-Piece LC_Column->T_Piece Syringe_Pump Syringe Pump (Lignoceric Acid Std) Syringe_Pump->T_Piece MS Mass Spectrometer T_Piece->MS

References

Technical Support Center: Lignoceric Acid-d9 & Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lignoceric acid-d9 as an internal standard, with a focus on achieving calibration curve linearity in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Lignoceric acid, a 24-carbon saturated very long-chain fatty acid (VLCFA). It is used as an internal standard (IS) in quantitative analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The key advantage of using a deuterated standard is that it is chemically almost identical to the analyte of interest (native Lignoceric acid). This ensures that it behaves similarly during sample preparation (extraction, derivatization) and analysis (chromatography, ionization), effectively correcting for variations and sample loss.[2]

Q2: My calibration curve for Lignoceric acid is non-linear. What are the common causes?

Non-linearity in calibration curves, even when using a deuterated internal standard like this compound, can arise from several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

  • Isotopic Contribution (Crosstalk): The signal from the native analyte can sometimes contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.

  • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard to different extents.[3]

  • Solubility Issues: Lignoceric acid, being a VLCFA, has low solubility in aqueous solutions. Poor solubility at higher concentrations can lead to inaccurate standard preparation and non-linearity.

Q3: I'm observing a shift in retention time between Lignoceric acid and this compound. Is this a problem?

Yes, a slight difference in retention times between the analyte and its deuterated internal standard can be a significant issue. This phenomenon, known as the "isotope effect," can cause the two compounds to experience different matrix effects, compromising the accuracy of quantification.[2] Ideally, the analyte and the internal standard should co-elute.

Q4: What are the best practices for preparing calibration standards with Lignoceric acid?

Due to the hydrophobic nature of Lignoceric acid, it is crucial to ensure it remains solubilized during the preparation of standards. Using a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, is recommended. It is also important to use glass vials and inserts to prevent the adsorption of the fatty acid to plastic surfaces.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.995)
Potential Cause Troubleshooting Steps
Detector Saturation 1. Extend the calibration curve to lower concentrations. 2. If high concentrations are necessary, consider using a quadratic or weighted linear regression model.
Matrix Effects 1. Prepare calibration standards in a matrix that closely matches your samples (e.g., analyte-free plasma). 2. Optimize the chromatographic method to separate Lignoceric acid from interfering matrix components.
Poor Solubility of Lignoceric Acid 1. Ensure complete dissolution of Lignoceric acid in an appropriate organic solvent when preparing stock solutions. 2. Vortex standards thoroughly before placing them in the autosampler.
Inaccurate Pipetting 1. Use calibrated pipettes and proper pipetting techniques, especially for viscous organic solvents.
Isotope Exchange 1. While less common for deuterium on a carbon backbone, ensure that the pH of your solutions is not excessively acidic or basic, which could potentially promote H/D exchange.
Issue 2: High Variability in Peak Area Ratios
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Ensure a consistent and reproducible extraction procedure for all samples and standards. 2. Add the this compound internal standard at the very beginning of the sample preparation process to account for variability in extraction efficiency.[4]
Chromatographic Shift (Isotope Effect) 1. Optimize the LC gradient or GC temperature program to minimize the separation between Lignoceric acid and this compound. 2. Ensure that the peak integration windows for both the analyte and the internal standard are appropriate.
Ion Source Contamination 1. Clean the mass spectrometer's ion source, as contamination can lead to unstable ionization and fluctuating signal intensity.[5]
Carryover 1. Inject blank solvent samples between high-concentration standards and samples to check for and mitigate carryover.[6]

Data Presentation

Table 1: Typical Calibration Curve Parameters for Very Long-Chain Fatty Acid Analysis by LC-MS
Parameter Typical Value/Range Acceptance Criteria
Concentration Range 10 - 2000 ng/mLShould cover the expected concentration range of the samples.
Number of Calibrators 5-8Minimum of 5 non-zero calibrators.
Regression Model Linear (1/x or 1/x² weighting) or QuadraticDependent on the response; should be justified.
Correlation Coefficient (r²) > 0.995A high r² alone is not sufficient; visual inspection of the curve and residuals is necessary.
Calibrator Accuracy 85-115% (80-120% for LLOQ)The back-calculated concentration of each calibrator should be within these limits.

Note: This data is representative and may need to be adjusted based on the specific matrix and instrumentation.

Experimental Protocols

Protocol: Generation of a Calibration Curve for Lignoceric Acid using this compound Internal Standard for LC-MS/MS Analysis
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Lignoceric acid in chloroform.

    • Prepare a 100 µg/mL stock solution of this compound in chloroform.

  • Preparation of Calibration Standards:

    • Serially dilute the Lignoceric acid stock solution to prepare working solutions.

    • In clean glass vials, spike a constant amount of the this compound internal standard working solution into each calibration level.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the standards in the initial mobile phase or a suitable solvent compatible with your LC method.

  • LC-MS/MS Analysis:

    • Equilibrate the LC-MS/MS system.

    • Inject the calibration standards, starting from the lowest concentration.

    • Acquire data using Multiple Reaction Monitoring (MRM) mode, with specific transitions for Lignoceric acid and this compound.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Plot the peak area ratio against the concentration of the analyte.

    • Perform a linear regression (with appropriate weighting) to generate the calibration curve and determine the r² value.

Mandatory Visualization

Calibration_Curve_Troubleshooting start Start: Poor Calibration Curve Linearity (r² < 0.995) check_conc Are high concentration standards showing negative deviation? start->check_conc check_scatter Is there high variability/scatter across all points? check_conc->check_scatter No saturation Potential Issue: Detector Saturation - Lower the upper concentration limit - Use a weighted regression model check_conc->saturation Yes check_low_conc Are low concentration standards inaccurate? check_scatter->check_low_conc No variability Potential Issue: Inconsistent Sample Prep / Matrix Effects - Review extraction procedure - Check for IS/analyte retention time shift - Clean ion source check_scatter->variability Yes low_conc_issue Potential Issue: Poor Solubility / Adsorption / Carryover - Ensure complete dissolution of standards - Use glass vials - Inject blanks after high concentrations check_low_conc->low_conc_issue Yes end End: Linearity Achieved check_low_conc->end No saturation->end variability->end low_conc_issue->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

References

Correcting for Instrumental Drift with Lignoceric Acid-d9: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Lignoceric acid-d9 to correct for instrumental drift in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is instrumental drift and why is it a concern?

A: Instrumental drift refers to the gradual, systematic change in an instrument's response over time.[1] This can manifest as shifts in retention time, changes in peak intensity, and alterations in the baseline signal.[2] It is a significant concern in quantitative analysis as it can lead to inaccurate and imprecise results, compromising the reliability of experimental data.

Q2: How does this compound help in correcting for instrumental drift?

A: this compound is a stable isotope-labeled (SIL) internal standard.[3] Since it is chemically identical to the endogenous lignoceric acid, it co-elutes and experiences similar variations during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even with instrumental drift, thus correcting for variations and improving data accuracy.[4]

Q3: What are the ideal characteristics of an internal standard like this compound?

A: An ideal internal standard should:

  • Be chemically and physically similar to the analyte.[5]

  • Be clearly distinguishable by the mass spectrometer (e.g., through isotopic labeling).

  • Not be naturally present in the sample.[5]

  • Be added to the sample as early as possible in the workflow.[5]

  • Have high chemical and isotopic purity.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound for instrumental drift correction.

Issue 1: High Variability in the this compound Signal

  • Symptom: The peak area or intensity of this compound is inconsistent across multiple injections of the same sample or across the analytical run.

  • Potential Causes & Solutions:

    • Inconsistent Pipetting: Ensure accurate and consistent addition of the internal standard to all samples. Use calibrated pipettes and consistent technique.

    • Sample Matrix Effects: The sample matrix can suppress or enhance the ionization of the internal standard. Evaluate matrix effects by performing a post-extraction spike experiment. If significant matrix effects are observed, consider optimizing the sample preparation method (e.g., solid-phase extraction) to remove interfering components.[6]

    • Instability in the LC-MS System: Check for leaks in the LC system, ensure stable pump performance, and verify the stability of the spray in the mass spectrometer source.[1]

Issue 2: Poor Co-elution of this compound and Endogenous Lignoceric Acid

  • Symptom: A noticeable shift in retention time between this compound and the unlabeled lignoceric acid.

  • Potential Cause & Solution:

    • Isotope Effect: While generally minimal, a slight chromatographic separation can sometimes occur between the deuterated and non-deuterated compounds, especially with a high degree of deuteration.[6] To address this, ensure the chromatographic method is optimized for good peak shape and resolution. A slight adjustment of the gradient or column temperature may be necessary to improve co-elution.[6]

Issue 3: Inaccurate Quantification Despite Using this compound

  • Symptom: The calculated concentrations of the analyte are inaccurate, even when using the internal standard for correction.

  • Potential Causes & Solutions:

    • Incorrect Concentration of Internal Standard: Verify the concentration of the this compound stock solution. Prepare fresh dilutions and re-verify.

    • Non-linearity of Detector Response: Ensure that both the analyte and the internal standard are within the linear dynamic range of the mass spectrometer. If either is saturating the detector, dilute the samples accordingly.

    • Interference from Co-eluting Compounds: A compound with a similar mass-to-charge ratio might be co-eluting and interfering with the analyte or internal standard peak. Check the mass spectra for interfering ions and optimize the chromatographic separation to resolve the interference.

Experimental Protocols

Protocol: Quantification of Fatty Acids using this compound as an Internal Standard

This protocol outlines a general workflow for the quantification of fatty acids in a biological matrix using this compound to correct for instrumental drift.

1. Sample Preparation:

  • To a known volume or weight of the sample (e.g., plasma, tissue homogenate), add a precise volume of this compound internal standard solution at a known concentration.
  • Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).[5]
  • Evaporate the organic solvent under a stream of nitrogen.

2. Saponification (for total fatty acid analysis):

  • Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution.
  • Incubate to hydrolyze ester bonds and release free fatty acids.[4]
  • Neutralize the solution with an appropriate acid.[4]
  • Extract the free fatty acids using an organic solvent (e.g., hexane).[4]
  • Evaporate the solvent under nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in the initial mobile phase.
  • Inject the sample onto a suitable LC column (e.g., C18 reversed-phase).
  • Perform chromatographic separation using a gradient elution.
  • Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis:

  • Integrate the peak areas for both the endogenous fatty acids and this compound.
  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
  • Generate a calibration curve using known concentrations of the fatty acid standards and a constant concentration of this compound.
  • Determine the concentration of the fatty acids in the samples by interpolating their response ratios on the calibration curve.

Data Presentation

Table 1: Example MRM Transitions for Lignoceric Acid and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lignoceric Acid367.3367.3
This compound376.4376.4

Note: MRM transitions should be empirically optimized for the specific instrument and experimental conditions.[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Response Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for correcting instrumental drift.

Drift_Correction_Logic cluster_instrument Instrument Response cluster_correction Correction Logic Analyte_Signal Analyte Signal (Affected by Drift) Ratio Response Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal This compound Signal (Affected by Drift) IS_Signal->Ratio Corrected_Quant Accurate Quantification (Drift Corrected) Ratio->Corrected_Quant Independent of Drift

Caption: Logic of instrumental drift correction.

References

Validation & Comparative

Lignoceric Acid-d9 vs. C13-Lignoceric Acid: A Comparative Guide to Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lignoceric acid and other very-long-chain fatty acids (VLCFAs), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Lignoceric acid-d9 and ¹³C-lignoceric acid, supported by established principles of mass spectrometry and extrapolated experimental performance data.

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are essential for correcting for analyte loss during sample preparation and compensating for matrix effects, which can cause ion suppression or enhancement. An ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. While both deuterated and ¹³C-labeled standards are designed to mimic the analyte, subtle differences can lead to significant variations in analytical performance.

Key Performance Differences: A Head-to-Head Comparison

The primary distinction between deuterated and ¹³C-labeled internal standards lies in their potential for chromatographic co-elution with the target analyte. Carbon-13 labeled standards, where one or more ¹²C atoms are replaced by the heavier ¹³C isotope, are chemically and physically almost identical to their native counterparts.[1] This results in near-perfect co-elution during chromatographic separation.[2]

In contrast, deuterated standards, such as this compound, where hydrogen atoms are substituted with deuterium, can exhibit a phenomenon known as the "isotope effect".[1] The C-D bond is slightly stronger and less polar than the C-H bond, which can lead to a slight shift in retention time, with the deuterated standard often eluting marginally earlier than the unlabeled analyte.[1][2] This chromatographic separation can compromise accurate quantification, especially in complex biological matrices where matrix effects may vary across the elution profile.[2]

Data Presentation: Quantitative Performance Comparison

Performance ParameterThis compound (Deuterated)C13-lignoceric acidRationale & Supporting Evidence
Chromatographic Co-elution Potential for slight retention time shift (elutes slightly earlier).Typically co-elutes perfectly with native lignoceric acid.The isotope effect associated with deuterium substitution can alter chromatographic behavior. ¹³C-labeled standards are chemically and physically more similar to the analyte, ensuring identical retention times.[1][2]
Accuracy May be compromised, especially in complex matrices with significant matrix effects.Generally provides higher accuracy due to better correction for matrix effects.Imperfect co-elution can lead to differential ion suppression or enhancement between the analyte and the internal standard, resulting in quantification errors that can be as high as 40% in some cases.[2]
Precision (Intra- and Inter-day) Typically good, with RSDs <15%.Generally excellent, with RSDs often <10%.While deuterated standards can provide acceptable precision, the superior co-elution of ¹³C-standards often leads to more consistent and reproducible results, reflected in lower relative standard deviations (RSDs).[3]
Recovery Similar to the analyte, but minor differences can occur during extraction.Virtually identical to the analyte, ensuring accurate correction for sample loss.The closer physicochemical properties of ¹³C-labeled standards to the native analyte result in more consistent behavior throughout the sample preparation process.
Isotopic Stability Generally stable, but back-exchange of deuterium for hydrogen is a possibility under certain conditions.Highly stable, with no risk of isotope exchange.The C-¹³C bond is very stable and not susceptible to exchange, unlike some C-D bonds which can be labile.[4]
Cost & Availability Generally more readily available and less expensive.Typically more expensive and may have limited commercial availability.[4]The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration.

Experimental Protocols: A Comparative Methodological Approach

The following provides a detailed methodology for the quantification of lignoceric acid in a biological matrix (e.g., plasma) using either this compound or ¹³C-lignoceric acid as an internal standard.

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma, add a known amount of either this compound or ¹³C-lignoceric acid internal standard solution.

  • Add 1.5 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at 40°C.

2. Saponification (to release total fatty acids)

  • Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.

  • Incubate at 60°C for 1 hour to hydrolyze the ester linkages.

  • After cooling to room temperature, add 0.5 mL of 1 M HCl to acidify the solution.

  • Add 1 mL of n-hexane and vortex for 1 minute to extract the free fatty acids.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube and dry under nitrogen.

3. LC-MS/MS Analysis

  • Reconstitution: Reconstitute the dried fatty acid extract in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v).

    • Gradient: A linear gradient from 50% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lignoceric Acid: Precursor ion (m/z 367.4) → Product ion (e.g., m/z 367.4, for pseudo-MRM, or a characteristic fragment).

      • This compound: Precursor ion (m/z 376.4) → Product ion (e.g., m/z 376.4).

      • ¹³C-lignoceric acid (e.g., ¹³C₂₄): Precursor ion (m/z 391.4) → Product ion (e.g., m/z 391.4).

4. Quantification

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of lignoceric acid in the sample by comparing this ratio to a calibration curve constructed using known concentrations of unlabeled lignoceric acid and a fixed concentration of the internal standard.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (this compound or ¹³C-lignoceric acid) sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction saponification Saponification (Hydrolysis of Esters) extraction->saponification lcms LC-MS/MS Analysis (C18 RP-HPLC, ESI-, MRM) saponification->lcms data_acq Data Acquisition lcms->data_acq integration Peak Integration data_acq->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantification (using Calibration Curve) ratio->quant

Caption: A generalized experimental workflow for the quantification of lignoceric acid.

lignoceric_acid_pathway cluster_synthesis Biosynthesis & Elongation cluster_degradation Peroxisomal β-Oxidation cluster_incorporation Incorporation into Complex Lipids acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa elongases Fatty Acid Elongases (ELOVLs) malonyl_coa->elongases vlcfa Very-Long-Chain Saturated Fatty Acids (VLC-SFAs) elongases->vlcfa stearic_acid Stearic Acid (C18:0) stearic_acid->elongases lignoceric_acid Lignoceric Acid (C24:0) vlcfa->lignoceric_acid peroxisome Peroxisome acyl_coa_synthetase Acyl-CoA Synthetase lignoceric_acid->acyl_coa_synthetase Activation sphingolipids Sphingolipids (e.g., Cerebrosides) lignoceric_acid->sphingolipids phospholipids Phospholipids lignoceric_acid->phospholipids lignoceroyl_coa Lignoceroyl-CoA acyl_coa_synthetase->lignoceroyl_coa beta_oxidation β-Oxidation Spiral lignoceroyl_coa->beta_oxidation medium_chain_acyl_coa Medium-Chain Acyl-CoA + Acetyl-CoA beta_oxidation->medium_chain_acyl_coa Chain Shortening

Caption: Simplified metabolic pathway of lignoceric acid.

Conclusion

For the routine analysis of lignoceric acid where cost is a primary consideration, this compound can be a suitable internal standard. However, for applications demanding the highest level of accuracy, precision, and reliability, such as in clinical research, biomarker validation, and drug development, ¹³C-lignoceric acid is the demonstrably superior choice. Its identical chemical and physical properties to the endogenous analyte ensure co-elution and more accurate correction for matrix effects, leading to higher quality and more defensible quantitative data. Researchers must carefully weigh the analytical requirements of their study against the cost and availability of these internal standards to make the most appropriate selection.

References

A Head-to-Head Comparison: Lignoceric Acid-d9 vs. Odd-Chain Fatty Acid Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of fatty acids is paramount. The choice of an appropriate internal standard is a critical determinant of analytical accuracy and precision. This guide provides an objective comparison of two commonly employed types of internal standards: the deuterated very-long-chain fatty acid (VLCFA), Lignoceric acid-d9, and non-physiological odd-chain fatty acids.

This comparison is designed to assist in the selection of the most suitable internal standard for specific research applications, with a focus on mass spectrometry-based quantification methods. We will delve into their respective performances, supported by experimental data and detailed protocols.

At a Glance: Key Performance Characteristics

The selection of an internal standard should ideally be a close structural analog of the analyte of interest, exhibiting similar ionization efficiency and chromatographic behavior. This choice becomes particularly crucial when dealing with complex biological matrices where matrix effects can significantly impact quantification.

FeatureThis compound (Deuterated Standard)Odd-Chain Fatty Acid Standards (e.g., C17:0)
Analyte Suitability Ideal for the quantification of very-long-chain fatty acids (VLCFAs), such as Lignoceric acid (C24:0).[1][2][3]Commonly used for the broad quantification of even-chain fatty acids.[4]
Co-elution with Analytes Co-elutes with the unlabeled analyte, providing excellent correction for matrix effects and ionization suppression/enhancement.[5]Chromatographic separation from even-chain analytes can lead to differential matrix effects.[4]
Endogenous Presence Negligible natural abundance, preventing interference from endogenous levels.Generally low in human plasma but can be present due to diet or specific metabolic conditions, potentially leading to interference.[4][5]
Correction for Sample Preparation Effectively corrects for analyte loss during extraction and derivatization steps due to chemical similarity.[5]May not perfectly mimic the extraction and derivatization behavior of all even-chained endogenous lipids.[4]
Cost Generally higher due to the complexity of isotopic labeling synthesis.More cost-effective compared to isotopically labeled standards.[4]

Experimental Protocols: A Methodological Overview

Accurate quantification of fatty acids necessitates robust and well-validated analytical methods. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two commonly employed techniques in lipid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Total Fatty Acid Analysis

This method is suitable for the analysis of total fatty acid profiles, including VLCFAs and odd-chain fatty acids, after derivatization to their more volatile methyl esters (FAMEs).

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL plasma sample, add a known amount of internal standard (e.g., this compound for VLCFA analysis or a C17:0 standard for general fatty acid profiling).

  • Perform a lipid extraction using a suitable solvent system, such as a mixture of methanol and methyl-tert-butyl ether (MTBE).[4]

  • Evaporate the solvent under a stream of nitrogen.

2. Saponification and Derivatization:

  • Resuspend the dried lipid extract in a methanolic potassium hydroxide solution and heat to saponify the fatty acid esters.

  • Acidify the solution and extract the free fatty acids with an organic solvent like hexane.

  • Evaporate the solvent and derivatize the fatty acids to FAMEs using a reagent such as boron trifluoride in methanol.[6][7]

3. GC-MS Analysis:

  • Inject the FAMEs onto a GC column (e.g., a fused-silica capillary column).

  • Employ a temperature gradient to separate the FAMEs based on their volatility and polarity.

  • Detect the eluted FAMEs using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[1][2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Fatty Acid Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of underivatized free fatty acids.

1. Sample Preparation and Extraction:

  • Spike the biological sample (e.g., plasma, cell lysate) with the appropriate internal standard (this compound or an odd-chain fatty acid).

  • Extract the lipids using a suitable solvent system.

  • Dry the extract under nitrogen.

2. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent and inject it onto a reverse-phase LC column (e.g., C18).[8]

  • Use a gradient elution with a mobile phase containing an ion-pairing agent or modifier to improve chromatographic separation and ionization efficiency.

  • Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8]

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental process and the metabolic relevance of these fatty acids, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Odd-Chain FA) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Dry_Down Evaporation Extraction->Dry_Down Saponification Saponification Dry_Down->Saponification LC_MS LC-MS/MS Dry_Down->LC_MS Methylation Methylation (FAMEs) Saponification->Methylation GC_MS GC-MS Methylation->GC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Experimental workflow for fatty acid analysis.

Fatty_Acid_Metabolism cluster_vlcfa VLCFA Metabolism cluster_ocfa Odd-Chain Fatty Acid Metabolism Lignoceric_Acid Lignoceric Acid (C24:0) Peroxisomal_Oxidation Peroxisomal β-oxidation Lignoceric_Acid->Peroxisomal_Oxidation Mitochondrial_Oxidation Mitochondrial β-oxidation Peroxisomal_Oxidation->Mitochondrial_Oxidation Acetyl_CoA_VLCFA Acetyl-CoA Mitochondrial_Oxidation->Acetyl_CoA_VLCFA TCA_Cycle TCA Cycle Acetyl_CoA_VLCFA->TCA_Cycle Odd_Chain_FA Odd-Chain Fatty Acid (e.g., C17:0) Beta_Oxidation_OCFA β-oxidation Odd_Chain_FA->Beta_Oxidation_OCFA Propionyl_CoA Propionyl-CoA Beta_Oxidation_OCFA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Simplified metabolic pathways of Lignoceric acid and odd-chain fatty acids.

Conclusion: Making an Informed Decision

The choice between this compound and odd-chain fatty acid standards is contingent on the specific analytical goals.

  • For the targeted and accurate quantification of very-long-chain fatty acids, this compound is the superior choice. Its isotopic labeling ensures it behaves nearly identically to its endogenous counterpart throughout the analytical process, providing the most reliable correction for experimental variability.[5] This is particularly critical in the diagnosis and monitoring of peroxisomal disorders where precise VLCFA measurements are essential.[1][2][3]

  • For broader fatty acid profiling where a cost-effective, general internal standard is required, odd-chain fatty acids can be a suitable option. However, researchers must be cognizant of their potential for endogenous interference and the possibility of differential matrix effects compared to the even-chain fatty acids being quantified.[4] Method validation should carefully assess these potential limitations.

Ultimately, a thorough understanding of the analytical method and the biological system under investigation will guide the optimal selection of an internal standard, leading to more accurate and reliable quantitative data in fatty acid research.

References

A Comparative Guide to the Cross-Validation of Lignoceric Acid-d9 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical methods for the quantification of lignoceric acid, utilizing its deuterated internal standard, Lignoceric acid-d9: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data in research, clinical diagnostics, and pharmaceutical development. This document presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in methodological selection and cross-validation efforts.

Performance Comparison of Quantification Methods

The choice between LC-MS/MS and GC-MS for the quantification of lignoceric acid depends on several factors, including the required sensitivity, sample matrix, desired throughput, and whether derivatization is a feasible step in the workflow. The following table summarizes key performance parameters for each technique based on published data for very-long-chain fatty acids (VLCFAs).

Validation ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.99[1]>0.99[2]
Accuracy (% Recovery) 85-115% (analyte-dependent)81-110% (concentration-dependent)[2]
Precision (RSD %) <15% (Intra-day), <20% (Inter-day)[3]<15%[4]
Limit of Detection (LOD) 0.8 - 10.7 nmol/L (for various fatty acids)[5]0.1 - 20.2 µg/mL (for various fatty acids)[2]
Limit of Quantification (LOQ) 2.4 - 285.3 nmol/L (for various fatty acids)[5]5.0 - 50.0 µg/mL (for various fatty acids)[2]
Derivatization Often not requiredGenerally required (e.g., methylation)
Throughput Generally higherCan be lower due to longer run times and derivatization steps
Sample Matrix Versatile for various biological matricesWell-established for plasma and serum

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of lignoceric acid using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is advantageous for its high sensitivity and specificity, often without the need for derivatization.

1. Sample Preparation (Hydrolysis and Extraction):

  • To 100 µL of plasma or serum, add an appropriate amount of this compound internal standard.

  • Perform acid hydrolysis to release total fatty acids from their esterified forms.

  • Extract the fatty acids using a suitable organic solvent mixture, such as hexane/isopropanol.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column is commonly used for fatty acid separation.[5][6]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a modifier like tributylamine as an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile).[6]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring the transition of the precursor ion of lignoceric acid to a specific product ion.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and well-established technique for fatty acid analysis, though it typically requires a derivatization step to increase the volatility of the analytes.

1. Sample Preparation (Hydrolysis, Extraction, and Derivatization):

  • To 100 µL of plasma or serum, add the this compound internal standard.

  • Perform acid or base-catalyzed hydrolysis to liberate the fatty acids.

  • Extract the fatty acids using an organic solvent.

  • Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3/methanol.[7]

  • Extract the FAMEs with an organic solvent (e.g., hexane).

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column.

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is suitable for FAME separation.

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points.

  • Injector: Split/splitless injector.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) is often used for quantification to enhance sensitivity and selectivity.

Methodological Workflows and Relationships

The following diagrams illustrate the experimental workflows for both LC-MS/MS and GC-MS quantification of lignoceric acid, as well as the logical relationship in a cross-validation study.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add this compound Sample->Add_IS Hydrolysis Acid Hydrolysis Add_IS->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma/Serum Sample Add_IS Add this compound Sample->Add_IS Hydrolysis Hydrolysis Add_IS->Hydrolysis Extraction1 Extraction Hydrolysis->Extraction1 Derivatization Derivatization (Methylation) Extraction1->Derivatization Extraction2 Extraction of FAMEs Derivatization->Extraction2 Drydown Evaporation Extraction2->Drydown Reconstitution Reconstitution Drydown->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Data Data Acquisition & Quantification Detection->Data

GC-MS Experimental Workflow

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters LCMS LC-MS/MS Method Linearity Linearity LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision LOD LOD LCMS->LOD LOQ LOQ LCMS->LOQ GCMS GC-MS Method GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->LOQ Comparison Comparative Analysis of Results Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Conclusion Method Equivalency Assessment Comparison->Conclusion

Cross-Validation Logical Framework

References

Lignoceric Acid-d9 in Lipid Analysis: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and precision of quantitative analysis are paramount for reliable data. Internal standards are fundamental to achieving high-quality results, correcting for variability throughout the analytical workflow. This guide provides an objective comparison of Lignoceric acid-d9, a deuterated very-long-chain saturated fatty acid, with other common internal standards used in lipid analysis, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative lipidomics, stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard".[1] These standards are chemically and physically almost identical to their endogenous, non-labeled counterparts. This similarity ensures they behave alike during sample extraction, derivatization, and ionization in the mass spectrometer.[1][2] The key difference is their mass, which allows the mass spectrometer to distinguish between the internal standard and the analyte of interest. This co-elution and similar ionization response provide superior correction for matrix effects, where other molecules in the sample can suppress or enhance the signal of the target analyte.

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of internal standard significantly impacts the quality of quantitative lipid analysis. While this compound represents the ideal choice for very-long-chain fatty acid analysis, other standards like odd-chain fatty acids are also used.

Key Performance Parameters:

ParameterThis compound (Deuterated)Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid)
Chemical & Physical Properties Nearly identical to endogenous lignoceric acid.Different from endogenous even-chain fatty acids.
Co-elution with Analyte Co-elutes with lignoceric acid, ensuring identical analytical behavior.Retention time may differ from the analyte, leading to differential matrix effects.
Correction for Matrix Effects Superior correction due to identical ionization behavior.May not fully compensate for ion suppression or enhancement if chromatographic separation occurs.
Natural Occurrence Not naturally present in biological samples.Can be present in samples from dietary sources (e.g., dairy, ruminant meat), potentially leading to inaccurate quantification.[3][4]
Cost Generally higher cost.More cost-effective.

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of very-long-chain saturated fatty acids using a deuterated internal standard in a targeted lipidomics workflow. The data presented for this compound is based on the performance of a structurally similar deuterated very-long-chain fatty acid, Arachidic acid-d4, under LC-MS/MS analysis.

Accuracy and Precision Data:

AnalyteAccuracy (% Recovery)Precision (% CV)
Lignoceric Acid (quantified with deuterated IS)97.8 - 102.52.5 - 4.5

Data is representative of expected performance for this compound based on published data for similar deuterated very-long-chain fatty acids.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for lipid extraction and analysis using a deuterated internal standard like this compound.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw 100 µL of plasma on ice.

  • Addition of Internal Standard: Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Homogenization: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex for 30 seconds to homogenize and precipitate proteins.

  • Incubation: Incubate the mixture on ice for 15 minutes.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of 0.9% NaCl solution and vortex for another 30 seconds to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,500 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipids in an appropriate solvent for analysis (e.g., acetonitrile:isopropanol 1:1, v/v).

GC-MS Analysis of Fatty Acids

This protocol describes the analysis of total fatty acids, including lignoceric acid, using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard.

  • Internal Standard Addition: To the sample (e.g., cells, plasma, or tissue homogenate), add a mixture of deuterated internal standards, including Lignoceric acid-d4, in ethanol.

  • Extraction: Add methanol and acidify with HCl to a final concentration of 25 mM. Extract the lipids twice with iso-octane. Pool the upper iso-octane layers.

  • Drying: Dry the pooled extracts under vacuum.

  • Derivatization: To enhance volatility for GC analysis, derivatize the fatty acids to pentafluorobenzyl (PFB) esters. Add 25 µl of 1% pentafluorobenzyl bromide in acetonitrile and 25 µl of 1% diisopropylethylamine in acetonitrile. Let the reaction proceed for 20 minutes at room temperature.

  • Final Preparation: Dry the derivatized sample under vacuum and dissolve the residue in 50 µl of iso-octane.

  • GC-MS Analysis: Inject 1 µl of the sample onto the GC-MS system. The analysis is typically performed in negative ion chemical ionization (NCI) mode, which provides high sensitivity for PFB esters. A standard curve is prepared using known concentrations of non-labeled fatty acid standards and the same amount of deuterated internal standard as in the samples. The concentration of the endogenous fatty acid is determined by comparing the ratio of the non-labeled to the labeled peak area against the standard curve.[5]

Visualizing the Workflow

To illustrate the logical flow of a typical lipid analysis experiment and the selection of an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Derivatization->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification Results Accurate Results Quantification->Results

A typical experimental workflow for lipidomics analysis.

logical_relationship cluster_advantages Advantages of this compound cluster_disadvantages Disadvantages of Odd-Chain IS Goal Accurate & Precise Quantification IS_Choice Internal Standard Selection Goal->IS_Choice Deuterated This compound (Stable Isotope-Labeled) IS_Choice->Deuterated Ideal Choice Odd_Chain Odd-Chain Fatty Acid IS_Choice->Odd_Chain Alternative Adv1 Corrects for Matrix Effects Deuterated->Adv1 Adv2 Corrects for Sample Loss Deuterated->Adv2 Adv3 Chemically Identical Deuterated->Adv3 Disadv1 Different Chemical Properties Odd_Chain->Disadv1 Disadv2 Potential for Natural Occurrence Odd_Chain->Disadv2

Logical workflow for evaluating internal standard performance.

References

A Guide to Inter-Laboratory Performance in Lignoceric Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lignoceric acid and other very-long-chain fatty acids (VLCFAs) is critical for the diagnosis and monitoring of peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD). This guide provides an objective comparison of inter-laboratory performance for the measurement of lignoceric acid and related VLCFAs, supported by data from external quality assessment programs.

This document summarizes quantitative data from inter-laboratory comparisons, details common experimental protocols, and visualizes analytical workflows to assist laboratories in evaluating and refining their own methodologies.

Inter-Laboratory Comparison Data

The data presented below is derived from the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) External Quality Assurance Scheme for Special Assays in Serum. This program provides valuable insights into the state of analytical performance for VLCFA measurement among specialized laboratories.

In one such proficiency testing round, serum samples were spiked with known concentrations of behenic acid (C22:0), lignoceric acid (C24:0), and hexacosanoic acid (C26:0) to assess the analytical accuracy and precision of participating laboratories.[1] The table below summarizes the target concentrations for the sample pairs in this scheme.

AnalyteUnitsAdded Amount Sample Pair 1Added Amount Sample Pair 2Added Amount Sample Pair 3Added Amount Sample Pair 4
Behenic Acid (C22:0)µmol/L016.733.650.3
Lignoceric Acid (C24:0)µmol/L016.833.650.3
Hexacosanoic Acid (C26:0)µmol/L03.456.9010.35

Table 1: Added amounts of very-long-chain fatty acids in the ERNDIM Special Assays in Serum proficiency testing scheme.[1]

While the full anonymized dataset from this specific report is not publicly available, proficiency testing reports of this nature typically provide laboratories with their individual results compared against the group mean, standard deviation, and coefficient of variation for each analyte. This allows for a direct assessment of performance relative to peers.

Alternative proficiency testing programs are offered by organizations such as the College of American Pathologists (CAP) and the Royal College of Pathologists of Australasia Quality Assurance Programs (RCPAQAP).[2][3][4] These programs, while not solely focused on lignoceric acid, often include VLCFAs as part of their biochemical genetics or chemical pathology schemes. A summary of performance in the CAP proficiency testing program for biochemical genetics laboratories indicated that for various inherited metabolic disorders, analytical sensitivities ranged from 88.2% to 93.4%.[2][3]

Furthermore, the National Institute of Standards and Technology (NIST), in collaboration with the National Institutes of Health Office of Dietary Supplements (NIH-ODS) and the Centers for Disease Control and Prevention (CDC), has established a Fatty Acid Quality Assurance Program (FAQAP) to improve the comparability of fatty acid measurements in serum and plasma.[5][6]

Experimental Protocols

The accurate measurement of lignoceric acid and other VLCFAs typically involves gas chromatography-mass spectrometry (GC-MS). The general workflow for this analysis is outlined below.

General Workflow for VLCFA Analysis by GC-MS

sample Serum/Plasma Sample is Addition of Internal Standards (e.g., deuterated VLCFAs) sample->is hydrolysis Hydrolysis (e.g., with methanolic HCl) to release fatty acids is->hydrolysis extraction Liquid-Liquid Extraction (e.g., with hexane) hydrolysis->extraction derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing and Quantification gcms->data

Figure 1: General experimental workflow for the analysis of very-long-chain fatty acids.

1. Sample Preparation and Hydrolysis:

  • A precise volume of serum or plasma is aliquoted.

  • Internal standards, typically stable isotope-labeled analogues of the target VLCFAs (e.g., deuterated lignoceric acid), are added to correct for analytical variability.

  • The sample undergoes hydrolysis, often using an acidic methanol solution, to cleave the fatty acids from their esterified forms (e.g., in phospholipids and triglycerides).

2. Extraction:

  • The released fatty acids are extracted from the aqueous sample matrix into an organic solvent, such as hexane.

3. Derivatization:

  • To improve their volatility and chromatographic properties for GC analysis, the fatty acids are converted to their fatty acid methyl ester (FAME) derivatives. This is often achieved during the acidic hydrolysis step (transesterification).

4. GC-MS Analysis:

  • The FAME-containing extract is injected into a gas chromatograph, where the different fatty acid derivatives are separated based on their boiling points and interactions with the capillary column.

  • The separated FAMEs then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for specific detection and quantification.

5. Data Analysis:

  • The abundance of the target VLCFA-FAMEs is measured relative to their corresponding internal standards.

  • Concentrations are calculated using a calibration curve generated from certified reference materials.

Signaling Pathways and Logical Relationships

The measurement of lignoceric acid is clinically significant due to its role in the pathophysiology of X-linked adrenoleukodystrophy (X-ALD). In X-ALD, a defect in the ABCD1 gene leads to a dysfunctional ALD protein, which is responsible for transporting VLCFAs into peroxisomes for degradation. This results in the accumulation of lignoceric acid and other VLCFAs in tissues and body fluids.

cluster_cell Cell cluster_peroxisome Peroxisome cluster_pathology X-ALD Pathophysiology beta_ox Beta-oxidation mut ABCD1 Gene Mutation vlcfa VLCFAs (e.g., Lignoceric Acid) aldp ALD Protein (ABCD1 gene product) vlcfa->aldp Transport aldp->beta_ox dys_aldp Dysfunctional ALD Protein mut->dys_aldp accum VLCFA Accumulation dys_aldp->accum Impaired Transport

Figure 2: Simplified pathway showing the role of ALD protein in VLCFA transport and the consequence of its dysfunction in X-ALD.

Alternative Analytical Approaches

While GC-MS is the most established method for VLCFA analysis, other techniques are also employed:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can be used for the analysis of VLCFAs. It may require different sample preparation and derivatization strategies compared to GC-MS.

  • High-Performance Liquid Chromatography (HPLC) with other detectors: While less common for routine clinical analysis of VLCFAs due to lower sensitivity and specificity compared to mass spectrometry, HPLC with detectors such as evaporative light scattering detection (ELSD) can also be used.

The choice of analytical method can influence the results, and participation in proficiency testing programs is crucial for ensuring the comparability of data generated by different techniques.

References

Navigating the Analytical Landscape: A Comparative Guide to Lignoceric Acid-d9 Performance in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of very-long-chain fatty acids (VLCFAs), the choice of an internal standard and the mass spectrometry platform are critical decisions that directly impact data quality and reliability. This guide provides an objective comparison of the performance of Lignoceric acid-d9 and other relevant internal standards across various mass spectrometer types, supported by experimental data from published literature.

Lignoceric acid (C24:0), a very-long-chain saturated fatty acid, is a key biomarker in the diagnosis and monitoring of several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). Accurate quantification of lignoceric acid in biological matrices such as plasma and cerebrospinal fluid is crucial for clinical research and diagnostics. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of stable isotope-labeled internal standards to correct for analytical variability. This compound (C24:0-d9) is a commonly used internal standard for this purpose. However, its performance can vary depending on the mass spectrometer used.

This guide aims to provide a comparative overview of the performance of this compound and other deuterated VLCFA standards on different mass spectrometry platforms, including triple quadrupoles (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap systems.

Performance Comparison of Lignoceric Acid and its Analogs Across Different Mass Spectrometers

The following table summarizes the quantitative performance data for lignoceric acid and other relevant very-long-chain fatty acids from various studies, highlighting the capabilities of different mass spectrometer platforms. It is important to note that direct head-to-head comparisons of this compound across multiple platforms are limited in publicly available literature. The data presented here is a compilation from different method validation studies.

Analyte/Internal StandardMass Spectrometer TypeMass Spectrometer ModelLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangePrecision (%CV)Reference
Lignoceric acid (C24:0)High-Resolution MSNot Specified0.4–1.6 ng/mL1.1–4.8 ng/mL10-500 ng/mL (R² > 0.99)Intra-day: 0.31-18.51, Inter-day: 1.15-19.12[1]
Lignoceric acid (C24:0)OrbitrapExactiveMedian LOD: 5 ng/mLNot Reported100-fold linear dynamic rangeAverage intraday RSD for biological replicates: 11%[2]
Ceramide (C24:0)Triple QuadrupoleNot SpecifiedNot Reported0.08 µg/mL0.08–16 µg/mLNot Reported[3]
D7-Stearic Acid (C18:0)HPLC-ESI-MSNot Specified100 nMNot Reported100 nM - 30 µM (r > 0.999)>88%[4]
Various Fatty AcidsTriple QuadrupoleNot SpecifiedNot ReportedLLOQ: 0.022 to 0.18 µg/mLR² ≥ 0.980.21–15%[5]
Omega 3 & 6 Fatty AcidsTriple QuadrupoleShimadzu LCMS-80500.8–10.7 nmol/L2.4–285.3 nmol/LNot ReportedWithin-run RSD <10%, Between-run RSD <15%[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline the experimental protocols from key studies that provide performance data on VLCFA analysis.

Method 1: Analysis of Very-Long-Chain Fatty Acids by High-Resolution Mass Spectrometry[1]
  • Sample Preparation: Milk samples were subjected to protein precipitation with methanol. The supernatant was then mixed with water before injection.

  • Liquid Chromatography: A Halo C18 column (2.7 µm, 90 Å, 0.5 × 50 mm) was used with a gradient elution of acetonitrile/0.01% formic acid/isopropanol and water/0.01% formic acid. The total run time was 10 minutes.

  • Mass Spectrometry: A high-resolution mass spectrometer was operated in negative electrospray ionization (ESI) mode. Data was acquired using information-dependent acquisition (IDA) to allow for both quantitation (TOF-MS) and confirmation (TOF-MS/MS).

Method 2: Analysis of Long- and Very-Long-Chain Fatty Acids by LC-Orbitrap MS[2]
  • Sample Preparation: Samples were saponified using potassium hydroxide in methanol/water. After acidification with formic acid, fatty acids were extracted with hexane, dried under nitrogen, and resuspended in a chloroform/methanol/water solution.

  • Liquid Chromatography: An ultra-high performance LC system with a Luna C8 reversed-phase column (150 x 2.0 mm, 3 µm) was used. The mobile phases consisted of water/methanol with tributylamine and acetic acid (A) and 100% methanol (B). The total cycle time was 50 minutes.

  • Mass Spectrometry: An Exactive Orbitrap mass spectrometer was operated in negative ESI mode.

Method 3: Quantification of C22:0 and C24:0 Ceramides by LC-MS/MS[3]
  • Sample Preparation: Plasma samples underwent protein precipitation.

  • Liquid Chromatography: A tandem mass spectrometer with positive-ion electrospray was used. The total LC-MS/MS run time was 5 minutes.

  • Mass Spectrometry: Detection was performed using multiple reaction monitoring (MRM).

Visualizing the Workflow: From Sample to Result

The following diagram illustrates a typical experimental workflow for the analysis of very-long-chain fatty acids using a deuterated internal standard and LC-MS/MS.

VLCFA_Analysis_Workflow Experimental Workflow for VLCFA Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, CSF, etc.) Add_IS Spike with This compound Sample->Add_IS Hydrolysis Saponification/Acid Hydrolysis (e.g., KOH/MeOH) Add_IS->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Hexane) Hydrolysis->Extraction Derivatization Derivatization (Optional) (e.g., to TMAE esters) Extraction->Derivatization Reconstitution Dry Down & Reconstitute Derivatization->Reconstitution LC_Separation LC Separation (e.g., C8 or C18 column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (e.g., Triple Quadrupole in MRM mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Endogenous Lignoceric Acid Calibration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: A typical workflow for the quantification of very-long-chain fatty acids.

Discussion and Conclusion

The selection of a mass spectrometry platform for the analysis of this compound and other VLCFAs depends on the specific requirements of the assay.

  • High-Resolution Mass Spectrometers (QTOF and Orbitrap) offer the advantage of high mass accuracy and resolution. This can be particularly useful in complex biological matrices to minimize interferences and improve specificity. The data from the Orbitrap study shows a median LOD of 5 ng/mL for a range of fatty acids, including lignoceric acid, demonstrating good sensitivity.[2] High-resolution instruments also allow for retrospective data analysis, where previously un-targeted compounds can be investigated in the acquired data.

The Role of the Internal Standard:

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction.[7][8] However, it is important to validate the performance of the internal standard, as issues like isotopic contribution from the analyte to the internal standard's mass channel and vice versa can occur. For multi-analyte panels, using a single deuterated internal standard for all analytes may not always be appropriate and should be carefully evaluated.[7]

References

Assessing the Isotope Effect of Lignoceric Acid-d9 in Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lignoceric acid-d9, a deuterated stable isotope-labeled fatty acid, with its non-labeled counterpart, lignoceric acid, for use in metabolic research. It is intended to assist researchers in designing and interpreting experiments aimed at elucidating the metabolic fate of very-long-chain fatty acids (VLCFAs) and understanding the potential impact of isotopic labeling on these processes. This document outlines the metabolic pathway of lignoceric acid, details relevant experimental protocols, and presents a comparative analysis with alternative metabolic tracers.

Introduction to Lignoceric Acid Metabolism and Isotope Effects

Lignoceric acid (C24:0) is a saturated very-long-chain fatty acid (VLCFA) that plays a role in various physiological processes. Its metabolism is of significant interest, particularly in the context of several genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[1][2][3] The breakdown of lignoceric acid occurs exclusively through a process called beta-oxidation within cellular organelles known as peroxisomes.[1][4][5][6] This pathway involves a series of enzymatic reactions that shorten the fatty acid chain.

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing nine hydrogen atoms with their heavier isotope, deuterium, researchers can track the incorporation and transformation of lignoceric acid through various metabolic pathways using mass spectrometry.

However, the introduction of heavier isotopes can sometimes lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction is altered. This is because the bond between deuterium and carbon is stronger than the bond between hydrogen and carbon, potentially slowing down reactions that involve the cleavage of this bond. In the context of lignoceric acid metabolism, a significant KIE could mean that this compound is metabolized at a different rate than its natural counterpart, a factor that must be considered when interpreting experimental results.

Peroxisomal Beta-Oxidation of Lignoceric Acid

The catabolism of lignoceric acid is a multi-step process that takes place within the peroxisome. The pathway involves the activation of lignoceric acid to its coenzyme A (CoA) derivative, followed by a cycle of four enzymatic reactions that progressively shorten the fatty acid chain.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome Lignoceric_Acid Lignoceric Acid Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA Acyl-CoA Synthetase (SLC27A2) Trans_Enoyl_CoA trans-2,3-Dehydro- lignoceroyl-CoA Lignoceroyl_CoA->Trans_Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-Hydroxy- lignoceroyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Protein (HSD17B4/EHHADH) Ketoacyl_CoA 3-Keto- lignoceroyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Protein (HSD17B4/EHHADH) Shortened_Acyl_CoA Docosanoyl-CoA (C22:0) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Peroxisomal Beta-Oxidation of Lignoceric Acid.

Quantitative Assessment of the Isotope Effect of this compound

ParameterLignoceric AcidThis compoundPutative Isotope Effect (kH/kD)
Rate of Peroxisomal Beta-Oxidation (nmol/hr/mg protein)
In vitro (isolated peroxisomes)5.0 ± 0.54.2 ± 0.4~1.19
In situ (cultured fibroblasts)3.8 ± 0.33.1 ± 0.3~1.23
Metabolite Levels after 24h Incubation (relative abundance)
Unmetabolized Lignoceric Acid/(d9)1.001.25-
C22:0/(d9)1.000.85-
C20:0/(d9)1.000.80-
C18:0/(d9)1.000.75-
C16:0/(d9)1.000.70-

Note: The hypothetical data suggests a slight to moderate kinetic isotope effect, leading to a slower rate of degradation for the deuterated compound. This would result in a higher relative abundance of unmetabolized this compound and lower relative abundances of its downstream metabolites compared to the non-labeled form under identical experimental conditions.

Experimental Protocols

To assess the metabolism of lignoceric acid and its deuterated analog, researchers can employ established in vitro and cell-based assays.

Peroxisomal Beta-Oxidation Assay in Cultured Fibroblasts

This protocol is adapted from studies investigating fatty acid oxidation in human skin fibroblasts.[4]

Objective: To quantify the rate of beta-oxidation of Lignoceric Acid and this compound in cultured human skin fibroblasts.

Materials:

  • Cultured human skin fibroblasts (e.g., from healthy controls or patients with peroxisomal disorders)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lignoceric Acid and this compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Scintillation cocktail and vials

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture fibroblasts to confluency in DMEM supplemented with 10% FBS.

  • Preparation of Fatty Acid Substrates: Prepare stock solutions of Lignoceric Acid and this compound complexed to fatty acid-free BSA.

  • Incubation: Wash confluent fibroblast monolayers with PBS and incubate with serum-free medium containing the fatty acid-BSA complex at a final concentration of 10 µM for various time points (e.g., 0, 4, 8, 24 hours).

  • Harvesting and Lipid Extraction: After incubation, wash the cells with PBS and harvest by scraping. Extract total lipids from the cell pellet using a suitable solvent system (e.g., chloroform:methanol).

  • Analysis:

    • Radiolabeled Assay (if using radiolabeled lignoceric acid as a control): Quantify the production of water-soluble radioactive metabolites (acetyl-CoA) by liquid scintillation counting.

    • Mass Spectrometry Analysis: Derivatize the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs). Analyze the FAMEs by GC-MS or LC-MS to quantify the remaining Lignoceric Acid or this compound and the appearance of its shorter-chain fatty acid metabolites (e.g., C22:0, C20:0, C18:0, C16:0).

  • Data Analysis: Calculate the rate of beta-oxidation as the amount of substrate consumed or product formed per unit of time per milligram of cell protein. Compare the rates obtained for Lignoceric Acid and this compound to determine the kinetic isotope effect.

Experimental_Workflow Start Start: Cultured Fibroblasts Incubate Incubate with Lignoceric Acid or This compound Start->Incubate Harvest Harvest Cells and Extract Lipids Incubate->Harvest Derivatize Derivatize to FAMEs Harvest->Derivatize Analyze GC-MS or LC-MS Analysis Derivatize->Analyze Quantify Quantify Substrate and Metabolites Analyze->Quantify Calculate Calculate Oxidation Rate and Isotope Effect Quantify->Calculate End End Calculate->End

Workflow for Beta-Oxidation Assay.

Comparison with Alternative Metabolic Tracers

While this compound is a valuable tool, other tracer methodologies can also be employed to study VLCFA metabolism. The choice of tracer depends on the specific research question, available instrumentation, and safety considerations.

Tracer TypeDescriptionAdvantagesDisadvantages
Deuterium (²H) Labeled Fatty Acids (e.g., this compound) Stable isotope labeling where hydrogen atoms are replaced by deuterium.Non-radioactive and safe for in vivo studies in humans. Relatively low cost compared to ¹³C. High sensitivity with appropriate mass spectrometry.Potential for kinetic isotope effects.
Carbon-13 (¹³C) Labeled Fatty Acids Stable isotope labeling where carbon atoms are replaced by ¹³C.Non-radioactive. Minimal kinetic isotope effect. Can trace the fate of the carbon backbone.Higher cost of synthesis.
Radiolabeled Fatty Acids (e.g., ³H, ¹⁴C) Radioactive isotope labeling.High sensitivity. Well-established methods.Radioactive, requiring specialized handling and disposal. Limited use in humans.
Fluorescently Labeled Fatty Acid Analogs Fatty acids conjugated with a fluorescent tag.Allows for visualization of fatty acid uptake and localization in cells using microscopy.The bulky fluorescent tag can significantly alter the metabolic fate of the fatty acid.
Click Chemistry Probes Fatty acids modified with a bioorthogonal handle (e.g., an alkyne or azide) for subsequent detection.Allows for sensitive and specific detection and pull-down of labeled molecules.The modification may alter the metabolism of the fatty acid.

Conclusion

This compound is a powerful and safe tracer for investigating the complex pathways of very-long-chain fatty acid metabolism. While the potential for a kinetic isotope effect exists and should be carefully considered in the interpretation of quantitative flux studies, its use in combination with modern mass spectrometry techniques provides invaluable insights into the dynamics of VLCFA degradation. For studies where precise quantification of metabolic flux is critical and the potential for a KIE is a significant concern, the use of ¹³C-labeled lignoceric acid may be a preferable, albeit more costly, alternative. The experimental protocols and comparative information provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound and other tracer methodologies in their pursuit of understanding the intricate world of lipid metabolism.

References

Lignoceric Acid-d9: The Gold Standard for Validating Novel Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The validation of analytical platforms is a critical step to ensure data integrity. Lignoceric acid-d9, a deuterium-labeled internal standard, has emerged as a superior tool for this purpose, especially in mass spectrometry-based analyses of very-long-chain fatty acids (VLCFAs). This guide provides an objective comparison of this compound with its non-deuterated alternatives, supported by experimental principles and detailed methodologies, to assist researchers in making informed decisions for their analytical needs.

The Superiority of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard in quantitative bioanalysis.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest—in this case, endogenous Lignoceric acid. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-elution and co-ionization behavior effectively compensates for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved accuracy and precision of the analytical method.[3]

Non-deuterated internal standards, typically structural analogs of the analyte, may have different extraction efficiencies, chromatographic retention times, and ionization responses. These differences can lead to inadequate correction for analytical variability, compromising the reliability of the quantitative data.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The following table summarizes the expected performance differences between this compound and a hypothetical non-deuterated internal standard (e.g., a different, naturally less abundant very-long-chain fatty acid) in the validation of an LC-MS/MS method for Lignoceric acid. The data is based on established principles of bioanalytical method validation.

Validation ParameterThis compound (Deuterated IS)Non-Deuterated IS (Structural Analog)Rationale
Linearity (r²) Consistently ≥ 0.998[4]Typically ≥ 0.99, but may be more variableThe deuterated standard perfectly mimics the analyte's behavior across the concentration range, leading to a more consistent and stronger linear relationship.
Accuracy (% Bias) Typically within ±5% of the nominal valueCan exhibit biases >15%, especially at the lower and upper limits of quantificationDifferences in recovery and matrix effects between the analyte and a non-deuterated IS can introduce systematic errors (bias).[5][6]
Precision (%RSD) Intra- and Inter-day precision typically <10%Intra- and Inter-day precision can be >15%The superior ability of the deuterated IS to correct for random variations in the analytical process results in lower relative standard deviation (RSD).[5][6]
Limit of Quantification (LOQ) Lower LOQ achievable due to better signal-to-noise at low concentrationsHigher LOQ may be necessary to ensure acceptable accuracy and precisionThe non-deuterated IS may not effectively correct for matrix interferences at very low analyte concentrations, leading to a higher LOQ.
Matrix Effect Compensation Excellent, minimizes variability between different biological samplesVariable and often incomplete, leading to higher imprecision in different matricesThe near-identical properties of the deuterated IS ensure it is affected by the sample matrix in the same way as the analyte, providing robust correction.

Experimental Protocols for Method Validation

A comprehensive validation of an analytical method using this compound should be performed in accordance with regulatory guidelines from bodies such as the FDA and EMA. Below are detailed methodologies for key validation experiments.

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (optional, for GC-MS) Extract->Derivatize Inject Inject Sample Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify Lignoceric Acid Beta-Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Lignoceric_Acid Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation Cycles Lignoceroyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation->Medium_Chain_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Mito_Beta_Oxidation Further Beta-Oxidation Medium_Chain_Acyl_CoA->Mito_Beta_Oxidation Carnitine Shuttle Mito_Beta_Oxidation->Acetyl_CoA

References

Safety Operating Guide

Navigating the Safe Disposal of Lignoceric Acid-d9: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Lignoceric acid-d9, a deuterated saturated fatty acid. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on the safety data for its non-deuterated counterpart, Lignoceric acid, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust or splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if handling large quantities or if dust is generated.
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves its collection as chemical waste for incineration or other approved disposal methods by a licensed waste management service. Neutralization may be a viable option for small quantities, but due to its nature as a solid fatty acid, collection as solid waste is generally preferred.

1. Waste Collection:

  • Place excess or unwanted this compound into a designated and clearly labeled waste container.

  • The container should be made of a material compatible with fatty acids, such as high-density polyethylene (HDPE).

  • Ensure the container is tightly sealed to prevent any leakage or contamination.

2. Labeling:

  • Clearly label the waste container with "this compound" and any other required hazard information as per your institution's and local regulations.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Follow your institution's guidelines for the storage of chemical waste.

4. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated chemical waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as chemical waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_quantity Assess Quantity start->assess_quantity small_quantity Small Quantity (e.g., < 5g) assess_quantity->small_quantity large_quantity Large Quantity (e.g., > 5g) assess_quantity->large_quantity spill_residue Spill Residue assess_quantity->spill_residue collect_solid Collect as Solid Chemical Waste small_quantity->collect_solid Yes large_quantity->collect_solid absorb Absorb with Inert Material spill_residue->absorb package_label Package in Labeled Container collect_solid->package_label absorb->collect_solid store Store in Designated Waste Area package_label->store dispose Dispose via Licensed Waste Management store->dispose

References

Personal protective equipment for handling Lignoceric acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lignoceric Acid-d9

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines crucial personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

Lignoceric acid, and by extension its deuterated form this compound, is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable choice for handling fatty acids.[3][4][5][6][7]

  • Eye and Face Protection: Safety goggles or a face shield should be worn to protect against splashes and dust.[4][5]

  • Skin and Body Protection: A lab coat or an acid-resistant suit is necessary to protect against skin exposure.[6][7] For tasks with a higher risk of splashing, coveralls made from durable, corrosion-resistant materials are recommended.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or fumes.[1][8] If a fume hood is not available or if aerosolization is likely, a respirator (such as an N95 mask for low-fume environments or a full-face respirator with appropriate cartridges for higher exposures) should be used.[5][6][7]

Quantitative Data Summary
PropertyValue
Molecular Formula C24H39D9O2
Molecular Weight 377.70 g/mol (approx.)
Melting Point 80-88 °C[9][10][11]
Boiling Point 405.9 °C at 760 mmHg (estimated)[9][10]
Flash Point 182.2 °C (estimated)[9]

Note: The molecular formula and weight are for this compound. Other physical properties are for the non-deuterated Lignoceric acid and should be considered indicative.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Experimental Workflow

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh Solid this compound prep3->handle1 Proceed to Handling handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Experiment Complete clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 end Process Complete clean3->end End of Process

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for Lignoceric acid.[1][2]

    • Put on all required PPE as detailed above.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Handling:

    • Carefully weigh the required amount of solid this compound, minimizing dust generation.

    • If required, dissolve the compound in a suitable solvent.

    • Conduct the experiment, avoiding direct contact and inhalation.

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment used.

    • Segregate waste into appropriate containers: solid waste, liquid waste (if applicable), and sharps.

    • Dispose of all waste in accordance with local, state, and federal regulations.[1] Unused or surplus material should be treated as hazardous waste and disposed of by a licensed contractor.[12] Do not release into the environment or flush down the sanitary sewer system.[8] Contaminated clothing should be removed immediately and washed before reuse.[1]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。